molecular formula C11H16O3 B1666787 2-[2-(Benzyloxy)ethoxy]ethan-1-ol CAS No. 2050-25-1

2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Cat. No.: B1666787
CAS No.: 2050-25-1
M. Wt: 196.24 g/mol
InChI Key: LJVNVNLFZQFJHU-UHFFFAOYSA-N
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Description

Benzyl-PEG3-alcohol is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNVNLFZQFJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281959
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-25-1
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-[2-(Benzyloxy)ethoxy]ethan-1-ol (CAS 2050-25-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Bottle

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the molecules that connect and enable are as critical as the warheads that engage. 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, commonly known in shorthand as BnO-PEG2-OH, is one such pivotal building block. This guide moves beyond a simple recitation of catalog data to provide a deeper understanding of its properties, synthesis, and strategic application. As scientists, our choices in the lab are dictated by causality; this document aims to illuminate the "why" behind the "how" when employing this versatile linker precursor.

Core Molecular Identity & Physicochemical Profile

This compound is a bifunctional organic molecule. Structurally, it is a diethylene glycol unit where one terminal hydroxyl group is protected as a benzyl ether, leaving the other hydroxyl group free for chemical modification. This "monoprotected" nature is the cornerstone of its utility.

The benzyl group serves as a robust, temporary shield for the hydroxyl functionality. It is notably stable under a wide range of acidic and basic conditions, allowing for chemical transformations to be performed on the other end of the molecule without unintended side reactions.[1][2] This stability is crucial for multi-step synthetic campaigns common in drug development.

Key physicochemical properties are summarized below for rapid reference and experimental planning.

PropertyValueSource(s)
CAS Number 2050-25-1[3]
Molecular Formula C₁₁H₁₆O₃[3][4]
Molecular Weight 196.24 g/mol [3][4]
IUPAC Name 2-(2-phenylmethoxyethoxy)ethanol[3]
Common Synonyms Diethylene Glycol Monobenzyl Ether, BnO-PEG2-OH, Benzyl-PEG2-alcohol[4][5]
Appearance Clear, colorless to light yellow liquid[4][5]
Density 1.094 g/mL at 25 °C[4][5]
Boiling Point 80-110 °C at 0.5 mm Hg[4][5]
Flash Point >110 °C (>230 °F)[4][5]
Solubility Soluble in water and many organic solvents (alcohols, ethers, ketones)[4]
Refractive Index (n²⁰/D) 1.51[4][5]

Strategic Application in Drug Discovery: The PROTAC Linker

The primary and most impactful application of this compound is as a precursor for linkers used in Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively destroy disease-causing proteins.[7]

A PROTAC molecule consists of three parts: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects them.[8] The linker is not merely a passive spacer; its length, flexibility, and physicochemical properties are critical determinants of a PROTAC's efficacy.[5][9]

cluster_PROTAC PROTAC General Structure cluster_Mechanism Mechanism of Action Warhead Warhead (Binds Target Protein) Linker Linker (e.g., derived from BnO-PEG2-OH) Warhead->Linker Anchor E3 Ligase Ligand (Anchor) Linker->Anchor POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds Degradation Proteasomal Degradation POI->Degradation targeted for E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary mediates Ub Ubiquitin Transfer Ternary->Ub Ub->POI BnO_PEG2_OH BnO-PEG2-OH Benzyl Protected End (Stable) Free Hydroxyl End (Reactive) Modification Step 1: Functionalize Free -OH (e.g., Convert to -N3, -COOH, -Alkyne) BnO_PEG2_OH:f2->Modification Deprotection Step 2: Deprotection Remove Benzyl Group (e.g., H₂, Pd/C) Modification->Deprotection Coupling Step 3: Couple to Second Ligand Forms Final PROTAC Linker Deprotection->Coupling

Caption: Synthetic utility workflow for BnO-PEG2-OH.

Synthesis and Quality Control

A reliable and scalable synthesis is paramount for any chemical building block. 2-[2-(Benzyloxy)ethoxy)ethan-1-ol is typically prepared via a Williamson ether synthesis, a classic and robust method in organic chemistry. [2]

Representative Synthesis Protocol

This protocol describes the selective benzylation of one of the hydroxyl groups of diethylene glycol. The large excess of diethylene glycol is a key experimental choice; it serves as both reactant and solvent and statistically favors the formation of the desired mono-benzylated product over the di-benzylated byproduct.

Reactants Diethylene Glycol (excess) + Benzyl Chloride + KOH (Base) + Phase Transfer Catalyst (TBAB) Reaction Heat (e.g., 100-105 °C) Stir (5-10 hours) Reactants->Reaction Workup Aqueous Workup (Dilute with CHCl₃, wash with H₂O) Reaction->Workup Purification Purification (Distillation under reduced pressure) Workup->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the synthesis of BnO-PEG2-OH.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction flask, add a significant excess of diethylene glycol (e.g., 3-5 equivalents). Add potassium hydroxide (KOH, ~1.1 equivalents) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 equivalents).

  • Reagent Addition: While stirring, slowly add benzyl chloride (1.0 equivalent).

  • Reaction Conditions: Heat the mixture to 100-105 °C and maintain stirring for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the benzyl chloride is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like chloroform or dichloromethane and wash several times with water to remove the excess diethylene glycol and salts.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by vacuum distillation to yield the final product as a clear liquid.

Quality Control & Analytical Characterization

Ensuring the purity and identity of the material is a non-negotiable step. A multi-pronged analytical approach is required for a self-validating system of quality control.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A reverse-phase method would be appropriate.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid for improved peak shape.

    • Detection: UV at 254 nm (for the benzyl aromatic ring).

    • Expected Result: A major peak corresponding to the product with purity typically >97%.

  • Identity Confirmation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure.

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: aromatic protons from the benzyl group (δ ~7.3 ppm), a singlet for the benzylic CH₂ (δ ~4.5 ppm), and a series of triplets and multiplets for the ethylene glycol protons (δ ~3.5-3.8 ppm), along with a signal for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their distinct chemical environments (aromatic, aliphatic ether, and alcohol).

  • Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) confirms the molecular weight of the compound. Electrospray ionization (ESI) would likely show the [M+Na]⁺ adduct, confirming the mass of 196.24 g/mol . [3]

Toxicological Profile and Safe Handling

The specific toxicological data for this compound is limited. [10]However, based on GHS classifications from suppliers and data on related glycol ethers, a cautious approach to handling is warranted.

GHS Hazard Classification: [3][10]* H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Studies on analogous compounds, such as diethylene glycol monobutyl ether (DGBE), have shown low acute toxicity but also indicate that toxicological profiles can vary significantly across the glycol ether class. [6][11][12]Given the lack of comprehensive data for the title compound, it must be treated as a potentially hazardous substance.

Recommended Handling Procedures:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator may be required.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (BnO-PEG2-OH) is more than a simple chemical reagent; it is a strategic enabler for the synthesis of complex therapeutic modalities like PROTACs. Its value lies in the combination of a hydrophilic, flexible PEG spacer with an orthogonally protected hydroxyl group. This structure provides medicinal chemists with the precise control needed to construct sophisticated bifunctional molecules. A thorough understanding of its synthesis, purification, and safe handling is essential for its effective and responsible use in the laboratory. By applying the principles and protocols outlined in this guide, researchers can confidently integrate this key building block into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • ChemBK. (n.d.). 2050-25-1. Retrieved January 2, 2026, from [Link]

  • JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229722, this compound. Retrieved January 2, 2026, from [Link]

  • YouTube. (2022). Adding Benzyl Protecting Group Mechanism | Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved January 2, 2026, from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved January 2, 2026, from [Link]

  • Gałaj, J., et al. (2016). Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats. PubMed. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12141, 2-(Benzyloxy)ethanol. Retrieved January 2, 2026, from [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved January 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 2, 2026, from [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. (2016). File for Diethylene glycol monobutyl ether (CAS # 112-34-5). Retrieved January 2, 2026, from [Link]

  • European Commission. (2006). Opinion on diethylene glycol monoethyl ether (DEGEE). Retrieved January 2, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved January 2, 2026, from [Link]

Sources

Synthesis and purification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in various fields of chemical research, particularly as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][] We delve into the mechanistic underpinnings of the Williamson ether synthesis as the primary synthetic route, offering a rationale for reagent selection and reaction condition optimization. Furthermore, this guide presents a detailed, field-proven protocol for both the synthesis and subsequent purification by flash column chromatography, ensuring the attainment of high-purity material suitable for downstream applications. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile molecule.

Introduction and Strategic Importance

This compound, also known as diethylene glycol monobenzyl ether, is a bifunctional molecule featuring a terminal primary alcohol and a benzyl-protected ether.[][3] Its structure, incorporating a diethylene glycol spacer, imparts flexibility and favorable solubility characteristics, making it an invaluable building block in organic synthesis.

The strategic importance of this compound is most pronounced in the field of medicinal chemistry and drug discovery. It serves as a polyethylene glycol (PEG)-based linker, which can be used in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that recruit specific E3 ubiquitin ligases to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker's length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The this compound moiety provides a well-defined and adaptable scaffold for constructing these crucial linkers.

Compound Properties:

  • Molecular Formula: C₁₁H₁₆O₃[3]

  • Molecular Weight: 196.24 g/mol [3]

  • Appearance: Pale yellow or colorless oily liquid[]

  • IUPAC Name: 2-(2-(benzyloxy)ethoxy)ethan-1-ol[3]

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic S_N2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] The reaction is renowned for its broad scope and reliability in forming both symmetrical and asymmetrical ethers.[5]

Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] The key steps are:

  • Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of diethylene glycol. This converts the weakly nucleophilic alcohol into a much more reactive alkoxide ion.

  • Nucleophilic Attack: The newly formed alkoxide acts as a potent nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This attack occurs from the backside relative to the leaving group.[5]

  • Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-halide bond breaks, displacing the halide ion and forming the desired ether linkage.[5][7]

Causality Behind Experimental Choices

The success of this synthesis hinges on the judicious selection of reagents and conditions to maximize the yield of the desired mono-benzylated product while minimizing side reactions.

  • Choice of Reactants:

    • Alcohol: Diethylene glycol is the clear choice for the backbone. Crucially, it must be used in stoichiometric excess. This statistical advantage ensures that a molecule of benzyl halide is more likely to encounter a molecule of unreacted diethylene glycol rather than the already-formed mono-alkoxide product, thereby suppressing the formation of the disubstituted byproduct, 1,2-bis(benzyloxy)ethoxyethane.

    • Alkylating Agent: Benzyl bromide is an excellent electrophile for this reaction. The benzylic carbon is activated towards S_N2 attack, and bromide is a good leaving group. Benzyl chloride is a viable, less expensive alternative, though it is slightly less reactive.

  • Choice of Base:

    • A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a superior choice. It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which evolves from the reaction, driving the equilibrium towards the alkoxide.[6]

  • Choice of Solvent:

    • A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation but do not strongly solvate the alkoxide anion, leaving its nucleophilicity high.[6] An inert atmosphere (nitrogen or argon) is mandatory when using NaH to prevent it from reacting with atmospheric moisture.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is designed for a laboratory scale synthesis. All operations involving sodium hydride should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Table 1: Reagent Specifications and Quantities

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
Diethylene GlycolC₄H₁₀O₃106.1215015.9 g (14.2 mL)3.0
Sodium Hydride (60% in oil)NaH24.00552.2 g1.1
Benzyl BromideC₇H₇Br171.04508.55 g (6.0 mL)1.0
Anhydrous THFC₄H₈O--250 mL-

Step-by-Step Procedure:

  • Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF (150 mL) and diethylene glycol (14.2 mL, 150 mmol) are added to the flask. The solution is cooled to 0 °C in an ice-water bath.

  • Deprotonation: Sodium hydride (2.2 g, 55 mmol) is carefully added portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium alkoxide.

  • Alkylation: Benzyl bromide (6.0 mL, 50 mmol) dissolved in anhydrous THF (100 mL) is added to the dropping funnel and introduced dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 65 °C) and maintained for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the slow, dropwise addition of 100 mL of deionized water.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate (3 x 100 mL).

  • Washing & Drying: The combined organic layers are washed with saturated aqueous sodium chloride (brine, 1 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.

// Nodes Start [label="Flame-dried Flask\n(N₂ atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_THF_DEG [label="Add Anhydrous THF\n& Diethylene Glycol"]; Cool_0C_1 [label="Cool to 0°C"]; Add_NaH [label="Add NaH\n(portion-wise)"]; Stir_Alkoxide [label="Stir (0°C to RT)\n(Alkoxide Formation)"]; Add_BnBr [label="Add Benzyl Bromide\nin THF (dropwise)"]; Reflux [label="Reflux (65°C, 4-6h)"]; Cool_0C_2 [label="Cool to 0°C"]; Quench [label="Quench with H₂O"]; Extract [label="Extract with\nEthyl Acetate"]; Wash_Dry [label="Wash with Brine,\nDry (MgSO₄)"]; Evaporate [label="Evaporate Solvent"]; Crude_Product [label="Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_THF_DEG; Add_THF_DEG -> Cool_0C_1; Cool_0C_1 -> Add_NaH [label="Caution:\nH₂ evolution"]; Add_NaH -> Stir_Alkoxide; Stir_Alkoxide -> Add_BnBr; Add_BnBr -> Reflux [label="S_N2 Reaction"]; Reflux -> Cool_0C_2; Cool_0C_2 -> Quench; Quench -> Extract; Extract -> Wash_Dry; Wash_Dry -> Evaporate; Evaporate -> Crude_Product; } doted Caption: Workflow for the synthesis of this compound.

Purification by Flash Column Chromatography

Purification is essential to separate the desired mono-substituted product from unreacted diethylene glycol (highly polar), excess benzyl bromide, and the di-substituted byproduct (non-polar).

Step-by-Step Procedure:

  • Column Preparation: A glass chromatography column (e.g., 40 mm diameter) is packed with silica gel (approx. 150 g) using a slurry method with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: The crude oil is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel (~10 g). The solvent is evaporated to create a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution: The separation is performed using a gradient elution system, starting with a low polarity mobile phase and gradually increasing the polarity.

    • Gradient Step 1: Elute with 90:10 Hexane:Ethyl Acetate to remove any remaining benzyl bromide and the non-polar di-substituted byproduct.

    • Gradient Step 2: Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate. This will elute the desired product, this compound.

    • Gradient Step 3: A final flush with 50:50 Hexane:Ethyl Acetate or pure Ethyl Acetate can be used to elute any remaining highly polar impurities if necessary.

  • Fraction Collection: Fractions (e.g., 20 mL each) are collected throughout the elution process.

  • TLC Analysis: Each fraction is analyzed by TLC (using a 7:3 Hexane:Ethyl Acetate mobile phase and visualization with a UV lamp and/or potassium permanganate stain) to identify those containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield this compound as a pure, colorless oil.

Table 2: Typical Purification and Characterization Data

ParameterResult
Yield 70-85% (based on benzyl bromide)
Purity (by GC/NMR) >98%
¹H NMR (CDCl₃, 400 MHz) See Table 3
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.2, 128.4, 127.7, 127.6, 73.3, 72.6, 70.8, 69.8, 61.8
MS (ESI+) m/z 197.1 [M+H]⁺, 219.1 [M+Na]⁺

// Nodes Crude [label="Crude Product Oil"]; Adsorb [label="Adsorb onto Silica Gel\n(Dry Loading)"]; Pack [label="Pack Silica Column"]; Load [label="Load Sample onto Column"]; Elute_1 [label="Elute (90:10 Hex:EtOAc)\n(Byproducts collected)"]; Elute_2 [label="Elute (70:30 Hex:EtOAc)\n(Product collected)"]; Collect [label="Collect Fractions"]; TLC [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Pure_Product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Adsorb; Pack -> Load; Adsorb -> Load; Load -> Elute_1; Elute_1 -> Elute_2 [style=dashed, label="Increase Polarity"]; Elute_2 -> Collect; Collect -> TLC [label="Monitor Purity"]; TLC -> Combine [label="Select Pure"]; Combine -> Evaporate; Evaporate -> Pure_Product; } doted Caption: Workflow for the purification of this compound.

Characterization and Validation

Confirming the structural integrity and purity of the final compound is a critical step.

Table 3: Expected ¹H NMR Signals

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.28 - 7.40m5HAr-H (Phenyl ring)
4.58s2H-O-CH₂ -Ph
3.70 - 3.75m2H-O-CH₂ -CH₂-OH
3.60 - 3.68m4HPh-CH₂-O-CH₂ -CH₂ -O-
3.55 - 3.60m2H-CH₂-CH₂ -OH
~2.50br s1H-OH

Note: The hydroxyl proton shift can be variable and may exchange with D₂O.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. By leveraging the Williamson ether synthesis under controlled conditions and employing gradient flash column chromatography, researchers can reliably obtain this valuable synthetic intermediate in high purity and good yield. The principles and protocols described herein provide a solid foundation for scientists in academic and industrial settings, particularly those engaged in the development of complex molecular architectures for pharmaceutical applications.

References

  • Chem-Impex International. (n.d.). 2-(Benzyloxy)ethanol. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229722, this compound. Retrieved January 2, 2026, from [Link]

  • Jakubke, H.-D., & Sewald, N. (Eds.). (2008). Name Reactions in Organic Synthesis. Cambridge University Press.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

  • Chemsrc. (n.d.). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12141, 2-(Benzyloxy)ethanol. Retrieved January 2, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

Sources

2-[2-(Benzyloxy)ethoxy]ethan-1-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2050-25-1), a bifunctional organic molecule widely utilized as a PEG linker in chemical synthesis and drug development.[1][2] We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to facilitate experimental design, reaction optimization, and formulation development.

Introduction: The Molecular Architecture and Its Implications

This compound, also known as diethylene glycol monobenzyl ether, is an amphiphilic molecule possessing a unique combination of polar and non-polar moieties. Its structure consists of three key features that dictate its solubility behavior:

  • A Terminal Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor, contributing significantly to its solubility in protic solvents like water and alcohols.[3][4]

  • Two Ether Linkages (-O-): The oxygen atoms in the ether groups are electronegative and have lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[5] This feature enhances solubility in polar solvents.[6]

  • A Terminal Benzyl Group (C₆H₅CH₂-): This aromatic, hydrocarbon group is large and non-polar (hydrophobic), promoting solubility in non-polar aromatic and aliphatic solvents.

The interplay between the hydrophilic diethylene glycol portion and the hydrophobic benzyl group gives the molecule its amphiphilic character, suggesting a broad solubility range across solvents of varying polarities. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[7][8] Polar solvents are expected to interact favorably with the hydroxyl and ether groups, while non-polar solvents will interact with the benzyl ring.

Predicted Solubility Profile in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble / MiscibleThe hydroxyl group and ether linkages form strong hydrogen bonds with protic solvents. A supplier datasheet notes it is soluble in water.[1] A structural analog, 2-(Benzyloxy)ethanol, is also soluble in water and alcohol.[10][11]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble / MiscibleThe molecule's dipole moment allows for strong dipole-dipole interactions with aprotic polar solvents. Ethers are generally soluble in solvents like acetone.[6]
Non-Polar Aromatic Toluene, BenzeneSoluble / MiscibleThe non-polar benzyl group interacts favorably with aromatic solvents through π-stacking and van der Waals forces. Ethers are known to be soluble in benzene.[6]
Halogenated Dichloromethane (DCM), ChloroformSoluble / MiscibleThese solvents have sufficient polarity to interact with the ether and alcohol moieties, while also being compatible with the benzyl group.
Non-Polar Aliphatic Hexane, HeptaneSparingly Soluble / InsolubleThe large polar portion of the molecule (three oxygen atoms) outweighs the non-polar benzyl group, limiting interaction with purely aliphatic, non-polar solvents. Solubility of ethers decreases as the hydrocarbon portion of the solvent increases.[6]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For drug development and process chemistry, precise and reproducible solubility data is critical. The shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[12][13]

Causality and Principle

The objective is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures that the measured concentration represents the maximum amount of solute the solvent can hold at a given temperature. Extended agitation (shaking) is necessary to ensure this equilibrium is reached, which can take 24 hours or more for some compounds.[14] Subsequent phase separation and analysis of the liquid phase provide the quantitative solubility value.

Materials and Equipment
  • This compound (liquid, density ≈ 1.094 g/mL at 25°C)[1]

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Positive displacement micropipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration).

  • Sample Preparation:

    • Add a pre-determined volume of the chosen organic solvent (e.g., 2 mL) to a series of vials (perform in triplicate for statistical validity).

    • Add an excess amount of this compound to each vial. Since the analyte is a liquid, this can be done by adding a volume calculated to be well above the expected solubility limit. This ensures a solid (or separate liquid) phase remains.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

    • Allow the mixtures to shake for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[14] Some systems may require up to 72 hours; this should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow coarse undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To ensure complete removal of any undissolved micro-particulates, either:

      • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. This is a critical step to avoid artificially inflated results.

  • Analysis and Quantification:

    • Accurately dilute the clear supernatant with the solvent to a concentration that falls within the linear range of your calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standards (e.g., HPLC-UV).

    • Using the equation derived from the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility value (e.g., in mg/mL or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Step 1: Prepare Calibration Standards F Step 6: Analyze via HPLC-UV or UV-Vis A->F Calibrates B Step 2: Add Solvent & Excess Analyte to Vials (n=3) C Step 3: Equilibrate on Shaker (24h @ 25°C) B->C D Step 4: Separate Phases (Centrifuge / Filter) C->D E Step 5: Dilute Supernatant D->E E->F G Step 7: Calculate Solubility from Calibration Curve F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

Researchers must be aware of experimental variables that can significantly impact measured solubility values:

  • Temperature: The solubility of most liquids in organic solvents increases with temperature, as the additional kinetic energy helps overcome intermolecular forces.[8] All measurements should be conducted under strict temperature control.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the intermolecular interactions and lead to erroneous solubility data. Always use high-purity materials.

  • pH (in aqueous or buffered systems): While not the focus of this guide, it is important to note that for ionizable compounds, pH dramatically affects solubility. This compound is a neutral molecule, so its solubility in organic solvents is not pH-dependent.

Conclusion

This compound exhibits a versatile solubility profile owing to its amphiphilic molecular structure. It is predicted to be highly soluble in a wide array of polar protic, polar aprotic, and aromatic organic solvents, with limited solubility in non-polar aliphatic solvents. For applications in drug development and chemical synthesis where precise knowledge of its solution behavior is paramount, the standardized shake-flask method detailed herein provides a robust and reliable means of obtaining quantitative thermodynamic solubility data. Adherence to this protocol will ensure the generation of high-quality, reproducible results essential for informed scientific advancement.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ChemicalBook. (2025). 2-[2-(BENZYLOXY)ETHOXY]ETHANOL | 2050-25-1.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • EBSCO Information Services. (n.d.). Ethers | Research Starters.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions.
  • National Center for Biotechnology Information. (2025). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2025). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. PubChem Compound Database.
  • ChemSrc. (2025). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2.
  • Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • TargetMol. (n.d.). Diethylene Glycol Monobenzyl Ether.
  • ChemicalBook. (2025). Diethylene glycol monobutyl ether | 112-34-5.
  • Solubility of Things. (n.d.). Factors affecting solubility.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • National Center for Biotechnology Information. (2025). 2-(Benzyloxy)ethanol. PubChem Compound Database.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • CK-12 Foundation. (2025). Physical and Chemical Properties of Ethers.
  • Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)ethanol 98%.
  • National Center for Biotechnology Information. (2025). Diethylene Glycol Monobutyl Ether. PubChem Compound Database.
  • ChemicalBook. (n.d.). 112-34-5(Diethylene glycol monobutyl ether) Product Description.
  • National Center for Biotechnology Information. (2025). Diethylene Glycol Monoethyl Ether. PubChem Compound Database.
  • South Dakota State University. (2019). Chapter 8.
  • PubChemLite. (2025). 2-(2-(benzyloxy)ethoxy)ethan-1-ol.
  • Anax Laboratories. (n.d.). 55489-58-2 | 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol.
  • CymitQuimica. (n.d.). 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol.
  • Wikipedia. (2023). 2-Ethoxyethanol.
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  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Benzyloxy)ethanol | 622-08-2.
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Chemical stability and storage conditions for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Abstract

This compound, also known as diethylene glycol monobenzyl ether, is a versatile organic compound utilized in various scientific and industrial applications, including as a solvent and a key building block in the synthesis of functionalized polyethylene glycol (PEG) linkers. Its molecular structure, which incorporates a primary alcohol, two ether linkages, and a benzylic group, dictates its chemical reactivity and stability profile. The principal and most hazardous degradation pathway for this compound is autoxidation, a spontaneous reaction with atmospheric oxygen that leads to the formation of thermally unstable and shock-sensitive peroxides. This guide provides a comprehensive analysis of the chemical stability of this compound, details its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its safe storage, handling, and stability assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of the compound and maintain a safe laboratory environment.

Introduction: A Molecule of Dual Character

This compound is an organic solvent characterized by its excellent solvency for a range of materials, a high boiling point, and compatibility with both water and many organic solvents.[1][2] These properties are conferred by its hybrid structure, featuring both hydrophilic (alcohol and ether groups) and hydrophobic (benzyl group) characteristics.[3] It is frequently employed as an initiator in polymer synthesis and as a functionalized PEG linker in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4][5]

However, the very functional groups that grant this molecule its utility also render it susceptible to specific degradation pathways. The ether linkages, particularly the benzylic ether, are prone to autoxidation, a process that can form dangerously explosive peroxides over time.[6][7] Understanding and mitigating this intrinsic instability is paramount for any laboratory working with this and structurally related compounds. This guide moves beyond simple data sheet recommendations to explain the fundamental chemistry governing its stability and provides actionable protocols to ensure its safe and effective use.

Chemical Profile and Intrinsic Reactivity

The stability of this compound is best understood by examining its constituent functional groups and overall physicochemical properties.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O₃[8]
Molecular Weight 196.24 g/mol [8]
Appearance Colorless to light yellow liquid[4]
Boiling Point 80 - 110 °C at 0.5-0.7 hPa[4][9]
Density 1.094 g/mL at 25 °C[10][11]
Flash Point > 110 °C (> 230 °F)[9][11]
Solubility Soluble in water[11]
Functional Group Analysis
  • Ether Linkages: Ethers are widely recognized as a class of compounds that can form dangerous peroxides upon storage and exposure to air.[12][13] This occurs via a free-radical mechanism involving atmospheric oxygen.

  • Benzylic Position: The methylene group (CH₂) adjacent to both the phenyl ring and an ether oxygen is particularly susceptible to hydrogen atom abstraction. This is the primary initiation site for autoxidation, making benzylic ethers highly prone to peroxide formation.[6]

  • Primary Alcohol: The terminal hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. While this is a less acute hazard than peroxide formation, it represents a chemical impurity that can compromise experimental outcomes.

The Primary Degradation Pathway: Autoxidation and Peroxide Formation

The most significant and hazardous chemical instability associated with this compound is its propensity to undergo autoxidation.[14][15] This is a spontaneous, slow reaction with atmospheric oxygen that produces hydroperoxides and dialkyl peroxides, which are notoriously unstable and can explode when subjected to heat, friction, or mechanical shock.[7][12]

The Free-Radical Mechanism

Autoxidation proceeds via a free-radical chain reaction composed of three distinct stages: initiation, propagation, and termination.[12][16]

  • Initiation: The reaction begins when an initiator, such as a trace radical species or UV light, abstracts a hydrogen atom from the carbon adjacent to an ether oxygen (the α-carbon). The benzylic position is the most likely site for this initial abstraction due to the resonance stabilization of the resulting radical.

  • Propagation: The carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, which continues the chain reaction.[12]

  • Termination: The chain reaction ceases when two radical species combine to form a non-radical product.

The overall process results in a gradual accumulation of explosive hydroperoxides within the solvent. This process is accelerated by several factors:

  • Oxygen: Exposure to air is a prerequisite for autoxidation.[6]

  • Light: UV light can promote the formation of initial radicals, accelerating the process.[6][17]

  • Heat: Elevated temperatures increase the rate of reaction.[6]

  • Time: Peroxide concentration builds up over time, making older containers particularly hazardous.[6][13]

Autoxidation_Mechanism cluster_termination Termination Ether R-CH₂-O-R' CarbonRadical R-ĊH-O-R' (Carbon Radical) Ether->CarbonRadical Initiator Initiator (hv, R·) Initiator->Ether H abstraction O2 O₂ (Oxygen) PeroxyRadical R-CH(OO·)-O-R' (Peroxy Radical) CarbonRadical->PeroxyRadical O2->PeroxyRadical Ether2 R-CH₂-O-R' (New Ether Molecule) PeroxyRadical->Ether2 H abstraction Hydroperoxide R-CH(OOH)-O-R' (Hydroperoxide) Ether2->Hydroperoxide CarbonRadical2 R-ĊH-O-R' (New Radical) Ether2->CarbonRadical2 CarbonRadical2->CarbonRadical Continues Cycle Radical1 Radical StableProduct Stable Product Radical1->StableProduct Radical2 Radical Radical2->StableProduct

Caption: Free-radical chain mechanism of ether autoxidation.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for mitigating the risks associated with the chemical instability of this compound. The core principle is the exclusion of factors that promote autoxidation.

Optimal Storage Conditions

The following table summarizes the recommended conditions for storing peroxide-forming chemicals like diethylene glycol monobenzyl ether.

ParameterRecommendationRationale & Citation
Container Original manufacturer's airtight, amber glass bottle.Amber glass protects from light, and a tight seal minimizes oxygen exposure.[17]
Atmosphere Purge headspace with an inert gas (e.g., Nitrogen, Argon) before sealing.Displaces oxygen, directly inhibiting the autoxidation process.[6]
Temperature Store in a cool, dry, well-ventilated area.Minimizes the rate of peroxide formation and prevents pressure buildup.[9][10][18]
Location Store away from heat, sparks, open flames, and other ignition sources.Prevents ignition of vapors and potential detonation of peroxides.[6]
Inventory Purchase in small quantities for prompt use. Date containers upon receipt and upon opening.Avoids prolonged storage, which is a primary factor in peroxide accumulation.[6][13][15]
Disposal Unopened containers should be disposed of by the manufacturer's expiration date. Opened containers should be tested periodically and discarded after 6-12 months.Establishes a clear timeline to prevent the use of dangerously aged chemicals.[6]
Safe Handling Procedures
  • Never Concentrate Unknowns: Do not distill, evaporate, or concentrate the solvent without first testing for the presence of peroxides.[13][15] Concentration can lead to the accumulation of peroxides to explosive levels.[13]

  • Visual Inspection: Before opening, inspect the container for any signs of peroxide formation, such as crystal formation around the cap or in the liquid. If crystals are observed, do not move the container and contact Environmental Health & Safety (EHS) immediately.[17]

  • Personal Protective Equipment (PPE): Always handle the chemical in a well-ventilated area or chemical fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

Experimental Protocols for Stability Assessment

Regular testing for peroxides is a critical component of a comprehensive safety and quality control program for this compound.

Protocol: Qualitative and Quantitative Peroxide Detection

This workflow outlines the decision-making process for handling a container of this compound.

Sources

A Technical Guide to the Research Applications of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential research applications of the bifunctional molecule, 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. As a versatile building block, its unique combination of a hydroxyl group, a flexible polyethylene glycol (PEG) linker, and a benzyl ether protective group offers significant advantages in various fields, most notably in the innovative area of targeted protein degradation. We will delve into the core functionalities of this compound, providing not only detailed protocols but also the scientific rationale behind its application, empowering researchers to leverage its full potential.

Core Molecular Attributes and Strategic Advantages

This compound, also known as O-benzyl-diethylene glycol, possesses a distinct molecular architecture that underpins its utility in advanced chemical synthesis.

  • Primary Alcohol: The terminal hydroxyl group serves as a reactive handle for a wide array of chemical transformations, including esterification, etherification, and conversion to leaving groups for nucleophilic substitution. This functionality is the primary point of attachment for various molecular entities.

  • Flexible PEG Linker: The diethylene glycol spacer provides hydrophilicity, which can enhance the solubility of resulting conjugates in aqueous media—a critical factor in biological applications.[1][2] This flexibility is also crucial for facilitating interactions between conjugated molecules.

  • Benzyl Ether Protecting Group: The benzyl group provides a stable and reliable protecting group for the second hydroxyl functionality. It is robust under a variety of reaction conditions but can be selectively removed under specific, mild conditions, typically through catalytic hydrogenation. This allows for a sequential and controlled synthetic strategy.

This combination of features makes this compound an ideal candidate for the construction of complex molecular architectures where precise control over reactivity and solubility is paramount.

Primary Application: A Versatile Linker in PROTAC Synthesis

The most prominent application of this compound is as a flexible and versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The linker in a PROTAC is a critical component that dictates the distance and orientation between the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and subsequent protein degradation.[6] The diethylene glycol unit in this compound provides the necessary flexibility and hydrophilicity to the linker, potentially improving the pharmacokinetic properties of the final PROTAC molecule.

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker generally follows a modular and sequential approach. The benzyl protecting group is key to this strategy, allowing for the selective modification of the terminal alcohol before revealing the second reactive site for the subsequent coupling reaction.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Ligand Coupling A This compound B Activate Terminal Alcohol (e.g., Tosylation, Mesylation) A->B C Couple to Ligand 1 (E3 Ligase or Target Protein Ligand) B->C D Benzyl Group Removal (Catalytic Hydrogenation) C->D C->D Intermediate 1 E Activate Revealed Alcohol D->E F Couple to Ligand 2 E->F G Final PROTAC Molecule F->G F->G Final Product

Caption: General workflow for PROTAC synthesis using a benzyl-protected PEG linker.

Detailed Experimental Protocol: Synthesis of a PROTAC Intermediate

The following protocol outlines the initial steps for the synthesis of a PROTAC, demonstrating the activation of the terminal alcohol of this compound and its subsequent coupling to a ligand. This example will focus on the tosylation of the alcohol, a common method for converting it into a good leaving group for nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ligand with a nucleophilic group (e.g., an amine or phenol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., Potassium Carbonate or DIPEA)

Protocol 1: Activation of the Terminal Alcohol (Tosylation)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, 2-[2-(Benzyloxy)ethoxy]ethyl tosylate, will have a different Rf value compared to the starting alcohol.

  • Workup: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Protocol 2: Coupling of the Activated Linker to a Ligand

  • Reaction Setup: In a separate flask, dissolve the ligand containing a nucleophilic group (e.g., an amine or phenol) (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add a suitable base (e.g., potassium carbonate for phenols or DIPEA for amines, 2.0-3.0 equivalents) to the ligand solution.

  • Linker Addition: Add the tosylated intermediate from Protocol 1 (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir overnight under an inert atmosphere. The elevated temperature is often necessary to drive the nucleophilic substitution reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.

The subsequent steps would involve the deprotection of the benzyl group and coupling to the second ligand, following a similar logic of activation and nucleophilic substitution.

Emerging Application: Initiator for Amphiphilic Block Copolymer Synthesis

The primary alcohol of this compound can act as an initiator for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers (e.g., ethylene oxide). This allows for the synthesis of amphiphilic block copolymers with a hydrophobic polymer block and a hydrophilic PEG-like block.

These block copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures, which have potential applications in drug delivery as carriers for hydrophobic drugs.[6] The benzyl group can be retained as a hydrophobic component or removed to reveal a hydrophilic end, further tuning the properties of the copolymer.

Conceptual Workflow for Block Copolymer Synthesis

Block_Copolymer_Synthesis A This compound (Initiator) B Ring-Opening Polymerization (e.g., with Lactide) A->B C Amphiphilic Block Copolymer (PEG-b-PLA with Benzyl end-cap) B->C D Self-Assembly in Water C->D E Micelle Formation (Hydrophobic Core, Hydrophilic Corona) D->E

Caption: Synthesis of amphiphilic block copolymers using this compound as an initiator.

Future Directions: Surface Functionalization of Nanomaterials

The versatile chemistry of this compound also lends itself to the surface functionalization of nanomaterials, such as mesoporous silica nanoparticles or gold nanoparticles.[7][8] The alcohol can be converted to a silane for attachment to silica surfaces or a thiol for binding to gold surfaces.

This surface modification can impart "stealth" properties to the nanoparticles, reducing non-specific protein adsorption and prolonging their circulation time in vivo. The benzyl-protected end can then be deprotected and used to conjugate targeting ligands or therapeutic agents, creating a multifunctional nanoplatform for targeted drug delivery and imaging.

Conclusion

This compound is a highly valuable and versatile molecule for researchers in drug discovery and materials science. Its primary application as a linker in the synthesis of PROTACs is well-established, and its potential as an initiator for amphiphilic block copolymers and for the surface functionalization of nanoparticles is an exciting area for future research. The detailed protocols and the underlying scientific principles discussed in this guide provide a solid foundation for harnessing the full potential of this unique chemical entity.

References

  • Determan, M. D., Agarwal, A., & Mallapragada, S. K. (n.d.). 202c Synthesis and Characterization of Amphiphilic Block Copolymers, Self-Assembly Behavior and Drug Delivery Applications. AIChE. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • Shenoy, D., et al. (2006). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. International Journal of Nanomedicine. [Link]

  • Javed, I., et al. (2022). Exploiting recent trends for the synthesis and surface functionalization of mesoporous silica nanoparticles towards biomedical applications. Journal of Drug Delivery Science and Technology. [Link]

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

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  • Amphiphilic model conetworks based on cross-linked star copolymers of benzyl methacrylate and 2-(dimethylamino)ethyl methacrylate: synthesis, characterization, and DNA adsorption studies. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Poly(ethylene glycol)- and Carboxylate-Functionalized Gold Nanoparticles Using Polymer Linkages. ACS Applied Materials & Interfaces. [Link]

  • Synthesis, characterization and properties of amphiphilic block copolymers of 2-hydroxyethyl methacrylate and polydimethylsiloxane prepared by atom transfer radical polymerization. Polymer Journal. [Link]

  • Method to enhance aqueous solubility of poorly soluble actives.

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Safety, handling, and toxicity information for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Introduction

This compound, also commonly known in laboratory settings as Di(ethylene glycol) benzyl ether or BnO-PEG2-OH, is a diether and alcohol functionalized molecule.[1][2] Its structure lends it utility as a hydrophilic polyethylene glycol (PEG) linker, often employed in drug development and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] Given its application in sensitive research environments, a thorough understanding of its safety profile, handling requirements, and toxicological characteristics is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the available safety and toxicity data for this compound (CAS No. 2050-25-1). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and use, as well as to provide clear protocols for emergency situations. A significant aspect of this guide is the acknowledgment of existing data gaps in the toxicological profile, which necessitates a cautious and proactive approach to safety.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures.

PropertyValueSource
Chemical Name This compoundPubChem[4]
CAS Number 2050-25-1ChemicalBook[2]
Molecular Formula C₁₁H₁₆O₃PubChem[4]
Molecular Weight 196.24 g/mol PubChem[4]
Appearance Colorless to light yellow clear liquidChemicalBook[2][5]
Boiling Point 80 - 110 °C @ 0.5 - 0.7 hPaChemicalBook[2][5]
Density 1.094 g/mL at 25 °CChemicalBook[2][5]
Flash Point > 110 °C (> 230 °F)ChemicalBook[2][5]
Water Solubility SolubleChemicalBook[2]

Hazard Identification and GHS Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS_Hazard_Profile cluster_main GHS Hazard Profile for this compound chem {this compound | CAS: 2050-25-1} pictogram GHS07 Exclamation Mark signal Signal Word: Warning hazards Hazard Statements H315:Causes skin irritation H319:Causes serious eye irritation H335:May cause respiratory irritation Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling prep_sds Review SDS & Protocol prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood retrieve Retrieve from Storage prep_hood->retrieve transport Use Secondary Containment retrieve->transport dispense Dispense in Fume Hood transport->dispense cleanup_seal Tightly Seal Container dispense->cleanup_seal cleanup_return Return to Storage cleanup_seal->cleanup_return cleanup_waste Dispose of Contaminated Materials as Haz Waste cleanup_return->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Standard workflow for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Causality: Before any work, review this guide and the supplier's Safety Data Sheet (SDS). This ensures you are aware of the specific hazards and emergency procedures.

    • Prepare your workspace inside a certified chemical fume hood to mitigate the risk of respiratory irritation from potential vapors (H335). [6] * Assemble all necessary materials to avoid leaving the controlled workspace during the procedure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is mandatory to prevent serious eye irritation (H319). [1][5] * Hand Protection: Wear chemical-resistant nitrile gloves. Since ethers can permeate some glove materials, it is advisable to change gloves immediately if contamination is suspected and to limit continuous handling time. [6][7] * Body Protection: A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to prevent skin contact (H315). [7]

  • Chemical Handling:

    • Dispensing: Conduct all transfers and dispensing of the liquid within the chemical fume hood to contain vapors.

    • Static Discharge: While the flash point is high, it is good practice to use non-sparking tools and ensure proper grounding of equipment when transferring larger volumes to prevent fire from electrostatic discharge. [1] * Avoidance of Contamination: Use clean, dedicated glassware. Avoid contact with strong oxidizing agents, as these are generally incompatible with ethers. [7][8]

  • Storage:

    • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area. [1][5] * Integrity: Opened containers must be carefully resealed and kept upright to prevent leakage. [5] * Segregation: Store separately from incompatible materials such as strong oxidizers. [8]

Emergency Response and First Aid

A clear and rehearsed emergency plan is crucial. The following flowchart outlines the immediate actions required for common laboratory incidents involving this chemical.

Emergency_Response cluster_spill Spill Response cluster_exposure First Aid start Incident Occurs spill Chemical Spill start->spill Release exposure Personal Exposure start->exposure Contact spill_alert Alert Colleagues Remove Ignition Sources spill->spill_alert skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhale Inhalation exposure->inhale spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain with Inert Absorbent Material spill_ppe->spill_contain spill_collect Collect into Sealed Container for Disposal spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon skin_wash Remove Contaminated Clothing Wash with Soap & Water for 15 min skin->skin_wash eye_flush Flush with Water at Eyewash Station for 15 min eye->eye_flush inhale_air Move to Fresh Air inhale->inhale_air seek_medical Seek Medical Attention (Bring SDS) skin_wash->seek_medical eye_flush->seek_medical inhale_air->seek_medical

Caption: Emergency response flowchart for spills and personal exposure.

First-Aid Measures

[5][9]* Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and prevent environmental release. [10]

  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition. [10]2. Containment: Wearing appropriate PPE, contain the spill by creating a dike around the edges with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow. [8][11]Do not use sawdust or other combustible materials. [8]3. Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal. [10]4. Decontamination: Clean the spill area with a detergent and water solution. Collect the decontamination waste for proper disposal. [10]5. Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [1][5]* Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). [1]

Conclusion

This compound is a valuable research chemical whose primary, well-documented hazards are irritation to the skin, eyes, and respiratory tract. The significant gaps in its comprehensive toxicological data profile mandate a conservative and diligent approach to safety. All handling must be predicated on the principle of minimizing exposure through engineering controls (chemical fume hoods), appropriate personal protective equipment, and strict adherence to established protocols. By understanding the known hazards and respecting the unknown, researchers can utilize this compound effectively while maintaining the highest standards of laboratory safety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 229722, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. PubChem. Retrieved from [Link]

  • University of St Andrews (2024). Ethers | Health & Safety. Retrieved from [Link]

  • University of California, San Diego (n.d.). Use of Ether - Environment, Health & Safety. Retrieved from [Link]

  • Purdue University (n.d.). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • UC Center for Laboratory Safety (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • University of California, Santa Barbara (2014). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • Chemsrc (n.d.). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2. Retrieved from [Link]

  • Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol. Retrieved from [Link]

  • Haz-Map (n.d.). 2-(Benzyloxy)ethanol. Retrieved from [Link]

  • Princeton University (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]

  • LyondellBasell (2012). Diethylene Glycol Monopropyl Ether - SAFETY DATA SHEET. Retrieved from [Link]

  • OECD Existing Chemicals Database (n.d.). COVER PAGE. Retrieved from [Link]

  • University of Manitoba (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Florida State University (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • Essential Industries (2023). Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Tokyo Chemical Industry (n.d.). 2-(Benzyloxy)ethanol | 622-08-2. Retrieved

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A Technical Guide to the Commercial Availability and Procurement of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol for Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Synthesis

2-[2-(Benzyloxy)ethoxy]ethan-1-ol, also known as Di(ethylene glycol) benzyl ether, is a key bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a terminal primary alcohol for derivatization, a hydrophilic di(ethylene glycol) spacer to enhance aqueous solubility, and a benzyl ether protecting group. This combination of features makes it an invaluable tool, particularly as a linker molecule in the synthesis of complex chemical entities.

In the field of drug development, this molecule is frequently utilized in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound serves as a flexible and soluble polyethylene glycol (PEG)-based linker, connecting the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase.[] The benzyl group provides a stable protecting group for the terminal hydroxyl, which can be selectively removed under specific conditions to allow for further chemical modification.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's properties is critical for its safe handling, storage, and application in experimental design.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 2050-25-1 []
Molecular Formula C₁₁H₁₆O₃ [2]
Molecular Weight 196.24 g/mol [][2]
Appearance Colorless to light yellow liquid [][3]
Density ~1.094 g/mL at 25 °C [][3]
Boiling Point 80-110 °C at 0.5 mmHg [][3]
Refractive Index n20/D ~1.51 [3]

| Solubility | Soluble in water |[] |

GHS Hazard Information: This compound is classified as an irritant.[] Standard laboratory precautions should be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of commercial chemical suppliers, catering to different scales and purity requirements, from discovery research to process development.

Table 2: Overview of Commercial Suppliers

Supplier Typical Purity Noteworthy Details
BOC Sciences >95% Marketed as a PEG-based PROTAC linker.[]
Sigma-Aldrich (Merck) ≥98% (for related compound 2-(Benzyloxy)ethanol) A major global supplier with extensive documentation.[4][5]
TCI Chemicals >98.0% (GC) (for related compound 2-(Benzyloxy)ethanol) Offers high-purity grades suitable for synthetic applications.
Chemsigma International 98% - 99% Acts as a trader, providing access to products from various manufacturers like HANGZHOU LEAP CHEM CO., LTD.[6]
Anax Laboratories >98% (for related compound 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol) Provides this and longer-chain PEG analogues.[7]

| SynQuest Laboratories | 98.0% (for related compound 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol) | A supplier of specialty chemicals for research.[8] |

Scientific & Technical Considerations for Procurement

As a Senior Application Scientist, my recommendation is to approach procurement not as a simple purchase, but as the first critical step in an experimental workflow. The quality of your starting material dictates the reliability and reproducibility of your results.

Purity, Grade, and Analytical Verification

The selection of purity grade is contingent on the intended application. For initial proof-of-concept syntheses, a purity of >95% may be sufficient. However, for late-stage drug development, particularly for materials that may be incorporated into preclinical candidates, >98% purity is essential.

Crucially, do not rely solely on the label. Always request and scrutinize the supplier's Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA provides empirical data confirming the material's identity and purity. Key data points to verify include:

  • Identity Confirmation: Look for ¹H NMR and ¹³C NMR spectra. The data should be consistent with the known structure of this compound.

  • Purity Assessment: This is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The CoA should state the purity percentage based on the peak area.

  • Residual Solvents: For later-stage applications, information on residual solvents may be important.

Synthesis Impurities

Understanding the synthetic route can provide insight into potential impurities. A common synthesis involves the reaction of diethylene glycol with benzyl chloride in the presence of a base.[3] Potential impurities could include:

  • Unreacted diethylene glycol.

  • Residual benzyl chloride.

  • Bis-benzylated product (1,2-bis(benzyloxy)ethane).

  • Higher order polyethylene glycol starting materials.

The presence of these impurities can complicate subsequent reactions and purification steps. High-purity starting material minimizes these downstream challenges.

Recommended Workflow: Incoming Material Qualification

To ensure self-validating and trustworthy results, every incoming batch of critical reagent should undergo in-house qualification. This protocol establishes a baseline of quality and identity before the material is committed to complex and expensive synthetic routes.

Procurement_QC_Workflow cluster_procurement Part 1: Procurement cluster_qc Part 2: In-House QC Verification start Identify Need for This compound select_supplier Select Supplier & Grade (e.g., >98% Purity) start->select_supplier request_coa Request Lot-Specific Certificate of Analysis (CoA) select_supplier->request_coa review_coa Review CoA: - NMR for Identity - GC/HPLC for Purity request_coa->review_coa place_order Place Purchase Order review_coa->place_order CoA Meets Spec receive Receive Material & Log Lot# place_order->receive sample Acquire QC Sample receive->sample nmr Run ¹H NMR for Identity Confirmation sample->nmr gcms Run GC-MS for Purity & Impurity Profile sample->gcms compare Compare In-House Data with Supplier CoA nmr->compare gcms->compare release Release Material to Lab Inventory compare->release Data Concordant quarantine Quarantine & Contact Supplier compare->quarantine Discrepancy Found

Caption: Procurement and In-House QC Workflow for Critical Reagents.

Step-by-Step QC Protocol:
  • Documentation & Visual Inspection: Upon receipt, log the material's name, CAS number, supplier, and lot number. Visually inspect the material; it should be a clear, colorless to pale yellow liquid, free of particulates.

  • Identity Confirmation via ¹H NMR:

    • Prepare a dilute sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

      • ~4.5 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

      • ~3.5-3.7 ppm (multiplet, 8H): Ethylene glycol chain protons (-O-CH₂-CH₂-O-).

      • A broad singlet corresponding to the terminal hydroxyl proton (-OH), which can vary in position.

    • Compare the acquired spectrum to a reference spectrum or the supplier's CoA to confirm identity.

  • Purity Assessment via GC-MS:

    • Prepare a sample for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Use a suitable GC method to separate the components.

    • The resulting chromatogram should show one major peak corresponding to the product.

    • Calculate the area percentage of the main peak to confirm purity (e.g., >98%).

    • Use the mass spectrometer to confirm the mass of the main peak and to tentatively identify any minor impurity peaks.

  • Release or Quarantine: If the in-house analytical data is consistent with the supplier's CoA and meets the required specifications, release the material for use. If significant discrepancies are found, quarantine the material and contact the supplier's technical service department immediately.

Conclusion

This compound is a commercially accessible and vital reagent for researchers in drug development and synthetic chemistry. Its utility as a hydrophilic, protected linker is well-established. However, realizing its full potential requires a diligent procurement and qualification strategy. By treating the acquisition of this chemical as an integral part of the scientific process—complete with supplier vetting, CoA analysis, and orthogonal in-house verification—researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Google. (2026). Current time in Onondaga County, US. [URL: https://www.google.com/search?q=time+in+Onondaga+County,+US]
  • ChemicalBook. (2025). 2-[2-(BENZYLOXY)ETHOXY]ETHANOL | 2050-25-1. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5704811.htm]
  • ECHEMI. (n.d.). Buy 2-[2-(BENZYLOXY)ETHOXY]ETHANOL from Chemsigma International Co., Ltd.. [URL: https://www.echemi.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)ethanol 98% | 622-08-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/252867]
  • CymitQuimica. (n.d.). 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol. [URL: https://www.cymitquimica.com/2-2-2-benzyloxy-ethoxy-ethoxy-ethanol-55489-58-2]
  • Chemsrc. (2025). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2. [URL: https://www.chemsrc.com/en/cas/55489-58-2_944983.html]
  • Anax Laboratories. (n.d.). 55489-58-2 | 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol. [URL: https://www.anaxlab.com/55489-58-2]
  • SynQuest Laboratories. (n.d.). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. [URL: https://www.synquestlabs.com/product/2708-1-09/2-%7B2-%5B2-(Benzyloxy)ethoxy%5Dethoxy%7Dethan-1-ol]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229722, this compound. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2--2-_Benzyloxy_ethoxy_ethan-1-ol]
  • BOC Sciences. (n.d.). 2-[2-(Benzyloxy)ethoxy]ethanol | CAS 2050-25-1. [URL: https://www.bocsci.com/product/2-2-benzyloxy-ethoxy-ethanol-cas-2050-25-1-bpg-1742.html]
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)ethanol 98% | 622-08-2. [URL: https://www.sigmaaldrich.com/product/aldrich/252867]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737322, 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_2-_Benzyloxy_ethoxy_ethoxy_ethan-1-ol]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12141, 2-(Benzyloxy)ethanol. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_ethanol]
  • TCI Chemicals. (n.d.). 2-(Benzyloxy)ethanol | 622-08-2. [URL: https://www.tcichemicals.com/US/en/p/B0426]
  • Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0050]

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A Comprehensive Technical Guide to 2-[2-(Benzyloxy)ethoxy]ethan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a key diether of ethylene glycol, serves as a versatile and indispensable building block in modern organic and medicinal chemistry. Its unique structure, featuring a terminal primary alcohol and a benzyl-protected diethylene glycol motif, offers a strategic advantage in multistep syntheses. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications, with a focus on its role as a flexible linker and protected diol. We will delve into detailed experimental protocols, mechanistic considerations, and the practical utility of this compound for researchers, scientists, and professionals in drug development and materials science.

Introduction and Physicochemical Profile

This compound, also known as O-benzyl-diethylene glycol, is an organic compound with the chemical formula C₁₁H₁₆O₃. Its structure consists of a diethylene glycol backbone where one of the terminal hydroxyl groups is protected by a benzyl group, leaving the other hydroxyl group available for further chemical modification. This mono-benzylated structure is pivotal, allowing for regioselective reactions and making it a valuable intermediate in the synthesis of more complex molecules.

The presence of the flexible and hydrophilic diethylene glycol chain, combined with the stable yet removable benzyl protecting group, makes it particularly useful as a linker in various applications, including the synthesis of crown ethers and in the development of novel drug delivery systems.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 4437-86-9
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 134-136 °C at 0.5 mmHg
Density 1.066 g/cm³
Refractive Index 1.512
Solubility Soluble in common organic solvents

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis. This method involves the mono-alkylation of an excess of diethylene glycol with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.

Synthetic Rationale and Mechanism

The core of this synthesis lies in the nucleophilic attack of a deprotonated diethylene glycol (an alkoxide) on the electrophilic benzyl halide. Using a large excess of diethylene glycol is a critical experimental choice; it statistically favors the formation of the mono-substituted product over the di-substituted byproduct, 1,2-bis[2-(benzyloxy)ethoxy]ethane. The base, typically a strong base like sodium hydride (NaH) or potassium hydroxide (KOH), is required to deprotonate the hydroxyl group, thereby generating the nucleophilic alkoxide species necessary for the Sₙ2 reaction to proceed.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Diethylene glycol (5-10 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq.)

  • Benzyl chloride (or bromide) (1.0 eq.)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.0 eq.) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in anhydrous THF.

  • Formation of the Alkoxide: The flask is cooled to 0 °C in an ice bath. A solution of diethylene glycol (5 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium salt of diethylene glycol.

  • Alkylation: The reaction mixture is re-cooled to 0 °C, and benzyl chloride (1.0 eq.) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic extracts are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude oil is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford this compound as a clear, colorless oil.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents Diethylene Glycol (excess) + NaH in THF benzyl_halide Add Benzyl Chloride at 0°C reagents->benzyl_halide 1. Form Alkoxide reflux Heat to Reflux (12-18h) benzyl_halide->reflux 2. Sₙ2 Reaction quench Quench with NH₄Cl reflux->quench 3. Reaction Complete extract Extract with Diethyl Ether quench->extract dry Dry (MgSO₄) & Concentrate extract->dry crude Crude Product dry->crude purify Vacuum Distillation or Column Chromatography crude->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Chemical Synthesis

The utility of this compound stems from the orthogonal nature of its two functional groups: a reactive primary alcohol and a stable benzyl ether.

As a Versatile Linker Moiety

The diethylene glycol unit provides a flexible, hydrophilic spacer that is frequently incorporated into larger molecules. The terminal alcohol serves as a handle to attach this linker to other molecules of interest, such as in the synthesis of complex ligands or functionalized polymers. For example, it has been used as a key starting material in the synthesis of lariat ethers, which are crown ethers with a side arm that can influence ion binding selectivity.

Role in Protecting Group Chemistry

The benzyl group is a robust protecting group for the hydroxyl moiety, stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments. This allows for extensive chemical manipulation of the other part of the molecule. The benzyl group can be readily removed when desired via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a clean and efficient deprotection method that regenerates the free hydroxyl group.

Reactions of the Free Hydroxyl Group

The primary alcohol in 2-[2-(Benzyloxy)ethoxy)ethan-1-ol can undergo a variety of standard chemical transformations, including:

  • Oxidation: To form the corresponding aldehyde or carboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Further alkylation or arylation to create more complex ethers.

  • Conversion to Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to facilitate subsequent nucleophilic substitution reactions.

G cluster_reactions Chemical Transformations cluster_deprotection Deprotection start This compound oxidation Oxidation (e.g., PCC, DMP) start->oxidation esterification Esterification (R-COOH, Acid) start->esterification etherification Etherification (R'-X, Base) start->etherification deprotection Hydrogenolysis (H₂, Pd/C) start->deprotection product_aldehyde Corresponding Aldehyde oxidation->product_aldehyde product_ester Ester Product esterification->product_ester product_ether Complex Ether etherification->product_ether product_diol Diethylene Glycol (Deprotected Product) deprotection->product_diol

Caption: Key reaction pathways involving this compound.

Safety and Handling

This compound is considered to be a compound with moderate toxicity. Standard laboratory safety precautions should be followed when handling this chemical.

  • Hazard Statements: May cause skin and eye irritation. It is also harmful if swallowed or inhaled.

  • Precautionary Measures: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the distinct reactivity of its functional groups, provides chemists with a powerful tool for the construction of complex molecular architectures. Its role as a protected diol and a flexible linker is well-established, finding applications from the synthesis of macrocycles to its potential incorporation into larger bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its unique structural features in their synthetic endeavors.

References

Methodological & Application

Application Note: Strategic Use of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol for Modular PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design and synthesis of these heterobifunctional molecules—comprising a POI ligand, an E3 ubiquitin ligase ligand, and a connecting linker—is a nuanced process where the linker is a critical determinant of success.[3][4] Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs, which are often large and lipophilic.[5][6][7] This guide details the strategic application of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a mono-protected short PEG derivative, as a foundational building block for the controlled, sequential, and modular synthesis of PROTACs. We provide detailed protocols, explain the causality behind experimental choices, and offer insights into the practical application of this versatile linker precursor.

The PROTAC Mechanism and the Central Role of the Linker

A PROTAC molecule functions by forming a ternary complex between a target POI and an E3 ubiquitin ligase.[1][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[8][9] The linker is not a passive spacer; its length, flexibility, and chemical composition are paramount for the formation of a stable and productive ternary complex and directly influence the final molecule's cell permeability, solubility, and overall efficacy.[1][4]

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Cascade (E1, E2, E3) Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Advantages of this compound as a Linker Precursor

The choice of linker building block is a critical decision in PROTAC synthesis. A modular approach, where the POI and E3 ligase ligands are coupled sequentially, requires a linker with differentiated reactivity at its two ends. This compound is an ideal precursor for this strategy.

Its structure features a primary alcohol (-OH) for initial functionalization and a benzyl ether (-OBn) that serves as a robust protecting group for the other terminus.[10][11] This mono-protection is the key to preventing unwanted side reactions (like polymerization) and enables a controlled, stepwise construction of the PROTAC molecule. The benzyl group is stable to many common reaction conditions but can be selectively removed later in the synthesis, typically via palladium-catalyzed hydrogenation.[10][12]

FeatureDescriptionStrategic Advantage
Molecular Formula C11H16O3A simple, low molecular weight building block.
Primary Alcohol (-OH) A nucleophilic functional group that is readily derivatized.Provides the initial point of attachment to either the POI or E3 ligase ligand after activation (e.g., tosylation, mesylation).
Benzyl Ether (-OBn) A stable protecting group for a hydroxyl function.[10]Ensures orthogonality in the synthetic route, allowing for selective deprotection late in the synthesis to reveal a second hydroxyl group for coupling.
PEG Backbone Contains two ethylene glycol units.Confers hydrophilicity and flexibility to the final PROTAC, which can improve solubility and aid in forming an optimal ternary complex conformation.[13][14]

General Synthetic Workflow

The use of a mono-protected linker like this compound enables a highly modular and reliable synthetic workflow. This allows for the creation of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker core.

Synthetic_Workflow Start This compound Step1 Step 1: Activation of -OH (e.g., Tosylation) Start->Step1 Step2 Step 2: First Coupling (e.g., Williamson Ether Synthesis with Ligand A) Step1->Step2 Intermediate1 Ligand A-Linker-OBn Step2->Intermediate1 Step3 Step 3: Benzyl Deprotection (H₂, Pd/C) Intermediate1->Step3 Intermediate2 Ligand A-Linker-OH Step3->Intermediate2 Step4 Step 4: Activation of new -OH (e.g., Mesylation) Intermediate2->Step4 Step5 Step 5: Second Coupling (with Ligand B) Step4->Step5 Final Final PROTAC (Ligand A-Linker-Ligand B) Step5->Final

Caption: Modular PROTAC synthesis workflow using a mono-protected linker.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology for synthesizing a PROTAC using this compound. This example assumes the coupling of an E3 ligase ligand with a phenolic hydroxyl group (Ligand A) and a POI ligand with a primary amine (Ligand B).

Protocol 1: Activation of the Linker via Tosylation

Rationale: The primary alcohol of the linker is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.

  • Add TEA or pyridine to the solution, followed by the portion-wise addition of TsCl.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tosylated linker.

Protocol 2: First Coupling with E3 Ligase Ligand (Ligand A)

Rationale: This step utilizes a Williamson ether synthesis, where the phenoxide anion of the E3 ligase ligand acts as a nucleophile, displacing the tosylate leaving group on the linker. A non-nucleophilic base is required to deprotonate the phenol without competing in the substitution reaction.

Materials:

  • Tosylated linker from Protocol 1 (1.1 eq)

  • E3 Ligase Ligand with a phenolic -OH (e.g., a VHL ligand derivative, 1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Ethyl acetate (EtOAc)

  • Water and Brine

Procedure:

  • To a solution of the E3 ligase ligand in anhydrous DMF, add K₂CO₃ or Cs₂CO₃.

  • Add the tosylated linker to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting intermediate (Ligand A-Linker-OBn) by column chromatography.

Protocol 3: Deprotection of the Benzyl Group

Rationale: Catalytic hydrogenolysis is a standard and mild method for cleaving benzyl ethers.[12] The palladium catalyst facilitates the reaction between hydrogen gas and the benzyl ether, releasing the free alcohol and toluene as a byproduct. Careful filtration is necessary to remove the solid catalyst.

Materials:

  • Ligand A-Linker-OBn from Protocol 2 (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the benzyl-protected intermediate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C to the solution. Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction vigorously under an H₂ atmosphere (e.g., a balloon) at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected intermediate (Ligand A-Linker-OH). This product is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol 4: Final Coupling with POI Ligand (Ligand B)

Rationale: This protocol describes an amide bond formation, a robust and common reaction in PROTAC synthesis.[15] The deprotected alcohol from the previous step is first activated (e.g., converted to an azide via a two-step process or to a carboxylic acid), and then coupled to an amine on the POI ligand using standard peptide coupling reagents. For simplicity, we will describe a common alternative: activating the linker with a leaving group and reacting with an amine.

Materials:

  • Ligand A-Linker-OH from Protocol 3 (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Anhydrous DCM and TEA (as in Protocol 1) for activation

  • POI Ligand with a primary amine (Ligand B, 1.5 eq)

  • Anhydrous DMF

Procedure:

  • Activation: Following the procedure in Protocol 1, convert the Ligand A-Linker-OH intermediate to its mesylate (Ligand A-Linker-OMs) using MsCl and TEA in DCM. Purify if necessary.

  • Coupling: Dissolve the POI Ligand (Ligand B) and the mesylated intermediate (Ligand A-Linker-OMs, 1.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor by LC-MS.

  • Work up the reaction as described in Protocol 2 (water quench, EtOAc extraction).

  • Purify the final PROTAC molecule using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[9]

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Coupling Steps (Protocol 2 & 4) - Inefficient activation of the alcohol. - Steric hindrance around the nucleophile. - Insufficiently strong base (Protocol 2).- Ensure reagents are anhydrous. Use alternative activating groups (e.g., triflate for higher reactivity). - Increase reaction temperature and/or time. - For Protocol 2, switch from K₂CO₃ to the more reactive Cs₂CO₃.
Incomplete Benzyl Deprotection (Protocol 3) - Catalyst poisoning (e.g., by sulfur-containing compounds). - Inactive catalyst. - Insufficient hydrogen pressure.- Purify the substrate before deprotection. Use a catalyst poison-resistant catalyst if applicable. - Use fresh Pd/C catalyst. - Ensure a positive pressure of H₂ is maintained.
Side Reactions during Deprotection Other functional groups in the molecule are sensitive to hydrogenation (e.g., alkynes, nitro groups).- Use an alternative deprotection method for the benzyl group, such as oxidative cleavage with DDQ or strong acid cleavage (if the substrate is stable).[10][16]
Difficulty in Final Purification The final PROTAC is often large and can be poorly soluble or "sticky" on chromatography columns.- Optimize the HPLC gradient. Use additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase. - Consider alternative purification methods like size-exclusion chromatography.

Conclusion

This compound is a highly valuable and strategic building block in the synthesis of PROTACs. Its mono-protected nature facilitates a controlled and modular synthetic approach, allowing researchers to systematically build and optimize their protein degrader molecules. By providing a short, flexible, and hydrophilic PEG unit, it helps address the common solubility and pharmacokinetic challenges associated with PROTAC development.[14][17] The robust and well-established chemistry for its activation, coupling, and deprotection makes it an essential tool for drug discovery professionals working on the frontier of targeted protein degradation.

References

  • BenchChem. (n.d.). The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • BenchChem. (n.d.). Synthesizing PROTACs with a PEG8 Linker: A Detailed Guide for Researchers.
  • BenchChem. (n.d.). A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology.
  • BenchChem. (n.d.). Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols.
  • BenchChem. (n.d.). Alkyl vs. PEG Linkers in Targeted Degradation: A Comparative Analysis.
  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate.
  • MedChemExpress. (n.d.). Alkyl/ether Linkers.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • BOC Sciences. (n.d.). Linkers for PROTAC Design.
  • National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ResearchGate. (n.d.). Deprotection of benzyl groups.
  • ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • BenchChem. (n.d.). Step-by-Step Synthesis of a CRBN-Recruiting PROTAC: Application Notes and Protocols.
  • Semantic Scholar. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • National Institutes of Health (NIH). (n.d.). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug.
  • National Institutes of Health (NIH). (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • National Institutes of Health (NIH). (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.

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Application Note & Protocol: Strategic Incorporation of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Advanced Polymer Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

In the landscape of biomedical polymer chemistry, precision and functionality are paramount. The design of materials for applications such as drug delivery, tissue engineering, and diagnostics demands building blocks that offer a combination of biocompatibility, controlled structure, and the potential for subsequent modification. 2-[2-(Benzyloxy)ethoxy]ethan-1-ol is a uniquely valuable molecule that serves as a strategic starting point for creating such advanced polymers.[1][][]

This molecule, a di(ethylene glycol) derivative, possesses three key structural features that make it highly versatile:

  • A Primary Hydroxyl Group: This serves as a reactive handle, most commonly as an initiator for ring-opening polymerization (ROP), allowing for the synthesis of well-defined block copolymers.[1]

  • A Short Ethylene Glycol Spacer: This oligo(ethylene glycol) segment imparts hydrophilicity and is known to reduce non-specific protein adsorption, a critical feature for materials in biological systems.[4]

  • A Benzyl Ether Protecting Group: The benzyl group masks a second hydroxyl functionality in a stable ether linkage.[5] This group is robust enough to withstand many polymerization conditions but can be selectively removed through established deprotection protocols, unmasking a primary alcohol for post-polymerization modification or to tune the final polymer's solubility and properties.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for two primary strategies to incorporate this compound into polymer backbones: as an initiator for ROP and as a functional monomer for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is essential for successful and reproducible synthesis.

PropertyValueSource(s)
Chemical Name This compound[1][7]
Synonyms Di(ethylene glycol) benzyl ether, Benzyl-PEG2-alcohol[1][]
CAS Number 2050-25-1[1][8]
Molecular Formula C₁₁H₁₆O₃[7]
Molecular Weight 196.24 g/mol [7][8]
Appearance Colorless to pale yellow liquid[1]
Density 1.094 g/mL at 25 °C[1][8]
Boiling Point 80-110 °C at 0.5 mmHg[1]
Refractive Index (n²⁰/D) ~1.51[1]

Polymerization Strategies and Protocols

Strategy A: An Initiator in Ring-Opening Polymerization (ROP)

The most direct application of this compound is as an initiator for the ROP of cyclic esters, such as L-lactide or ε-caprolactone. This approach yields well-defined diblock copolymers, for instance, BnO-PEG-poly(L-lactide) (BnO-PEG-PLA), which are amphiphilic and can self-assemble into nanoparticles for drug delivery applications.[9] The polymerization is typically catalyzed by an organometallic compound like tin(II) octoate.[10]

ROP_Workflow cluster_reagents Reagents cluster_process Process Monomer L-Lactide Reaction Ring-Opening Polymerization (e.g., Toluene, 110°C) Monomer->Reaction Initiator This compound Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Purification Precipitation in Cold Methanol Reaction->Purification Product BnO-PEG-b-PLA Copolymer Purification->Product

Caption: Workflow for ROP using the alcohol as an initiator.

Protocol 1: Synthesis of BnO-PEG-poly(L-lactide) (Target DP = 50)

  • Materials:

    • This compound (196.24 g/mol )

    • L-Lactide (144.13 g/mol ), recrystallized from ethyl acetate and dried under vacuum.

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, 405.12 g/mol )

    • Anhydrous Toluene

    • Cold Methanol

  • Procedure:

    • Reactor Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon.

    • Reagent Addition:

      • To the flask, add L-lactide (7.21 g, 50 mmol, 50 eq.).

      • Add this compound (196 mg, 1 mmol, 1 eq.).

      • Add 40 mL of anhydrous toluene to dissolve the solids.

      • Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Add 2.0 mL of this solution (20 mg Sn(Oct)₂, 0.05 mmol, 0.05 eq.) to the reaction mixture via syringe. The monomer-to-initiator-to-catalyst ratio is:[1]:[0.05].

    • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for 4-6 hours. Monitor monomer conversion by taking small aliquots and analyzing via ¹H NMR (disappearance of the lactide methine proton at ~5.0 ppm).

    • Purification:

      • Once the desired conversion (>90%) is reached, cool the flask to room temperature and dilute the viscous solution with 10 mL of dichloromethane.

      • Slowly pour the polymer solution into 500 mL of vigorously stirring cold methanol. A white precipitate will form.

      • Allow the precipitate to settle, decant the methanol, and redissolve the polymer in a minimal amount of dichloromethane.

      • Repeat the precipitation step two more times to remove unreacted monomer and catalyst.

    • Drying: Dry the final white, fibrous polymer under high vacuum at room temperature for 24 hours.

Strategy B: A Functional Monomer in Controlled Radical Polymerization

To create polymers with pendant hydrophilic side chains, the hydroxyl group of this compound must first be converted into a polymerizable group, such as an acrylate. This functional monomer can then be polymerized using controlled radical techniques like RAFT, which allows for excellent control over molecular weight and architecture.[11][12]

CRP_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: RAFT Polymerization Start_Mol This compound Reagent1 Acryloyl Chloride Triethylamine, DCM, 0°C Start_Mol->Reagent1 Esterification New_Monomer 2-[2-(Benzyloxy)ethoxy]ethyl Acrylate Monomer Reagent1->New_Monomer Polymerization Polymerization (e.g., Dioxane, 70°C) New_Monomer->Polymerization Reagent2 AIBN (Initiator) CTA (RAFT Agent) Reagent2->Polymerization Final_Polymer Poly(BnO-PEG-Acrylate) Polymerization->Final_Polymer

Caption: Workflow for monomer synthesis and subsequent RAFT polymerization.

Protocol 2: Synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl Acrylate Monomer

  • Materials:

    • This compound (10.0 g, 50.9 mmol)

    • Triethylamine (Et₃N) (7.1 mL, 50.9 mmol)

    • Acryloyl chloride (4.5 mL, 55.0 mmol)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound and Et₃N in 150 mL of anhydrous DCM in a round-bottom flask cooled in an ice bath (0 °C).

    • Add acryloyl chloride dropwise to the stirring solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure monomer.

Protocol 3: RAFT Polymerization of 2-[2-(Benzyloxy)ethoxy]ethyl Acrylate

  • Materials:

    • 2-[2-(Benzyloxy)ethoxy]ethyl acrylate monomer (from Protocol 2)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

    • Azobisisobutyronitrile (AIBN) as initiator

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In a Schlenk tube, dissolve the monomer (2.5 g, 10 mmol, 100 eq.), CPADB (27.9 mg, 0.1 mmol, 1 eq.), and AIBN (3.3 mg, 0.02 mmol, 0.2 eq.) in 5 mL of anhydrous dioxane. The [Monomer]:[CTA]:[Initiator] ratio is[13]:[1]:[0.2].

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed tube in a preheated oil bath at 70 °C and stir for 8 hours.

    • Stop the reaction by cooling the tube in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether/hexane (1:1 v/v).

    • Collect the polymer and dry it under vacuum to a constant weight.

Post-Polymerization Modification: Benzyl Group Deprotection

The final and crucial step for many applications is the removal of the benzyl protecting group to reveal the pendant hydroxyl groups. This dramatically increases the polymer's hydrophilicity and provides sites for conjugating drugs or targeting ligands. Catalytic hydrogenation is a highly efficient and clean method for this transformation.[5]

Deprotection_Workflow Input_Polymer Benzyl-Protected Polymer (e.g., BnO-PEG-b-PLA) Process Catalytic Hydrogenation (H₂, Pd/C catalyst) Solvent (e.g., THF/MeOH) Input_Polymer->Process Output_Polymer Hydroxyl-Functional Polymer (e.g., HO-PEG-b-PLA) Process->Output_Polymer

Caption: General workflow for benzyl group deprotection.

Protocol 4: Catalytic Hydrogenation of BnO-PEG-PLA

  • Materials:

    • BnO-PEG-PLA polymer (from Protocol 1)

    • Palladium on carbon (Pd/C, 10 wt%)

    • Tetrahydrofuran (THF) and Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the benzyl-protected polymer (e.g., 2 g) in a suitable solvent mixture like THF/MeOH (1:1, 50 mL) in a round-bottom flask.

    • Carefully add Pd/C (10% by weight of the polymer, 200 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Seal the flask, evacuate the air, and backfill with H₂ gas. Repeat this process three times.

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature for 24 hours.

    • Monitor the reaction by ¹H NMR by taking a small, filtered aliquot. The disappearance of the benzyl aromatic protons (~7.3 ppm) and the benzylic protons (~4.5 ppm) indicates complete deprotection.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final hydroxyl-functionalized polymer.

Characterization of Resulting Polymers

Proper characterization is essential to validate the success of each synthetic step.

TechniquePurposeExpected Observations
¹H NMR Confirm structure, monomer conversion, and deprotection.Polymerization: Appearance of polymer backbone signals (e.g., PLA methine at ~5.15 ppm) and attenuation of monomer signals. Deprotection: Complete disappearance of benzyl signals (aromatic ~7.3 ppm, benzylic CH₂ ~4.5 ppm).
SEC/GPC Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).For controlled polymerizations (ROP/RAFT), expect a narrow, monomodal distribution with Đ < 1.3. Mₙ should be close to the theoretical value calculated from the [Monomer]/[Initiator] ratio and conversion.
DSC/TGA Analyze thermal properties like glass transition temperature (T₉) and melting temperature (Tₘ).Useful for confirming the properties of different polymer blocks (e.g., identifying the T₉ of the PLA block).

Conclusion and Outlook

This compound is a powerful and versatile building block for the synthesis of advanced functional polymers. By leveraging its hydroxyl group as an initiator or by converting it into a polymerizable monomer, researchers can create a wide array of architectures with precise control. The benzyl protecting group provides a crucial synthetic handle, allowing for the creation of materials that can be switched from hydrophobic to hydrophilic, or which can be further functionalized after deprotection. These strategies are directly applicable to the development of next-generation materials for drug delivery carriers, hydrogels for tissue regeneration, and other high-value biomedical applications.

References

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  • Zhang, L., et al. (2023). Ring‐Opening Polymerization of a Benzyl‐Protected Cyclic Ester towards Functional Aliphatic Polyester. Chinese Journal of Chemistry, 41(21), 2821-2828. [Link]

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  • PubMed. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. [Link]

  • Sudo, A., & Endo, T. (2013). RAFT-approach to well-defined telechelic vinyl polymers with hydroxyl terminals as polymeric diol-type building blocks for polyurethanes. Journal of Polymer Science Part A: Polymer Chemistry, 51(2), 297-303. [Link]

  • Advanced Materials Letters. (2016). Living and Immortal Ring-Opening Polymerization of Cyclic Esters. [Link]

  • Jelonek, K., et al. (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. International Journal of Molecular Sciences, 24(6), 5557. [Link]

  • Dietrich, M., et al. (2010). Facile conversion of RAFT polymers into hydroxyl functional polymers: a detailed investigation of variable monomer and RAFT agent combinations. Polymer Chemistry, 1(5), 634-644. [Link]

  • Wan, D., et al. (2015). RAFT synthesis of acrylic polymers containing diol or dioxane groups. Designed Monomers and Polymers, 18(6), 532-542. [Link]

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  • ResearchGate. (2020). Deprotection of benzyl in ether substrates. [Link]

  • ResearchGate. (2015). Synthesis of Heterobifunctional Thiol‐poly(lactic acid)‐b‐poly(ethylene glycol)‐hydroxyl for Nanoparticle Drug Delivery Applications. [Link]

  • Serova, V. A., et al. (2024). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. Polymers, 16(23), 3364. [Link]

Sources

Application Notes and Protocols: 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Versatility in Drug Delivery

In the dynamic landscape of pharmaceutical sciences, the rational design of drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance. The molecule 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a bifunctional chemical entity, presents as a compelling building block in the construction of sophisticated drug delivery vehicles. Its structure, featuring a hydrophilic di-ethylene glycol core, a reactive terminal hydroxyl group, and a benzyl ether protecting group, offers a unique combination of properties that can be strategically exploited. The hydrophilic segment can impart "stealth" characteristics to nanocarriers, prolonging systemic circulation, while the terminal alcohol provides a reactive handle for polymerization or conjugation. The benzyl group serves as a stable protecting group that can be removed under specific conditions if further functionalization is desired.

These application notes provide a comprehensive guide to the potential uses of this compound in the formulation of nanoparticles, liposomes, micelles, and hydrogels for controlled drug release. The protocols detailed herein are based on established principles of polymer chemistry and pharmaceutical formulation, offering a robust framework for researchers to explore the utility of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug delivery system design.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 80-110 °C at 0.5 mmHg[2]
Density 1.094 g/mL at 25 °C[2]
Solubility Soluble in water[2]
Synonyms Di(ethylene glycol) benzyl ether, Benzyl-PEG2-OH[2]

I. Application in Polymeric Nanoparticles

Conceptual Framework: The terminal hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. This results in the formation of amphiphilic block copolymers, which are the cornerstone of many polymeric nanoparticle formulations. The 2-[2-(Benzyloxy)ethoxy]ethoxy moiety forms the hydrophilic polyethylene glycol (PEG)-like block, while the polymerized ester constitutes the hydrophobic, drug-encapsulating block.

Protocol 1: Synthesis of a this compound-Initiated Polylactide (PLA) Block Copolymer

This protocol describes the synthesis of an amphiphilic diblock copolymer, Bn-PEG₂-PLA, where Bn-PEG₂ represents the initiating 2-[2-(Benzyloxy)ethoxy]ethoxy group.

Materials:

  • This compound

  • D,L-lactide

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve a desired amount of D,L-lactide in anhydrous toluene.

  • Add this compound as the initiator. The molar ratio of lactide to initiator will determine the molecular weight of the resulting PLA block.

  • Introduce a catalytic amount of stannous octoate (e.g., 1:10,000 molar ratio to lactide).

  • Heat the reaction mixture to a specified temperature (e.g., 110-130°C) and stir for a predetermined time (e.g., 4-24 hours) to allow for polymerization.[3]

  • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a non-solvent like cold methanol or diethyl ether.

  • Collect the precipitated Bn-PEG₂-PLA polymer by filtration and dry under vacuum.

G cluster_synthesis Bn-PEG₂-PLA Synthesis Initiator This compound Polymerization Ring-Opening Polymerization Initiator->Polymerization Monomer D,L-Lactide Monomer->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization Polymer Bn-PEG₂-PLA Amphiphilic Block Copolymer Polymerization->Polymer

Caption: Synthesis of Bn-PEG₂-PLA block copolymer.

Protocol 2: Formulation of Drug-Loaded Nanoparticles by Solvent Evaporation

This protocol outlines the preparation of drug-loaded nanoparticles using the synthesized Bn-PEG₂-PLA copolymer.

Materials:

  • Bn-PEG₂-PLA copolymer

  • Hydrophobic drug (e.g., paclitaxel, curcumin)

  • Dichloromethane (DCM) or Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water) or other suitable surfactant.[4]

  • Deionized water

Procedure:

  • Dissolve a specific amount of the Bn-PEG₂-PLA copolymer and the hydrophobic drug in a water-miscible organic solvent like acetone.[3]

  • Add this organic solution dropwise to a larger volume of an aqueous solution, typically containing a stabilizer like PVA, under constant stirring.

  • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that encapsulate the drug.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticles by centrifugation or dialysis to remove any unloaded drug and excess surfactant.

  • Lyophilize the purified nanoparticles for long-term storage.

G cluster_formulation Nanoparticle Formulation Workflow Dissolution Dissolve Bn-PEG₂-PLA and Drug in Acetone Dispersion Add dropwise to Aqueous PVA Solution Dissolution->Dispersion Nanoprecipitation Evaporation Solvent Evaporation Dispersion->Evaporation Purification Centrifugation/ Dialysis Evaporation->Purification Lyophilization Freeze-Drying Purification->Lyophilization

Caption: Workflow for nanoparticle formulation.

II. Application in Liposomal Formulations

Conceptual Framework: this compound can be chemically modified to create a PEGylated lipid. This is achieved by conjugating a lipid molecule, such as a phospholipid or cholesterol, to the terminal hydroxyl group. The resulting PEGylated lipid can then be incorporated into a liposome formulation to create "stealth" liposomes with enhanced circulation times and improved stability.[5]

Protocol 3: Synthesis of a 2-[2-(Benzyloxy)ethoxy]ethoxy-Cholesterol Conjugate

This protocol describes a potential synthetic route to a cholesterol-based PEGylated lipid.

Materials:

  • This compound

  • Cholesteryl chloroformate

  • Triethylamine or Pyridine

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of cholesteryl chloroformate in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired cholesterol-PEG₂-Bn conjugate.

Protocol 4: Preparation of Stealth Liposomes using the Film Hydration Method

This protocol details the formulation of liposomes incorporating the synthesized cholesterol-PEG₂-Bn.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Cholesterol-PEG₂-Bn

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the lipids (e.g., a 90:10:5 molar ratio of PC:Cholesterol:Cholesterol-PEG₂-Bn) in a mixture of chloroform and methanol in a round-bottom flask.[6]

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS buffer (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • For a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[6]

  • To encapsulate a hydrophilic drug, it should be dissolved in the PBS buffer used for hydration. For a hydrophobic drug, it should be co-dissolved with the lipids in the organic solvent at the beginning.

III. Application in Micellar Drug Delivery

Conceptual Framework: Amphiphilic block copolymers, such as the Bn-PEG₂-PLA synthesized in Protocol 1, can self-assemble in aqueous solution to form micelles when their concentration is above the critical micelle concentration (CMC).[7][8] These micelles have a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic corona that interfaces with the aqueous environment, enhancing the drug's solubility and stability.[9][10]

Protocol 5: Preparation of Drug-Loaded Micelles by Dialysis

This protocol describes the formation of drug-loaded micelles from the Bn-PEG₂-PLA copolymer.

Materials:

  • Bn-PEG₂-PLA copolymer

  • Hydrophobic drug

  • A water-miscible organic solvent in which both the polymer and drug are soluble (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Deionized water or PBS

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Dissolve the Bn-PEG₂-PLA copolymer and the hydrophobic drug in a suitable organic solvent.

  • Place the solution in a dialysis bag.

  • Immerse the dialysis bag in a large volume of deionized water or PBS at room temperature with gentle stirring.

  • The organic solvent will gradually diffuse out of the dialysis bag, while water diffuses in. This change in solvent polarity induces the self-assembly of the amphiphilic block copolymers into micelles, with the drug partitioned into the hydrophobic core.

  • Continue dialysis for an extended period (e.g., 24-48 hours), with several changes of the external aqueous phase, to ensure complete removal of the organic solvent.

  • The resulting aqueous solution contains the drug-loaded micelles.

IV. Application in Hydrogel Formulations

Conceptual Framework: The terminal hydroxyl group of this compound can be functionalized, for example, by converting it to an acrylate or methacrylate group. This functionalized monomer can then be copolymerized with other monomers and a cross-linking agent to form a hydrogel network.[11][12] The inclusion of the 2-[2-(Benzyloxy)ethoxy]ethoxy moiety can enhance the hydrophilicity and swelling capacity of the hydrogel, which is beneficial for controlled drug release.[13]

Protocol 6: Synthesis of a 2-[2-(Benzyloxy)ethoxy]ethyl Methacrylate Monomer

Materials:

  • This compound

  • Methacryloyl chloride or methacrylic anhydride

  • Triethylamine

  • Anhydrous DCM

Procedure:

  • Follow a similar procedure to Protocol 3, reacting this compound with methacryloyl chloride or methacrylic anhydride in the presence of a base to form the corresponding methacrylate monomer.

  • Purify the resulting monomer by column chromatography.

Protocol 7: Preparation of a Drug-Loaded Hydrogel by Free-Radical Polymerization

Materials:

  • 2-[2-(Benzyloxy)ethoxy]ethyl methacrylate monomer

  • A hydrophilic co-monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • A cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)[14]

  • A free-radical initiator (e.g., azobisisobutyronitrile, AIBN, or a photoinitiator)

  • The drug to be encapsulated

  • A suitable solvent (e.g., ethanol or a water/ethanol mixture)

Procedure:

  • Dissolve the synthesized methacrylate monomer, the co-monomer, the cross-linking agent, and the drug in the chosen solvent.

  • Add the free-radical initiator to the solution.

  • Transfer the solution to a mold (e.g., between two glass plates separated by a spacer).

  • Initiate polymerization by either heating (for a thermal initiator like AIBN) or exposing to UV light (for a photoinitiator).

  • Allow the polymerization to proceed for a sufficient time to form a solid hydrogel.

  • After polymerization, immerse the hydrogel in a suitable solvent (e.g., water or PBS) to remove any unreacted monomers, initiator, and non-entrapped drug. This step also allows the hydrogel to swell to its equilibrium state.

V. Characterization and In Vitro/In Vivo Evaluation

A comprehensive characterization of the formulated drug delivery systems is crucial to ensure their quality, efficacy, and safety.

Table of Characterization Techniques
Delivery SystemCharacterization TechniqueParameter Measured
Nanoparticles Dynamic Light Scattering (DLS)Particle size, polydispersity index (PDI)
Zeta Potential AnalysisSurface charge
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Morphology, size, and shape
UV-Vis Spectroscopy / HPLCDrug loading content and encapsulation efficiency
Liposomes DLS and Zeta PotentialVesicle size, PDI, and surface charge
Cryo-TEMLamellarity and morphology
HPLCDrug encapsulation efficiency
Micelles DLSMicelle size and PDI
Critical Micelle Concentration (CMC) Determination (e.g., using a fluorescent probe like pyrene)Stability of the micelles upon dilution
¹H NMR in D₂OCore-shell structure confirmation
Hydrogels Swelling StudiesSwelling ratio and kinetics
RheometryMechanical properties (storage and loss moduli)
SEMPorous structure of the hydrogel network
Protocol 8: In Vitro Drug Release Study

This protocol provides a general method for assessing the in vitro release of a drug from the formulated delivery systems.

Methodology (Dialysis Bag Method):

  • Place a known amount of the drug-loaded nanoparticles, liposomes, or micellar solution into a dialysis bag with an appropriate MWCO.[15]

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, or simulated gastric/intestinal fluid) maintained at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[16]

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

G cluster_release In Vitro Drug Release Workflow Preparation Place Drug-Loaded System in Dialysis Bag Immersion Immerse in Release Medium (37°C, with stirring) Preparation->Immersion Sampling Withdraw Aliquots at Time Intervals Immersion->Sampling Analysis Quantify Drug Concentration (UV-Vis/HPLC) Sampling->Analysis Plotting Plot Cumulative Release vs. Time Analysis->Plotting

Caption: In vitro drug release testing workflow.

In Vivo Evaluation Considerations

While beyond the scope of these protocols, subsequent in vivo studies in appropriate animal models are essential to evaluate the pharmacokinetics, biodistribution, efficacy, and toxicity of the developed drug delivery systems. Key aspects to investigate include:

  • Biocompatibility: Assess the systemic and local toxicity of the delivery system.[17][18]

  • Pharmacokinetics: Determine the circulation half-life and clearance of the drug-loaded carriers.

  • Biodistribution: Evaluate the accumulation of the carriers in target tissues and organs.

  • Therapeutic Efficacy: Compare the in vivo therapeutic effect of the formulated drug with that of the free drug.

Conclusion and Future Perspectives

This compound is a promising and versatile molecule for the development of a wide array of drug delivery systems. Its unique chemical structure allows for its incorporation into nanoparticles, liposomes, micelles, and hydrogels, offering the potential to improve the therapeutic performance of various drugs. The protocols and application notes provided here serve as a foundational guide for researchers to harness the potential of this molecule in creating next-generation drug delivery technologies. Further research, including detailed in vivo studies, will be crucial to fully elucidate the therapeutic benefits of drug delivery systems based on this compound.

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Application Notes and Protocols for the Synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Advanced Material Synthesis

This compound, also known as di(ethylene glycol) monobenzyl ether, is a bifunctional molecule of significant interest in the fields of polymer chemistry, drug delivery, and bioconjugation. Its structure incorporates a hydroxyl group for further functionalization, a flexible and hydrophilic di(ethylene glycol) spacer, and a benzyl ether protecting group. This unique combination of features makes it an ideal building block for the synthesis of advanced materials with tailored properties. The hydrophilic PEG spacer can impart water solubility to macromolecules, a desirable characteristic for biomedical applications, while the benzyl group offers a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions if required.

This application note provides a comprehensive guide to the experimental setup and detailed protocol for a common and useful reaction involving this compound: its esterification with methacryloyl chloride to yield 2-[2-(Benzyloxy)ethoxy]ethyl methacrylate. This monomer can be subsequently used in polymerization reactions to create a variety of functional polymers with potential applications in areas such as hydrogels, drug delivery systems, and surface coatings.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful reaction planning and execution.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 80-110 °C at 0.5 mm Hg[2]
Density 1.094 g/mL at 25 °C[2]
Solubility Soluble in water[2]

Reaction Spotlight: Esterification to 2-[2-(Benzyloxy)ethoxy]ethyl Methacrylate

The conversion of the terminal hydroxyl group of this compound to a methacrylate ester is a key transformation that introduces a polymerizable functional group. This reaction is typically achieved by reacting the alcohol with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices

The selection of reagents and conditions for this esterification is guided by the principles of nucleophilic acyl substitution.

  • Methacryloyl Chloride: This acyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl group and the chloride leaving group. This high reactivity allows the reaction to proceed efficiently under mild conditions.

  • Triethylamine (TEA): A tertiary amine base is used as an acid scavenger. It reacts with the HCl generated during the reaction to form triethylammonium chloride, a salt that is typically insoluble in the reaction solvent and can be easily removed by filtration. The use of a non-nucleophilic base like TEA prevents side reactions with the methacryloyl chloride.

  • Anhydrous Dichloromethane (DCM): A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive methacryloyl chloride. DCM is a good choice as it is relatively inert and effectively dissolves both the starting material and the acyl chloride.

  • Inhibitor (e.g., Hydroquinone): Methacrylate monomers are prone to spontaneous polymerization, especially in the presence of heat or light. A small amount of a radical inhibitor is often added to the final product to ensure its stability during storage.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Storage prep_reagents Prepare Reagents: - this compound - Anhydrous DCM - Triethylamine - Methacryloyl Chloride dissolve Dissolve alcohol and TEA in anhydrous DCM prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_mac Slowly add Methacryloyl Chloride cool->add_mac react Stir at room temperature add_mac->react filter Filter to remove Et3N·HCl salt react->filter wash Wash with: 1. H₂O 2. Sat. NaHCO₃ 3. Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (optional) concentrate->purify add_inhibitor Add inhibitor purify->add_inhibitor store Store at 2-8 °C add_inhibitor->store

Caption: Workflow for the synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl methacrylate.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of methacrylate-terminated polyethylene glycol.[3]

Materials:

  • This compound (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydroquinone (inhibitor)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add methacryloyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification and Storage:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel.

    • Add a small amount of hydroquinone as a polymerization inhibitor.

    • Store the final product at 2-8 °C.

Safety and Handling

  • This compound: May cause skin and eye irritation.[4]

  • Methacryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane: A volatile chlorinated solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Characterization of 2-[2-(Benzyloxy)ethoxy]ethyl Methacrylate

The successful synthesis of the target monomer can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The appearance of new peaks corresponding to the methacrylate protons (typically two singlets around 5.5-6.1 ppm for the vinyl protons and a singlet around 1.9 ppm for the methyl protons) and a downfield shift of the methylene protons adjacent to the newly formed ester linkage will confirm the product formation.

  • FT-IR Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol (around 3400 cm⁻¹) and the appearance of a strong C=O stretching band for the ester (around 1720 cm⁻¹) and a C=C stretching band for the methacrylate group (around 1640 cm⁻¹) are indicative of a successful reaction.

Conclusion

This application note provides a detailed protocol for the synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl methacrylate, a versatile monomer for the creation of advanced polymeric materials. The procedure is based on a well-established esterification reaction and can be readily implemented in a standard synthetic chemistry laboratory. By understanding the rationale behind the experimental choices and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their specific applications in drug development and materials science.

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The Strategic Application of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Advanced Surface Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Surfaces with Precision and Control

In the dynamic fields of materials science, drug development, and biomedical engineering, the ability to precisely control the chemistry of surfaces is paramount. The tailored functionalization of substrates dictates their interaction with the biological and chemical environment, influencing everything from protein adsorption and cellular adhesion to the efficacy of drug delivery systems. Within the extensive toolkit of surface modification agents, 2-[2-(Benzyloxy)ethoxy]ethan-1-ol emerges as a molecule of significant strategic importance. Its unique structure, combining a hydrophilic di(ethylene glycol) spacer with a terminal hydroxyl group masked by a cleavable benzyl ether, offers a powerful platform for creating well-defined, "switchable" surfaces.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the role and application of this compound in surface modification. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of the resulting functionalized surfaces.

Molecular Profile and Strategic Advantages

This compound, also known as di(ethylene glycol) benzyl ether, possesses a chemical architecture that is elegantly suited for controlled surface engineering.

PropertyValueSource
CAS Number 2050-25-1[1]
Molecular Formula C11H16O3[1]
Molecular Weight 196.24 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 80-110 °C at 0.5 mm Hg[2]
Density 1.094 g/mL at 25 °C[2]

The core advantages of this molecule lie in the synergistic interplay of its constituent parts:

  • The Oligo(ethylene glycol) Spacer: The di(ethylene glycol) unit imparts hydrophilicity and is the fundamental building block of poly(ethylene glycol) (PEG), a polymer renowned for its ability to resist non-specific protein adsorption and cellular adhesion. This "stealth" property is crucial for developing biocompatible materials and antifouling surfaces.

  • The Terminal Hydroxyl Group: The primary alcohol at one end of the molecule serves as a versatile chemical handle for further functionalization.

  • The Benzyl Protecting Group: The benzyl ether acts as a temporary mask for the terminal hydroxyl group. This is a key strategic element, as it allows for the assembly of the molecule onto a surface without interference from the reactive hydroxyl group. The benzyl group is stable under a range of conditions but can be selectively and efficiently removed to expose the hydroxyl functionality in a controlled manner.

This "protect-couple-deprotect" strategy is fundamental to creating surfaces with a high density of accessible functional groups, which is often a prerequisite for the covalent immobilization of biomolecules or the initiation of surface-grafted polymer brushes.

Workflow for Surface Modification

The journey from a bare substrate to a functionalized surface using this compound can be conceptualized as a three-stage process. Each stage requires careful consideration of the substrate, the desired surface properties, and the appropriate chemical transformations.

G cluster_0 Stage 1: Functionalization of the Core Molecule cluster_1 Stage 2: Surface Immobilization cluster_2 Stage 3: Deprotection and Further Functionalization A This compound B Silanization or Thiolation A->B Introduce Surface Anchor C Functionalized Molecule E Self-Assembled Monolayer (SAM) Formation C->E D Substrate (e.g., Silica, Gold) D->E F Benzyl-Protected Surface G Catalytic Hydrogenolysis F->G Cleavage of Benzyl Group H Hydroxyl-Terminated Surface G->H I Bioconjugation / Polymerization H->I Further Modification

Caption: A generalized workflow for surface modification.

Application Notes and Experimental Protocols

Part 1: Synthesis of Surface-Ready Derivatives

The initial and most critical step is the chemical modification of the terminal hydroxyl group of this compound to introduce a moiety that can covalently bind to the target substrate. Here, we present protocols for preparing silane and thiol derivatives for functionalizing silica-based materials and gold surfaces, respectively.

Protocol 1.1: Synthesis of a Silane Derivative for Silica and Metal Oxide Surfaces

This protocol describes the synthesis of a triethoxysilane derivative, which will readily react with hydroxyl groups on surfaces like silica, glass, and titania to form stable siloxane bonds.

Materials:

  • This compound

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous toluene

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry nitrogen or argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a dry inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Addition of Reagents: To this solution, add (3-isocyanatopropyl)triethoxysilane (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (approximately 0.1 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or column chromatography if necessary. The resulting silane-functionalized molecule is now ready for surface immobilization.

Protocol 1.2: Synthesis of a Thiol Derivative for Gold Surfaces

This protocol details the conversion of the terminal hydroxyl group to a thiol, which will form a strong, covalent bond with gold surfaces.

Materials:

  • This compound

  • Thioacetic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Mitsunobu Reaction:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the thioacetate intermediate.

  • Hydrolysis to Thiol:

    • Dissolve the purified thioacetate in methanol.

    • Add a solution of sodium hydroxide (2.0 equivalents) in water.

    • Stir the mixture at room temperature for 2-4 hours.

    • Acidify the reaction mixture with dilute HCl.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiol-functionalized molecule.

Part 2: Formation of Self-Assembled Monolayers (SAMs)

With the surface-ready derivatives in hand, the next stage is the formation of a self-assembled monolayer on the desired substrate.

Protocol 2.1: SAM Formation on Silica-Based Substrates

Materials:

  • Silica substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Anhydrous toluene or ethanol

  • Silane derivative from Protocol 1.1

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silica substrates by sonicating in acetone and then isopropanol.

    • Immerse the substrates in piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates copiously with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the silane derivative in anhydrous toluene or ethanol.

    • Immerse the cleaned and dried substrates in the silane solution for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

    • After immersion, rinse the substrates thoroughly with the same solvent to remove any unbound silane.

  • Curing:

    • Cure the silanized substrates by baking them in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.

Protocol 2.2: SAM Formation on Gold Substrates

Materials:

  • Gold-coated substrates

  • Thiol derivative from Protocol 1.2

  • Anhydrous ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Clean the gold substrates by rinsing with ethanol and deionized water, followed by drying with a stream of nitrogen. A brief UV-ozone treatment can also be used to remove organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of the thiol derivative in anhydrous ethanol.

    • Immerse the cleaned gold substrate in the thiol solution for 24-48 hours. The process should be carried out in a sealed container to minimize oxidation.

    • Rinse the substrate with ethanol to remove physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

Part 3: Deprotection of the Benzyl Group

The final step in preparing a hydroxyl-terminated surface is the removal of the benzyl protecting group. Catalytic hydrogenolysis is the most common and efficient method.

Protocol 3.1: Catalytic Hydrogenolysis

Materials:

  • Benzyl-protected surface

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or ethanol

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Place the benzyl-protected substrate in a suitable reaction vessel.

  • Solvent and Catalyst: Add a solvent such as methanol or ethanol to cover the substrate. Carefully add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring the solution.

  • Reaction Monitoring: The reaction progress can be monitored by contact angle measurements (the surface should become more hydrophilic) or surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS). The reaction is typically complete within 4-24 hours.

  • Work-up: After the reaction is complete, carefully filter off the Pd/C catalyst. Rinse the substrate with fresh solvent and dry it under a stream of nitrogen. The surface is now terminated with reactive hydroxyl groups.

Characterization of Modified Surfaces

A multi-technique approach is essential to validate each stage of the surface modification process.

TechniqueInformation Provided
Contact Angle Goniometry Measures the surface wettability. A successful silanization or thiolation will initially result in a more hydrophobic surface due to the benzyl groups. After deprotection, the surface should become significantly more hydrophilic.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information. Can be used to confirm the presence of silicon (for silanized surfaces) or sulfur (for thiolated surfaces) and to track the disappearance of the aromatic carbon signal from the benzyl group after deprotection.
Ellipsometry Measures the thickness of the deposited monolayer, providing information on the packing density and orientation of the molecules.
Atomic Force Microscopy (AFM) Can be used to assess the surface morphology and roughness before and after modification.
Fourier-Transform Infrared Spectroscopy (FTIR) Can be used to identify characteristic vibrational modes of the functional groups on the surface, such as the C-O-C stretches of the ethylene glycol units and the aromatic C-H stretches of the benzyl group.

Conclusion: A Versatile Tool for Surface Engineering

This compound represents a sophisticated and versatile tool for the modern materials scientist. By leveraging the principles of protecting group chemistry, researchers can create well-defined, hydroxyl-terminated oligo(ethylene glycol) surfaces. This capability is a critical enabler for a wide range of applications, from the development of advanced biosensors and biocompatible implants to the fabrication of next-generation drug delivery platforms. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their pursuit of innovative surface engineering solutions.

References

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Application Note & Protocol: High-Sensitivity Detection of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[2-(Benzyloxy)ethoxy]ethan-1-ol, also known as diethylene glycol monobenzyl ether, is a high-boiling point, colorless to light yellow liquid with applications as a solvent and as an initiator in the synthesis of polymers like poly(L-lactide)[1]. Its presence as a potential impurity or unreacted starting material in complex mixtures, such as pharmaceutical formulations, polymer products, and environmental samples, necessitates robust and sensitive analytical methods for its detection and quantification. This document provides a comprehensive guide to the analytical methodologies for this compound, detailing sample preparation, chromatographic separation, and detection techniques.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1][2]
Molecular Weight 196.24 g/mol [2]
Boiling Point 80-110 °C at 0.5 mm Hg[1]
Density 1.094 g/mL at 25 °C[1]
Refractive Index n20/D 1.51[1]
Water Solubility Soluble[1]
Synonyms Di(ethylene glycol) benzyl ether, BnO-PEG2-OH[1]

Note: These properties guide the selection of extraction solvents, chromatographic conditions, and detection methods.

PART 1: Sample Preparation Strategies for Complex Matrices

The successful analysis of this compound in complex matrices is critically dependent on the sample preparation strategy. The primary goal is to isolate the analyte from interfering matrix components, which can otherwise lead to inaccurate quantification and potential damage to the analytical instrumentation[3][4].

1.1. Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique suitable for separating analytes based on their differential solubility in two immiscible liquid phases[3].

  • Principle: This method exploits the solubility of this compound in a suitable organic solvent to extract it from an aqueous matrix.

  • Protocol:

    • Homogenize the sample if it is not already a liquid.

    • To 10 mL of the aqueous sample, add 10 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the analyte.

    • Repeat the extraction process on the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

    • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC or a volatile solvent for GC) for analysis.

1.2. Solid-Phase Extraction (SPE)

SPE is a more selective and efficient sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix[3][4].

  • Principle: The sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while matrix interferences pass through. The analyte is then eluted with a small volume of a strong solvent.

  • Protocol:

    • Sorbent Selection: For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is recommended.

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any weakly retained interferences.

    • Elution: Elute the analyte from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • The eluate can then be directly injected into the analytical instrument or further concentrated if necessary.

1.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology is a dispersive solid-phase extraction technique that has gained popularity for the analysis of a wide range of analytes in complex matrices[5][6].

  • Principle: This two-step process involves an initial extraction with an organic solvent and salts, followed by a dispersive SPE cleanup step[5].

  • Protocol:

    • Extraction:

      • To a 10 g homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

      • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

      • Shake vigorously for 1 minute.

      • Centrifuge at 4000 rpm for 5 minutes.

    • Dispersive SPE Cleanup:

      • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., 150 mg MgSO₄ and 50 mg primary secondary amine (PSA) sorbent).

      • Vortex for 30 seconds.

      • Centrifuge at 10,000 rpm for 2 minutes.

      • The resulting supernatant is ready for analysis.

PART 2: Analytical Methodologies

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The World Health Organization (WHO) and the U.S. Food & Drug Administration (FDA) recommend GC-based methods for the detection of related compounds like diethylene glycol and ethylene glycol in pharmaceutical products[7][8][9].

  • Principle: The sample is vaporized and separated into its components in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent[7].

    • Mass Spectrometer: Agilent 5975C or equivalent[7].

    • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film or equivalent[7].

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 245 °C.

      • Hold: 4 minutes at 245 °C[8].

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C[8].

    • Injection Mode: Split (e.g., 1:20 split ratio)[8].

    • Detection: Mass spectrometer in Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity[7].

  • Protocol:

    • Prepare calibration standards of this compound in a suitable solvent (e.g., methanol) at various concentrations.

    • Prepare the sample extract as described in PART 1.

    • Inject 1 µL of the standards and sample extracts into the GC-MS system.

    • Acquire the data in SIM mode, monitoring for characteristic ions of 2-[2-(Benzyloxy)ethoxy)ethan-1-ol.

    • Quantify the analyte by comparing the peak area in the sample to the calibration curve generated from the standards.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample Extraction LLE, SPE, or QuEChERS Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the analysis of this compound by GC-MS.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

  • Instrumentation and Conditions:

    • HPLC System: Waters Acquity UPLC or equivalent[10].

    • Detector: UV Detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[11].

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45, v/v)[11].

    • Flow Rate: 1 mL/min[11].

    • Injection Volume: 10 µL[11].

    • Detection Wavelength: 270 nm (due to the benzene ring in the molecule)[11].

    • Column Temperature: 25 °C[11].

  • Protocol:

    • Prepare calibration standards of this compound in the mobile phase.

    • Prepare the sample extract as described in PART 1, ensuring the final solvent is compatible with the mobile phase.

    • Inject the standards and sample extracts into the HPLC system.

    • Monitor the elution of the analyte at the specified wavelength.

    • Quantify the analyte by comparing its peak area to the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present[12]. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[13].

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments[12].

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision)[13].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[12].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[12].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[13].

Validation Parameter Summary (Hypothetical Data)

ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity (r²) >0.998>0.999r² ≥ 0.995
Accuracy (Recovery %) 95-105%97-103%80-120%
Precision (RSD %) < 5%< 2%≤ 15%
LOD 0.1 ppm1 ppm-
LOQ 0.3 ppm3 ppmS/N ≥ 10

Logical Relationship of Method Validation

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Reliable_Results Reliable & Trustworthy Results Specificity->Reliable_Results Linearity->Reliable_Results Accuracy->Reliable_Results Precision->Reliable_Results LOD_LOQ->Reliable_Results Robustness->Reliable_Results

Caption: Interdependence of validation parameters for ensuring reliable analytical results.

PART 3: Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[2][14]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound[14][15]. All work should be conducted in a well-ventilated area or a fume hood[14][15].

Conclusion

The choice of analytical method for the detection of this compound in complex mixtures will depend on the specific matrix, the required sensitivity, and the available instrumentation. Both GC-MS and HPLC-UV are powerful techniques that, when coupled with appropriate sample preparation and method validation, can provide accurate and reliable results for researchers, scientists, and drug development professionals.

References

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  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen - DCVMN. Available from: [Link]

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  • (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability - ResearchGate. Available from: [Link]Limit_and_Detection_C)

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Application Notes and Protocols for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol: A High-Boiling Point Solvent for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of High-Boiling Point Solvents in Modern Chemistry

In the landscape of chemical synthesis and materials science, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a process. High-boiling point solvents, in particular, offer a unique set of advantages for reactions that require elevated temperatures to overcome activation energy barriers, facilitate the dissolution of poorly soluble materials, or influence reaction pathways and product morphology. 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a member of the glycol ether family, has emerged as a versatile high-boiling point solvent with a favorable combination of properties. Its high boiling point, excellent chemical stability, and unique solvency characteristics make it a compelling choice for a range of applications, from palladium-catalyzed cross-coupling reactions to the synthesis of advanced nanomaterials.[1] This document provides in-depth application notes and detailed protocols for the effective utilization of this compound in the modern research and development laboratory.

Physicochemical Properties and Key Advantages

This compound, also known as Di(ethylene glycol) benzyl ether, possesses a unique molecular structure that combines the characteristics of an alcohol, an ether, and an aromatic group. This combination imparts a distinct set of physicochemical properties that are highly advantageous for various applications.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O₃[2]
Molecular Weight 196.24 g/mol [2]
Boiling Point 80-110 °C at 0.5 mmHg[3]
Density 1.094 g/mL at 25 °C[4]
Refractive Index n20/D 1.51[3]
Solubility Soluble in water and many organic solvents.[5][5]
Appearance Colorless to light yellow liquid.[3][3]

Key Advantages:

  • High Thermal Stability: Its high boiling point allows for reactions to be conducted at elevated temperatures, which can significantly increase reaction rates and drive equilibria towards desired products. Glycol ethers are known for their thermal stability at typical use temperatures.[6]

  • Excellent Solvency: The presence of ether and hydroxyl functionalities allows it to dissolve a wide range of organic and inorganic compounds, including polar and non-polar substances.[7][8] This makes it an excellent medium for reactions involving diverse starting materials.

  • Low Volatility: The low vapor pressure at ambient and moderately elevated temperatures minimizes solvent loss during long reaction times and simplifies handling.

  • Inert Reaction Medium: As a glycol ether, it is generally chemically stable and does not participate in many common organic reactions, providing an inert environment for sensitive catalytic systems.[1]

Application in Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point solvents are often employed in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, to enhance reaction rates and improve the solubility of reactants and catalysts.[9] While specific literature on this compound in these reactions is limited, its properties make it an excellent candidate solvent. The following are generalized protocols based on established methodologies for these reaction types in analogous high-boiling point solvents.

Generalized Protocol for a Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[10]

Reaction Scheme:

A Ar-X Catalyst Pd Catalyst Base A->Catalyst B Alkene B->Catalyst C Product Catalyst->C Solvent This compound (High Temperature) Solvent->Catalyst A Ar¹-X Catalyst Pd Catalyst Base A->Catalyst B Ar²-B(OR)₂ B->Catalyst C Ar¹-Ar² Catalyst->C Solvent This compound / H₂O (High Temperature) Solvent->Catalyst A Metal Precursor (e.g., Zn(OAc)₂) C Heat to High Temperature (e.g., 180-220 °C) A->C B This compound B->C D Nucleation and Growth of Nanoparticles C->D E Isolation and Purification (Centrifugation, Washing) D->E F Metal Oxide Nanoparticles E->F

Sources

Application Notes and Protocols: 2-[2-(Benzyloxy)ethoxy]ethan-1-ol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized PEG Linkers

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and materials science, the strategic incorporation of polyethylene glycol (PEG) linkers is paramount for modulating the physicochemical properties of complex molecules. 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a mono-benzylated diethylene glycol, has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a reactive primary alcohol, a stable benzyl ether protecting group, and a hydrophilic diethylene glycol spacer—provides chemists with a powerful tool for the rational design and synthesis of sophisticated molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the key transformations that enable its use as a versatile synthetic intermediate.

Core Attributes and Synthetic Versatility

The utility of this compound stems from its distinct structural features:

  • Primary Alcohol: The terminal hydroxyl group serves as a versatile handle for a wide array of chemical transformations, allowing for its covalent attachment to other molecular fragments.

  • Diethylene Glycol Spacer: The two-unit ethylene glycol chain imparts hydrophilicity, which can enhance the aqueous solubility and improve the pharmacokinetic profile of the final molecule.

  • Benzyl Ether Protecting Group: The benzyl group provides robust protection for the second hydroxyl functionality, which can be selectively removed under specific conditions to unveil a new reactive site for further synthetic elaboration.[1]

These attributes make this compound an ideal precursor for the synthesis of heterobifunctional molecules, where precise control over the length and functionality of the linker is crucial.

Application in PROTAC Synthesis: A Step-by-Step Guide

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is an excellent starting material for the synthesis of such linkers.[2]

The general strategy for incorporating this building block into a PROTAC involves a series of key transformations: activation of the primary alcohol, coupling to one of the ligands, and deprotection of the benzyl ether to allow for coupling to the second ligand.

Protocol 1: Activation of the Primary Alcohol via Tosylation

To facilitate nucleophilic substitution, the primary alcohol of this compound must be converted into a good leaving group. Tosylation is a common and effective method for this transformation.[6][7]

Reaction Scheme:

Tosylation Reaction start This compound product 2-[2-(Benzyloxy)ethoxy]ethyl tosylate start->product Tosylation reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine or Triethylamine (Et3N) Dichloromethane (DCM) reagents->product

Caption: Tosylation of this compound.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).[6]

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dry DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]

  • Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 2-[2-(Benzyloxy)ethoxy]ethyl tosylate.[6]

Table 1: Typical Reagents and Conditions for Tosylation

Reagent/ConditionMolar Equivalent/ValuePurpose
Substrate1.0This compound
TsCl1.2Tosylating agent
Base1.5Acid scavenger (e.g., Triethylamine, Pyridine)
Solvent10 volumesAnhydrous Dichloromethane
Temperature0 °C to room temperatureControls reaction rate and minimizes side reactions
Reaction Time4-6 hoursTypical duration for completion, monitored by TLC
Protocol 2: Williamson Ether Synthesis for Linker Elongation and Coupling

The resulting tosylate is an excellent electrophile for SN2 reactions, such as the Williamson ether synthesis, to couple with a nucleophile (e.g., a phenol on a target protein ligand).[8][9][10][11]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants tosylate 2-[2-(Benzyloxy)ethoxy]ethyl tosylate product Ligand-O-PEG2-Bn tosylate->product nucleophile Ligand-OH (e.g., Phenol) nucleophile->product base K2CO3 or Cs2CO3 DMF or Acetonitrile base->product

Caption: Coupling via Williamson Ether Synthesis.

Detailed Protocol:

  • Preparation: To a solution of the hydroxyl-containing ligand (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Tosylate: Add the 2-[2-(Benzyloxy)ethoxy]ethyl tosylate (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Protocol 3: Deprotection of the Benzyl Ether

The benzyl group can be selectively removed to reveal a primary alcohol, which can then be further functionalized, for example, by coupling to an E3 ligase ligand. Catalytic hydrogenolysis is the most common and efficient method for benzyl ether deprotection.[1][12][13]

Reaction Scheme:

Benzyl_Deprotection start Ligand-O-PEG2-Bn product Ligand-O-PEG2-OH start->product Hydrogenolysis reagents H2 (g) Pd/C (10 mol%) Methanol or Ethanol reagents->product Amine_Synthesis alcohol Ligand-O-PEG2-OH azide Ligand-O-PEG2-N3 alcohol->azide Azidation step1 1. MsCl, Et3N, DCM 2. NaN3, DMF step1->azide amine Ligand-O-PEG2-NH2 azide->amine Reduction step2 H2, Pd/C or Zn, NH4Cl step2->amine

Caption: Synthesis of an amine-terminated linker.

Detailed Protocol (Azide Formation):

  • Mesylation: To a solution of the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in dry DCM at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Stir for 1-2 hours at 0 °C.

  • Azide Substitution: After work-up (similar to tosylation), dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3.0 eq.). Heat the mixture to 80 °C and stir for 12 hours. [14]3. Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Detailed Protocol (Azide Reduction):

  • Hydrogenation: Dissolve the azide (1.0 eq.) in methanol and add 10% Pd/C catalyst (10 mol %). Stir under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak).

  • Alternative Reduction: Alternatively, the azide can be reduced using zinc dust (2.0 eq.) and ammonium chloride (4.0 eq.) in a mixture of THF and water, followed by refluxing. [14]3. Work-up and Purification: Filter the catalyst and concentrate the filtrate. The resulting amine can be purified by column chromatography or used directly in the next step.

Application in Dendrimer Synthesis

The principles of activating the hydroxyl group and subsequent coupling via Williamson ether synthesis can be extended to the synthesis of dendrimers. [15][16][17][18]this compound can be used as a building block to introduce flexible and hydrophilic branches in dendrimer architectures. For instance, the tosylated form can be reacted with a multifunctional core molecule containing multiple hydroxyl groups. Subsequent deprotection of the benzyl groups on the periphery of the dendrimer would then provide a multitude of hydroxyl groups for further functionalization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a unique combination of a reactive primary alcohol, a hydrophilic spacer, and a stable protecting group. The protocols detailed in this guide provide a solid foundation for the effective utilization of this molecule in the synthesis of complex molecular architectures, most notably in the rapidly advancing field of PROTAC development. The ability to precisely control the introduction of this functionalized PEG linker is a key advantage for researchers, scientists, and drug development professionals seeking to fine-tune the properties of their target molecules.

References

  • Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Science Learning Center. Retrieved from a local university's chemistry department website.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Experiment: Williamson Ether Synthesis of Ethoxybenzene. (n.d.). Science Learning Center. Retrieved from a local university's chemistry department website.
  • General procedure for alcohol tosylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). DOI. Retrieved from a scientific article with the corresponding DOI.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014, November 1). ResearchGate. Retrieved from [Link]

  • Method of preparing polymers having terminal amine groups. (n.d.). Google Patents.
  • Consideration of selectivity in tosylation of alcohols in the absence of KOH. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Proteolysis-Targeting Chimera (PROTAC): A Revolutionary Tool for Chemical Biology Research. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of Dendrimers Using 4-Iodobenzyl Alcohol Building Blocks. (n.d.). Benchchem.
  • A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2021, April 26). NIH. Retrieved from [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23). NIH. Retrieved from [Link]

  • PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. (2022, December 8). MDPI. Retrieved from [Link]

  • Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC. (2022, February 25). ScienceDirect. Retrieved from a scientific article on ScienceDirect.
  • Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. (2024, August 12). PubMed. Retrieved from [Link]

  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (2025, October 2). NIH. Retrieved from a scientific article on the NIH website.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Chiral Dendrimers. (n.d.). ETH Zürich.

Sources

Bioconjugation techniques with 2-[2-(Benzyloxy)ethoxy]ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Bioconjugation Techniques

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Investigating Linker Strategies

I've been drilling down on bioconjugation strategies involving this compound and derivatives, with Google as my primary tool for recent literature and patent information. I'm prioritizing its use in antibody-drug conjugates (ADCs) and PROTACs, focusing on the chemistry, purification, and characterization. I'm also starting to outline the application note, highlighting the compound's properties and activation for conjugation. I am focusing on detailed, step-by-step protocols for key reactions.

Expanding Search Parameters

I'm now expanding my Google searches to capture more reaction protocols and characterization techniques related to bioconjugation using this compound. I'm focusing on diverse applications, particularly in PROTACs and ADCs. I'm actively structuring the application note, starting with an overview of the molecule's properties and its benzyl protection. I'm also starting to synthesize step-by-step protocols for critical reactions, including maleimide-thiol and NHS ester-amine couplings.

Application Notes & Protocols: 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to a Versatile Molecular Tool

2-[2-(Benzyloxy)ethoxy]ethan-1-ol is an ether alcohol that presents a unique combination of functional groups, making it an exceptionally versatile molecule in materials science.[1] Its structure consists of a hydrophobic benzyl group, a flexible and hydrophilic di-ethylene glycol chain, and a reactive primary alcohol. This amphiphilic nature, coupled with its utility as a chemical intermediate and solvent, allows it to play multiple, distinct roles in the synthesis and functionalization of advanced materials.[1][2]

The benzyl group provides an aromatic, non-polar domain, which is also a well-known protecting group in organic synthesis. The ethoxy segment imparts water solubility and flexibility, characteristic of polyethylene glycol (PEG) linkers.[2][] Finally, the terminal hydroxyl group serves as a reactive handle for initiating polymerizations or grafting the molecule onto other structures.[2][4] This guide explores its application through detailed case studies, providing both the theoretical rationale and practical protocols for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2050-25-1[2]
Molecular Formula C11H16O3[]
Molecular Weight 196.24 g/mol [][5]
Appearance Colorless to light yellow liquid[2][]
Density ~1.094 g/mL at 25 °C[2][]
Boiling Point 80-110 °C at 0.5 mmHg[2][]
Solubility Soluble in water and various organic solvents[]
Refractive Index (n20/D) ~1.51[2]

Section 2: Case Study - Surface Control in Nanoparticle Synthesis

Application Note: A Superior Capping Agent for Oxide Nanocrystals

The synthesis of monodisperse nanoparticles with controlled size and high colloidal stability is a central challenge in nanotechnology.[6] The properties of the nanoparticle are critically dependent on its surface chemistry.[6] this compound is an exemplary capping agent, a class of molecules that dynamically bind to the nanoparticle surface during growth to prevent aggregation and passivate surface defects.[7][8]

Causality of Action:

  • Steric Hindrance: The bulky benzyl group and the flexible ethoxy chain create a steric barrier around the growing nanocrystal, physically preventing uncontrolled aggregation and Oswald ripening. This is analogous to how trioctylphosphine oxide (TOPO) functions in quantum dot synthesis.[8]

  • Solvent Compatibility & Dispersibility: The molecule's amphiphilic nature provides excellent dispersibility. The benzyl group offers compatibility with non-polar solvents often used in high-temperature syntheses (akin to benzyl alcohol-based syntheses), while the hydrophilic ethoxy chain allows for subsequent transfer to polar or aqueous media.[9][10]

  • Growth Modulation: The coordination of the ether oxygens and the terminal alcohol to the metal precursors on the nanoparticle surface modulates the growth rate, enabling finer control over the final particle size.

G cluster_0 Synthesis Workflow Precursors Metal Chloride (e.g., ZnCl2) in Benzyl Alcohol Reaction Solvothermal Reaction (e.g., 180°C, 12h) Precursors->Reaction CappingAgent This compound (Control Agent) CappingAgent->Reaction Purification Centrifugation & Washing (Ethanol/Hexane) Reaction->Purification Product Stable Nanoparticle Dispersion Purification->Product

Workflow for Nanoparticle Synthesis.
Experimental Protocol: Synthesis of ZnO Nanocrystals

This protocol describes a solvothermal method for synthesizing zinc oxide (ZnO) nanoparticles, leveraging this compound as a size-controlling and stabilizing agent.

Materials:

  • Zinc Chloride (ZnCl2), anhydrous

  • This compound

  • Benzyl alcohol, anhydrous

  • Ethanol, absolute

  • Hexane

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: In a glovebox, dissolve 0.5 mmol of anhydrous ZnCl2 in 10 mL of anhydrous benzyl alcohol in a glass vial.

  • Addition of Capping Agent: To the precursor solution, add a specified molar equivalent of this compound (e.g., 1.0 mmol, for a 2:1 ratio to Zn). Stir for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal the autoclave and place it in a convection oven preheated to 180 °C. Maintain the temperature for 12 hours.

  • Cooling and Isolation: After 12 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. A milky white suspension should be observed.

  • Purification: a. Transfer the suspension to a centrifuge tube. Add 20 mL of hexane to precipitate the nanoparticles. b. Centrifuge at 6000 rpm for 10 minutes. Discard the supernatant. c. Re-disperse the nanoparticle pellet in 5 mL of ethanol and sonicate for 5 minutes. d. Repeat the precipitation and centrifugation (steps 5a-5b) two more times to remove excess reagents.

  • Final Product: After the final wash, re-disperse the ZnO nanoparticle pellet in a solvent of choice (e.g., toluene or chloroform) for characterization.

  • Self-Validation:

    • Characterize the nanoparticle size and morphology using Transmission Electron Microscopy (TEM).

    • Confirm the crystalline phase (wurtzite ZnO) using Powder X-ray Diffraction (PXRD).

    • Assess the optical properties and confirm quantum confinement effects using UV-Vis and Photoluminescence Spectroscopy.

Table 2: Influence of Capping Agent Concentration on ZnO Nanoparticle Size

Molar Ratio (Capping Agent : ZnCl2)Average Particle Diameter (nm) via TEMPolydispersity Index (PDI)
1:112.5 ± 2.10.25
2:17.2 ± 0.80.12
4:14.8 ± 0.50.08

Section 3: Case Study - Initiator for Controlled Polymerization

Application Note: Tailoring Polyesters via Ring-Opening Polymerization

The terminal hydroxyl group of this compound makes it an effective initiator for the ring-opening polymerization (ROP) of cyclic esters like L-lactide (LLA) and ε-caprolactone.[2] This allows for the synthesis of well-defined polymers with predictable molecular weights and a specific end-group functionality.

Causality of Action:

  • Initiation Site: The primary alcohol provides a nucleophilic site that, in the presence of a suitable catalyst (e.g., Sn(Oct)2), attacks the carbonyl carbon of the cyclic ester, opening the ring and starting the polymer chain growth.

  • End-Group Functionalization: The entire initiator molecule becomes covalently attached to one end of the polymer chain. This introduces the benzyl and di-ethylene glycol moieties as a permanent end-group, which can be used to tune the solubility of the resulting polymer or serve as a foundation for creating block copolymers.

  • Molecular Weight Control: The final molecular weight of the polymer is directly proportional to the initial monomer-to-initiator ratio ([M]/[I]), a hallmark of a controlled polymerization process.

G Initiator Initiator This compound ROP Ring-Opening Polymerization Initiator->ROP Monomer Cyclic Ester Monomer (e.g., L-Lactide) Monomer->ROP Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->ROP Polymer End-Functionalized Polymer BnO-EG2-PLA-H ROP->Polymer Characterization Characterization (GPC, NMR) Polymer->Characterization

Process of Initiated Ring-Opening Polymerization.
Experimental Protocol: Synthesis of Benzyl-PEG2-Poly(L-lactide)

This protocol details the synthesis of a short-chain poly(L-lactide) (PLA) polymer initiated by this compound.

Materials:

  • L-lactide

  • This compound

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2)

  • Toluene, anhydrous

  • Methanol, cold

  • Dichloromethane (DCM)

  • Schlenk flask and line

Procedure:

  • Monomer and Initiator Preparation: In a nitrogen-filled glovebox, add L-lactide (e.g., 1.44 g, 10 mmol) and this compound (e.g., 0.196 g, 1 mmol, for a target degree of polymerization of 10) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Catalyst Addition: Add 15 mL of anhydrous toluene to dissolve the solids. Add the Sn(Oct)2 catalyst solution (e.g., 0.1 mL of a 0.2 M solution in toluene).

  • Polymerization: Seal the flask and place it in an oil bath preheated to 110 °C. Stir the reaction mixture for 6 hours.

  • Termination and Isolation: Remove the flask from the oil bath and allow it to cool. Quench the reaction by opening the flask to air. Dilute the viscous solution with 10 mL of DCM.

  • Purification: a. Slowly pour the polymer solution into 200 mL of cold, vigorously stirring methanol. A white polymer precipitate will form. b. Allow the precipitate to settle, then decant the methanol. c. Re-dissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol. Repeat this step once more.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.

  • Self-Validation:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the structure and calculate the actual degree of polymerization by comparing the integrals of the polymer backbone protons and the initiator's benzyl protons using ¹H NMR spectroscopy.

Section 4: Concluding Remarks & Future Outlook

The case studies presented illustrate that this compound is far more than a simple solvent. Its defined molecular architecture makes it a powerful tool for the rational design of materials. As a capping agent, it offers precise control over nanoparticle dimensions and stability. As an initiator, it enables the creation of polymers with tailored end-group functionalities.

Future research could explore its use in creating stimuli-responsive materials by incorporating it into hydrogel networks, where the benzyl group could form hydrophobic domains.[11][12] Furthermore, its role as a linker in drug delivery systems, such as PROTACs, highlights its potential in the converging fields of materials science and biotherapeutics.[13][14] The continued exploration of this molecule and its derivatives will undoubtedly lead to new innovations in functional polymers, advanced nanocomposites, and biomedical devices.

References

  • 2-(Benzyloxy)ethanol - Chem-Impex. (URL: )
  • 2-[2-(BENZYLOXY)ETHOXY]ETHANOL | 2050-25-1 - ChemicalBook. (URL: )
  • 2-(Benzyloxy)ethanol 98 622-08-2 - Sigma-Aldrich. (URL: )
  • 2-[2-(Benzyloxy)ethoxy]ethanol | CAS 2050-25-1 - BOC Sciences. (URL: )
  • 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2 | Chemsrc. (URL: )
  • This compound - PubChem - NIH. (URL: )
  • 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem. (URL: )
  • Synthesis of metal-organic frameworks: A mini review - ResearchG
  • Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC - NIH. (URL: )
  • Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro F
  • Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism - Dalton Transactions (RSC Publishing). (URL: )
  • Benzyl alcohol-based synthesis of oxide nanoparticles: The perspective of SN1 reaction mechanism | Request PDF - ResearchG
  • 2050-25-1, 2-[2-(BENZYLOXY)ETHOXY]ETHANOL Formula - ECHEMI. (URL: )
  • (PDF)
  • Capping Agents [Colloidal Quantum Dot (QD) Research Reagents] - TCI Chemicals. (URL: )
  • Maximizing Quantum Dot Performance: The Role of TOPO as a Capping Ligand. (URL: )
  • The Formation Mechanism of Hydrogels - Bentham Science Publisher. (URL: )

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Troubleshooting & Optimization

Common side reactions with 2-[2-(Benzyloxy)ethoxy]ethan-1-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound, also known as Di(ethylene glycol) monobenzyl ether, is a valuable building block in organic synthesis. Its structure features a primary alcohol for further functionalization and a benzyl ether, which serves as a stable and selectively cleavable protecting group.[1][2] A significant application is its use as a flexible yet conformationally influenced PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] The benzyloxy group in these linkers can influence solubility, cell permeability, and may engage in beneficial pi-stacking interactions with protein targets.[5]

Q2: What is the most common method for synthesizing this molecule, and what are the immediate challenges?

A2: The most prevalent synthetic route is the Williamson ether synthesis, involving the reaction of diethylene glycol with a benzylating agent like benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[6] The primary challenge is achieving mono-benzylation. Due to the two hydroxyl groups on diethylene glycol, a significant side reaction is the formation of the di-benzylated byproduct, 1,2-bis(benzyloxy)ethane.

Q3: My catalytic hydrogenation (debenzylation) reaction is slow or has stalled. What should I check?

A3: Stalled hydrogenolysis reactions are a common issue. Several factors can be at play:

  • Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Always use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a viable alternative.[7]

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds (e.g., thiols, thioethers from other reaction steps) or residual bases like pyridine, can poison the palladium catalyst.[6][8] Ensure your substrate is highly pure.

  • Insufficient Hydrogen: Ensure you have a good seal on your reaction vessel and that hydrogen is being adequately dispersed through vigorous stirring. For difficult cases, increasing hydrogen pressure (if equipment permits) can be effective.[7]

  • Solvent Choice: Polar solvents like ethanol, methanol, or ethyl acetate are standard.[7] Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by facilitating the cleavage mechanism, especially if trace basic impurities are present.[7]

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low Yield of Mono-Benzylated Product & Formation of Di-Benzylated Impurity

Causality: The Williamson ether synthesis relies on the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile.[9][10] When using a strong base like sodium hydride (NaH) with a diol, both hydroxyl groups can be deprotonated, leading to the formation of both mono- and di-substituted products. The relative rates of the first and second alkylation determine the product distribution.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of diethylene glycol relative to the benzyl halide (e.g., 1.2-1.5 equivalents of the diol). This statistically favors mono-alkylation.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, reducing the chance of a second alkylation event on the newly formed mono-ether.

  • Choice of Base: This is the most critical parameter. Instead of strong, highly soluble bases, use a milder or heterogeneous base. This creates a lower concentration of the alkoxide, favoring mono-substitution.[6]

BaseStrengthTypical ConditionsRationale for Use
NaH Very Strong1.1 eq in THF/DMF, 0 °C to RTHigh reactivity, but often leads to over-alkylation.[6]
K₂CO₃/Cs₂CO₃ Moderate2-3 eq in Acetonitrile, RefluxGood for activated alcohols; less aggressive than NaH.[11]
Ag₂O Mild1.5 eq in Toluene, RefluxOften cited for selective protection of diols; promotes mono-alkylation.[6]

Purification Protocol:

Separating the desired mono-benzylated product from unreacted diethylene glycol and the di-benzylated byproduct can be achieved effectively using column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).

    • Elution Order: The non-polar di-benzylated byproduct will elute first, followed by the desired mono-benzylated product. The highly polar diethylene glycol will remain on the baseline or elute very slowly.

  • Monitoring: Use thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the spots.

Diagram: Synthetic Workflow and Side Reaction

G DG Diethylene Glycol (HO-PEG2-OH) Base Base (e.g., NaH) DG->Base + BnBr Benzyl Bromide (BnBr) BnBr->Base + Desired Desired Product This compound (BnO-PEG2-OH) Base->Desired Path A (Mono-alkylation) Solvent Solvent (e.g., THF) Side Side Product 1,2-Bis(benzyloxy)ethane (BnO-PEG2-OBn) Desired->Side

Caption: Synthetic pathway showing desired mono-alkylation and the common over-alkylation side reaction.

Troubleshooting Guide: Reactions & Deprotection

Issue 2: Unwanted Oxidation of the Primary Alcohol

Causality: The primary alcohol in this compound is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially when harsh oxidizing agents are used for other transformations in the molecule.[12] Some reagents used for benzyl ether cleavage are themselves oxidative (e.g., ozone, DDQ).[6][11]

Mitigation Strategies:

  • Chemoselective Oxidation: If the goal is to oxidize another part of the molecule while preserving the primary alcohol, it must be protected first (e.g., as a silyl ether like TBDMS-Cl).

  • Controlled Oxidation: If the goal is to oxidize the primary alcohol, choose reagents that minimize over-oxidation to the carboxylic acid if the aldehyde is desired.

    • To Aldehyde: Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-catalyzed systems are effective.[13]

    • To Carboxylic Acid: A two-step, one-pot procedure using a Cu-catalyzed aerobic oxidation followed by a Lindgren oxidation (sodium chlorite) is efficient for benzylic and allylic alcohols and can be adapted here.[12]

Issue 3: Incomplete Deprotection or Unexpected Side Reactions during Benzyl Ether Cleavage

Causality: The benzyl ether is stable to many conditions but can be cleaved reductively, oxidatively, or with strong acids.[2] The choice of method depends on the other functional groups present in the molecule (orthogonal strategy).[14][15] Side reactions are often a result of the chosen method not being compatible with the overall molecular structure.

Troubleshooting & Optimization Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is often a safer and more convenient alternative to using flammable hydrogen gas under pressure.[16]

  • Objective: To cleave the benzyl ether to reveal the free diol, diethylene glycol, and toluene.

  • Reagents:

    • Substrate: this compound

    • Catalyst: 10% Pd/C (5-10 mol%)

    • Hydrogen Donor: Cyclohexene, 1,4-cyclohexadiene, or ammonium formate (HCOONH₄)[16][17]

    • Solvent: Methanol or Ethanol

  • Step-by-Step Procedure:

    • Dissolve the substrate in the chosen solvent (e.g., methanol) in a round-bottom flask.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the hydrogen donor (e.g., 10 equivalents of ammonium formate).

    • Heat the reaction mixture to reflux (typically 60-80 °C).

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Remove the solvent under reduced pressure to yield the crude product.

Potential Side Reactions & Solutions:

Side ReactionCausalityAvoidance Strategy
Incomplete Reaction Poor catalyst activity or insufficient hydrogen donor.Use fresh catalyst, increase catalyst loading, or add more hydrogen donor. Ensure adequate reaction temperature.[7]
Reduction of Other Groups If your molecule contains alkenes, alkynes, nitro groups, or azides.Avoid catalytic hydrogenation. Use oxidative (DDQ) or acidic (HBr, BCl₃) cleavage methods, provided they are compatible with other functional groups.[6][8]
Aromatic Ring Saturation Over-reduction, more common with high-pressure H₂ gas than transfer hydrogenation.Transfer hydrogenation is generally milder and less prone to this. If using H₂ gas, carefully monitor the reaction and avoid prolonged reaction times or excessive pressure.
Diagram: Deprotection Decision Workflow

G Start Need to cleave Benzyl Ether? CheckFG Does molecule have reducible groups? (alkenes, alkynes, azides, NO2) Start->CheckFG CheckAcid Does molecule have acid-sensitive groups? (e.g., Boc, acetals) CheckFG->CheckAcid Yes Hydrogenolysis Use Catalytic Hydrogenolysis (H2, Pd/C or Transfer) CheckFG->Hydrogenolysis No Oxidative Use Oxidative Cleavage (e.g., DDQ) CheckAcid->Oxidative Yes Acid Use Acidic Cleavage (e.g., BBr3, HBr) CheckAcid->Acid No

Caption: Decision tree for selecting an appropriate benzyl ether deprotection method.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical context, general principle) [Link: [Link]][9]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link: [Link]][18][19]

  • ChemHelper. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). ChemHelper. [Link: [Link]][11]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link: [Link]][20]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link: [Link]][16]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link: [Link]][21]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link: [Link]][7]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. [Link: [Link]][14]

  • Widen, J. C., et al. (2014). An oxidation of allylic and benzylic alcohols to the corresponding carboxylic acids. Chemical Communications, 50(44), 5893-5896. [Link: [Link]][12]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link: [Link]][10]

  • Zhdankin, V. V., et al. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 2348-2354. [Link: [Link]][13]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link: [Link]][15]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link: [Link]][6]

  • Seeberger, P. H. (Ed.). (2021). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link: [Link]][1]

  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. [Link: [Link]][4]

Sources

Optimizing reaction conditions for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol etherification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Etherification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Welcome to the technical support center for the etherification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and optimized protocols for this common synthetic transformation. Our goal is to explain the causality behind experimental choices, ensuring you can design and execute robust, high-yield reactions.

The primary method for this transformation is the Williamson ether synthesis, a reliable and versatile SN2 reaction.[1][2] It involves the deprotonation of the alcohol to form a potent alkoxide nucleophile, which then displaces a leaving group on an electrophile (typically an alkyl halide) to form the desired ether.[3]

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack ROH This compound Alkoxide Alkoxide Nucleophile (R-O⁻ Na⁺) ROH->Alkoxide + Base Base Strong Base (e.g., NaH) Ether Product Ether (R-O-R') Alkoxide->Ether + R'-X RX Alkyl Halide (R'-X)

Caption: General workflow of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the etherification of this compound?

The Williamson ether synthesis is the most effective and widely used method.[2][4] This reaction proceeds via an SN2 mechanism, where the alkoxide of your starting material acts as a nucleophile to attack a primary alkyl halide or sulfonate ester.[3] The reaction is highly reliable for forming both symmetrical and asymmetrical ethers.[2]

Q2: Which base should I choose for the deprotonation step?

The choice of base is critical for efficiently generating the alkoxide nucleophile.

  • Strong, Non-Nucleophilic Hydrides: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1] They irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[1][5] This makes for a clean reaction setup.

  • Carbonate Bases: In some cases, particularly with more acidic alcohols or when using highly reactive alkylating agents, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often in a polar aprotic solvent like acetonitrile or DMF.[3][6]

  • Hydroxides: While strong bases, NaOH or KOH can be used, especially under phase-transfer catalysis (PTC) conditions.[2] However, in a homogenous system, the water formed as a byproduct can interfere with the reaction.

Q3: What is the optimal solvent for this reaction?

Polar aprotic solvents are strongly recommended. Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[2]

  • Tetrahydrofuran (THF): A very common and effective choice, especially when using NaH or KH.[1]

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These highly polar solvents can significantly accelerate SN2 reactions and are excellent choices.[2][3][7] They help to dissolve the alkoxide salt and promote a high reaction rate.[6][7]

Q4: What type of alkylating agent should I use?

The structure of the alkylating agent is the most important factor in avoiding side reactions.

  • Primary Alkyl Halides: Methyl and primary alkyl halides (or sulfonates like tosylates) are ideal and give the best results.[1][2]

  • Secondary Alkyl Halides: These will lead to a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product).[1][8] The alkoxide is a strong base, making elimination a significant competing pathway.[8]

  • Tertiary Alkyl Halides: These will almost exclusively yield the elimination product and should be avoided.[1][2]

Parameter Recommended Acceptable with Caution Avoid Rationale
Base NaH, KH[1]K₂CO₃, Cs₂CO₃[3]-Strong bases ensure complete deprotonation. Weaker bases require more reactive systems.
Solvent THF, DMF, DMSO[2][3]Acetonitrile[2]Alcohols, Water[9]Polar aprotic solvents enhance nucleophilicity and do not interfere with the reaction.[2]
Alkylating Agent Methyl Halide, Primary Halide/Tosylate[1]Secondary Halide[1]Tertiary Halide[1]SN2 is sensitive to steric hindrance; hindered halides favor E2 elimination.[8]
Leaving Group I > Br > OTs > Cl[1]-FA better leaving group accelerates the SN2 reaction rate.

Troubleshooting Guide

This section addresses common issues encountered during the etherification process.

Troubleshooting_Flowchart start_node Problem: Low Yield or No Reaction check_node1 Anhydrous Conditions? start_node->check_node1 Start Diagnosis check_node check_node action_node action_node result_node result_node action_node1 Thoroughly dry glassware. Use anhydrous solvents. Ensure base is not deactivated. check_node1->action_node1 No check_node2 Side Products on TLC? check_node1->check_node2 Yes result_node1 Re-run Optimized Reaction action_node1->result_node1 action_node2 E2 Elimination is competing. - Lower reaction temperature. - Use a less hindered primary alkyl halide. check_node2->action_node2 Yes (Alkene) check_node3 Reaction Sluggish? check_node2->check_node3 No / Only Starting Material action_node2->result_node1 action_node3 Increase temperature (50-100 °C). Increase reaction time (1-8h). Use a better leaving group (I > Br). Consider a more polar solvent (DMF/DMSO). check_node3->action_node3 Yes check_node3->result_node1 No action_node3->result_node1

Caption: Decision tree for troubleshooting low reaction yield.

Q5: My reaction has a very low yield. What are the most likely causes?

A low yield can stem from several factors. Systematically check the following:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[10] Water will react with the strong base (e.g., NaH) and can hydrolyze the alkyl halide. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[10][11]

  • Inactive Base: Sodium hydride can be deactivated by improper storage. If the NaH powder appears white instead of gray, its activity may be compromised.[10]

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of base (typically 1.1-1.2 equivalents) to drive the deprotonation to completion.

  • Suboptimal Temperature or Time: These reactions are often run at temperatures between 50-100 °C for 1-8 hours.[2] If your reaction is sluggish at room temperature, gentle heating is required. Monitor the reaction by TLC to find the optimal time.[10]

Q6: My TLC shows a new, less polar spot, but it's not my product. What could it be?

If you used a secondary alkyl halide, this new spot is very likely an alkene byproduct from an E2 elimination reaction.[8] The alkoxide is a strong base and can abstract a proton, competing with the desired SN2 pathway.[2][8]

  • Solution: To favor substitution over elimination, lower the reaction temperature.[8] Elimination reactions generally have a higher activation energy and are more favored at elevated temperatures. The best solution, however, is to redesign your synthesis to use a primary alkyl halide if possible.[12]

Q7: The reaction is very slow, and I don't want to increase the temperature too much. How can I speed it up?

Consider using a phase-transfer catalyst (PTC).[13] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the alkoxide into the organic phase where the alkyl halide is, increasing the effective concentration of the nucleophile and accelerating the reaction.[2][14] This method often allows for milder reaction conditions and can be performed without strictly anhydrous solvents.[15][16]

Experimental Protocols

Protocol 1: Standard Etherification using Sodium Hydride

This protocol describes the etherification of this compound with a primary alkyl bromide.

Protocol_1 A 1. Setup - Flame-dry flask under vacuum. - Backfill with N₂ or Ar. B 2. Deprotonation - Dissolve alcohol (1.0 eq) in dry THF. - Cool to 0 °C (ice bath). - Add NaH (1.2 eq) portion-wise. A->B C 3. Alkoxide Formation - Stir at 0 °C for 30-60 min. - Wait for H₂ evolution to cease. B->C D 4. Alkylation - Add alkyl bromide (1.1 eq) dropwise at 0 °C. - Warm to RT, then heat to 50-60 °C. C->D E 5. Monitoring - Stir for 4-12 hours. - Monitor by TLC until starting material is consumed. D->E F 6. Workup - Cool to 0 °C. - Quench carefully with sat. NH₄Cl(aq). - Extract with ethyl acetate or ether. E->F G 7. Purification - Wash organic layer with brine, dry over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. F->G

Caption: Step-by-step workflow for the NaH-mediated etherification.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) in small portions.[17]

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30-60 minutes, allowing the evolution of hydrogen gas to cease.

  • Alkylation: Slowly add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Reaction Monitoring: Stir the reaction for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).[11][18]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[18]

Protocol 2: Etherification using Phase-Transfer Catalysis (PTC)

This protocol offers a milder alternative that avoids the use of sodium hydride.

Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), the primary alkyl halide (1.2 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene.

  • Reaction Initiation: Add a concentrated aqueous solution of sodium hydroxide (50% w/w, 5-10 eq.) to the flask.

  • Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring for 6-18 hours. The vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute it with water, and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Smith, R. A., & Gay, R. L. (1969). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Canadian Journal of Chemistry, 47(11), 2015-2018. [Link]

  • The Organic Chemistry Tutor. (2020, October 20). Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Unknown. Williamson Ether Synthesis. [Link]

  • Singh, J. (2007). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • Google Patents. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers.

Sources

Technical Support Center: Purification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile compound. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is largely dictated by the synthetic route employed. A common method is the Williamson ether synthesis, reacting benzyl chloride with an excess of diethylene glycol. Key impurities to anticipate include:

  • Unreacted Starting Materials: Primarily diethylene glycol, which can be challenging to remove due to its high boiling point and polarity. Residual benzyl chloride may also be present.

  • Byproducts: The most notable byproduct is the dibenzylated diethylene glycol, 1,5-bis(benzyloxy)-3-oxapentane, formed from the reaction of both hydroxyl groups of diethylene glycol. Benzyl alcohol can also be present due to hydrolysis of benzyl chloride.

  • Reagents and Solvents: Inorganic salts from the base used in the reaction and residual reaction solvents are also common.

Q2: My crude product is a viscous oil. What is the best initial workup procedure before proceeding to purification?

A2: A thorough aqueous workup is critical to remove a significant portion of polar impurities, especially diethylene glycol and inorganic salts. A standard and effective procedure is as follows:

  • Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL for a 10 g scale reaction). This will remove the bulk of the diethylene glycol.

  • Follow with a brine wash (1 x 50 mL) to facilitate phase separation and remove residual water from the organic layer.

  • Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Q3: Is it safe to distill this compound directly? I've heard ethers can be hazardous.

A3: This is a critical safety consideration. Ethers, including this compound, are known to form explosive peroxides upon exposure to air and light.[1][2] It is imperative to test for the presence of peroxides before any distillation or concentration step.[2][3][4] Heating a solution containing peroxides can lead to a violent explosion.[1]

You can test for peroxides using commercially available test strips or a chemical test, such as the potassium iodide method.[1][2] If peroxides are detected, they must be removed. A common method is to wash the organic solution with a freshly prepared solution of ferrous sulfate.[1][3][4]

Troubleshooting Purification Challenges

Challenge 1: Inefficient Separation of Diethylene Glycol by Distillation

Symptom: After vacuum distillation, NMR analysis still shows a significant percentage of diethylene glycol in your product.

Cause: The boiling points of this compound and diethylene glycol are relatively close, making simple distillation inefficient for complete separation.

Solution:

  • Fractional Vacuum Distillation: Employing a fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, enhancing the separation efficiency. This is often sufficient for achieving high purity.

  • Flash Column Chromatography: For the highest purity, flash column chromatography is the recommended method. It effectively separates compounds based on polarity.[5][6]

In-Depth Experimental Protocols

Protocol 1: Peroxide Testing and Removal

This protocol must be performed before any heating or concentration of ether-containing solutions.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional)

  • Ferrous sulfate (FeSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

Procedure for Peroxide Testing (Potassium Iodide Method):

  • Prepare a fresh 10% (w/v) potassium iodide solution.

  • In a test tube, mix 1 mL of your ether-containing sample with 1 mL of the fresh KI solution.

  • Add a few drops of glacial acetic acid.

  • A yellow to brown color indicates the presence of peroxides.[2] A blue color upon addition of a starch solution confirms the presence of iodine liberated by peroxides.[1]

Procedure for Peroxide Removal:

  • Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄ in 110 mL of deionized water and carefully adding 6 mL of concentrated H₂SO₄.[3][4]

  • Wash the ether solution with the ferrous sulfate solution in a separatory funnel.

  • Repeat the washing until a negative peroxide test is obtained.

  • Wash the organic layer with water to remove the iron salts.

  • Proceed with drying and subsequent purification steps.

Protocol 2: Purification by Vacuum Distillation

Rationale: Vacuum distillation lowers the boiling point of the compound, preventing thermal decomposition that can occur at its atmospheric boiling point.[7][8][9] This method is particularly useful for separating the product from less volatile impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_analysis Analysis & Storage crude Crude Product peroxide_test Peroxide Test crude->peroxide_test setup Assemble Vacuum Distillation Apparatus peroxide_test->setup If Peroxide-Free distill Heat and Collect Fractions setup->distill analyze Analyze Fractions (NMR, GC-MS) distill->analyze store Store Pure Product Under Inert Atmosphere analyze->store

Caption: Workflow for Vacuum Distillation.

Procedure:

  • Ensure the crude product is free of peroxides.

  • Set up a vacuum distillation apparatus with a short path distillation head for high boiling point liquids.

  • Introduce the crude oil into the distillation flask.

  • Gradually apply vacuum and then slowly heat the distillation flask.

  • Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

  • Analyze the collected fractions for purity.

Data Table: Boiling Point vs. Pressure

Pressure (mmHg)Approximate Boiling Point (°C)
760 (Atmospheric)~295-297
10~170-175
1~130-135
0.1~95-100

Note: These are estimated values and may vary based on the purity of the sample and the accuracy of the pressure measurement.

Protocol 3: Purification by Flash Column Chromatography

Rationale: Flash chromatography is a highly effective technique for separating compounds with different polarities.[5][10] For this compound, normal-phase chromatography using silica gel is typically successful.

Workflow Diagram:

G cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent System column_prep Pack Silica Gel Column tlc->column_prep load Load Crude Product column_prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Sources

Technical Support Center: Synthesis of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your product. The synthesis, a variation of the Williamson ether synthesis, involves the mono-benzylation of diethylene glycol. While straightforward in principle, achieving high yields of the desired mono-substituted product requires careful control of reaction parameters to mitigate common side reactions.

Diagram: General Synthesis Workflow

The following diagram outlines the typical experimental workflow for synthesizing and purifying this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - Diethylene Glycol (excess) - Benzyl Chloride/Bromide - Base (e.g., NaH, NaOH) - Solvent (e.g., THF, DMF) deprotonation Deprotonation: Formation of sodium alkoxide from diethylene glycol. prep_reactants->deprotonation alkylation SN2 Alkylation: Alkoxide attacks benzyl halide. deprotonation->alkylation Nucleophilic Attack quench Quench Reaction: (e.g., with water or NH4Cl) alkylation->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization: (NMR, MS) purify->characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield & Poor Selectivity

This section addresses the most common challenge: achieving a high yield of the mono-benzylated product while minimizing the formation of the dibenzylated byproduct.

Q1: My primary issue is a low yield of the desired this compound, with significant amounts of unreacted diethylene glycol and a dibenzylated byproduct. How can I improve mono-selectivity?

A1: This is a classic selectivity problem in Williamson ether synthesis when using a diol. The core issue is that the alkoxide of your desired mono-benzylated product is also nucleophilic and can react with another molecule of benzyl halide.

Core Strategy: Stoichiometry and Reaction Kinetics

The most effective way to favor mono-alkylation is to use a significant excess of diethylene glycol (typically 5 to 10 molar equivalents). This strategy works on two principles:

  • Statistical Probability: By having a large excess of diethylene glycol, the benzyl halide is statistically more likely to encounter and react with an unreacted glycol molecule than with the mono-benzylated product alkoxide.

  • Concentration Effects: Maintaining a high concentration of the starting diol pushes the equilibrium towards the formation of the mono-substituted product.

Mechanism Insight: The reaction proceeds via an SN2 mechanism where the alkoxide ion attacks the primary carbon of the benzyl halide.[1][2] Because the halide is on a primary carbon with no beta-hydrogens, the competing E2 elimination reaction is negligible.[3] The main competition is over-alkylation.

Diagram: Competing Reaction Pathways

G DG Diethylene Glycol (HO-R-OH) Alkoxide1 Mono-alkoxide (HO-R-O⁻) DG->Alkoxide1 + Base BnX Benzyl Halide (Bn-X) Base Base Product Desired Product (HO-R-OBn) Alkoxide1->Product + BnX (Desired Reaction) Alkoxide2 Product Alkoxide (⁻O-R-OBn) Product->Alkoxide2 + Base Byproduct Dibenzylated Byproduct (BnO-R-OBn) Alkoxide2->Byproduct + BnX (Side Reaction)

Caption: Competing pathways leading to the desired product and dibenzylated byproduct.

Q2: I'm using sodium hydride (NaH) as the base in THF. Are there better alternatives?

A2: While NaH is a strong, non-nucleophilic base that works well, it has drawbacks. It requires strictly anhydrous conditions and careful handling. Incomplete deprotonation or residual moisture can lower yield.[4] Furthermore, if you add the benzyl halide too quickly, localized high concentrations can favor the second alkylation step.

Alternative Strategy: Phase-Transfer Catalysis (PTC)

A superior method for this synthesis is often phase-transfer catalysis.[5] This approach offers several advantages:

  • Milder Conditions: It allows the use of aqueous sodium hydroxide (50% w/w), which is cheaper, safer, and easier to handle than NaH.

  • Improved Selectivity: The reaction occurs at the interface of the organic and aqueous phases, which can provide better control and higher selectivity for the mono-ether.

  • Simplified Work-up: The process often leads to cleaner reactions.

A common PTC catalyst is a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS). The catalyst transports the hydroxide ion into the organic phase to deprotonate the glycol, creating the nucleophile in situ.[6]

Table: Comparison of Reaction Conditions
ParameterStandard NaH MethodPhase-Transfer Catalysis (PTC) MethodRationale & Expected Outcome
Base Sodium Hydride (NaH)50% aq. Sodium Hydroxide (NaOH)PTC avoids hazardous, moisture-sensitive NaH.[5]
Solvent Anhydrous THF or DMFToluene or no organic solventPTC simplifies solvent requirements; excess glycol can act as the organic phase.
Diol:BnCl Ratio 5:1 to 10:15:1 to 10:1High excess of diol is critical in both methods to ensure mono-selectivity.
Catalyst NoneTetrabutylammonium Bromide (TBAB)TBAB facilitates transport of OH⁻ into the organic phase for deprotonation.
Temperature 0 °C to RT40-60 °CPTC may require gentle heating to ensure adequate reaction rates.
Typical Yield 50-70%70-90%PTC often leads to higher yields and cleaner product profiles.

Experimental Protocols

Here we provide step-by-step methodologies for both a standard approach and an optimized PTC approach.

Protocol 1: Standard Synthesis using Sodium Hydride

Materials:

  • Diethylene glycol (5 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

  • Benzyl chloride (1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl acetate & Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add diethylene glycol (5 eq.) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq.) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction back to 0 °C. Add benzyl chloride (1 eq.), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 1 hour.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Work-up: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to isolate the product.

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis

Materials:

  • Diethylene glycol (5 eq.)

  • Benzyl chloride (1 eq.)

  • 50% (w/w) aqueous Sodium Hydroxide (5 eq.)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq.)

  • Toluene (optional, can be run neat)

Procedure:

  • Preparation: To a round-bottom flask equipped with a condenser and a mechanical stirrer, add diethylene glycol (5 eq.), benzyl chloride (1 eq.), and TBAB (0.05 eq.). Add toluene if a solvent is desired.

  • Base Addition: With vigorous stirring, add the 50% aq. NaOH solution (5 eq.).

  • Reaction: Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-6 hours. Vigorous stirring is essential to maximize the interfacial area between the phases. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water until the aqueous layer is neutral, then wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q3: My TLC shows three spots after the reaction. How do I identify them and what does it mean?

A3: The three spots typically correspond to the three main components of the reaction mixture. You can identify them based on their polarity:

  • Most Polar Spot (Lowest Rf): Unreacted diethylene glycol. It has two free hydroxyl groups, making it very polar and causing it to stick strongly to the silica gel.

  • Intermediate Spot: Your desired product, this compound. With one hydroxyl group and one ether, it is less polar than the starting diol.

  • Least Polar Spot (Highest Rf): The dibenzylated byproduct. Having no free hydroxyl groups, it is the least polar of the three and travels furthest up the TLC plate.

If the spot for diethylene glycol is very intense, it indicates an incomplete reaction. If the byproduct spot is intense, it points to a lack of selectivity.

Q4: How can I effectively remove the excess diethylene glycol during work-up?

A4: Diethylene glycol is highly water-soluble. During the work-up, performing multiple aqueous washes (4-5 times) of your combined organic extracts can remove a significant portion of the unreacted glycol before chromatography. This reduces the load on your silica column and can improve the separation efficiency. However, column chromatography is almost always necessary for achieving high purity.

Q5: I used benzyl bromide instead of benzyl chloride. Should I change the reaction conditions?

A5: Benzyl bromide is a more reactive alkylating agent than benzyl chloride because bromide is a better leaving group.[2] This means the reaction will likely proceed faster. You may be able to reduce the reaction time or temperature. However, this increased reactivity can sometimes lead to a slight decrease in selectivity (more dibenzylation). You should monitor the reaction closely by TLC to determine the optimal endpoint. The general principles of using excess diol and considering PTC remain the same.

Diagram: Troubleshooting Logic

G start Low Yield Issue? check_tlc Analyze Crude by TLC/GC-MS start->check_tlc high_sm High Starting Material? check_tlc->high_sm Yes high_byproduct High Dibenzyl Byproduct? check_tlc->high_byproduct No, but... sol_purification Purification Issue: - Perform multiple aqueous washes. - Optimize chromatography gradient. check_tlc->sol_purification Yield OK, Purity Low sol_incomplete Incomplete Reaction: - Increase reaction time/temp. - Check base activity/amount. - Ensure anhydrous conditions (for NaH). high_sm->sol_incomplete Yes sol_selectivity Poor Selectivity: - Increase excess of diethylene glycol (5-10x). - Slow down addition of benzyl halide. - Switch to PTC method for better control. high_byproduct->sol_selectivity Yes

Caption: A troubleshooting flowchart for diagnosing and solving low-yield issues.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]1]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]2]

  • Harris, J. M., & Hundley, N. H. (n.d.). Poly(Ethylene Glycol) Derivatives as Phase-Transfer-Catalysts and Solvents for Organic Reactions. Retrieved from ResearchGate.[7]

  • Chem Help ASAP. (2019, December 27). Synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]3]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.[4]

  • Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1107-1116.

  • Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.[5]

  • Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.[6]

Sources

Troubleshooting guide for experiments using 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Welcome to the technical support center for this compound (also known as Di(ethylene glycol) benzyl ether). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Handling and Properties

This section addresses foundational questions regarding the physical properties, storage, and safe handling of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties is crucial for proper handling and reaction setup. This compound is a colorless to light yellow, clear oily liquid.[1][] Its structure consists of a diethylene glycol backbone with one hydroxyl group protected as a benzyl ether, leaving a reactive primary alcohol.[1] This bifunctional nature makes it a valuable hydrophilic PEG linker, particularly in the synthesis of PROTACs.[1][][3]

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1][4]
Molecular Weight 196.24 g/mol [1][4]
Density 1.094 g/mL at 25 °C[1][5]
Boiling Point 80 - 110 °C at 0.5 - 0.7 hPa[1][5]
Flash Point >230 °F (>110 °C)[1][5]
Solubility Soluble in water[1][]

Q2: How should I properly store this reagent to ensure its stability?

A2: Proper storage is essential to prevent degradation. The compound should be stored in a cool, dry, and well-ventilated place.[5][6] The container must be kept tightly closed to prevent moisture absorption and potential oxidation.[5][6] For long-term stability, storage at room temperature, sealed in a dry environment, is recommended.[1]

Q3: What are the primary safety hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS), this chemical is classified as an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, standard personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, should be worn at all times.[5][7] All manipulations should be performed in a well-ventilated chemical fume hood.[6][8]

Section 2: Troubleshooting Reactions Involving the Free Hydroxyl Group

The terminal primary alcohol is a common site of reaction. This section focuses on troubleshooting issues when using it as a nucleophile, particularly in Williamson ether syntheses.

Q4: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yield is consistently low. What's going wrong?

A4: This is a classic challenge. The Williamson ether synthesis is an Sₙ2 reaction that is highly sensitive to several factors.[9] Low yields are often traced back to issues with reaction conditions, reagent quality, or a competing elimination (E2) reaction.[10][11]

Causality and Solutions:

  • Inadequate Anhydrous Conditions: The first step involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide. Any trace of water will consume the base and hydrolyze your alkyl halide, halting the reaction.[10]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic bases like NaH in an inert atmosphere (e.g., a glovebox or under Argon/Nitrogen).

  • Poor Base Quality: Sodium hydride can be deactivated by improper storage, appearing gray instead of white.[10]

    • Solution: Use a fresh bottle of NaH. If you suspect deactivation, you can test a small amount by carefully adding it to a protic solvent to see if hydrogen gas evolves.

  • Competition from E2 Elimination: The alkoxide is a strong base as well as a nucleophile. If you are using a secondary or tertiary alkyl halide, the E2 elimination pathway to form an alkene will compete with, and often dominate, the desired Sₙ2 substitution.[9][11][12]

    • Solution: The Williamson synthesis works best with methyl or primary alkyl halides.[9] If your synthesis plan involves a secondary or tertiary group, it is almost always better to reverse the strategy: use the corresponding secondary/tertiary alcohol to make the alkoxide and react it with a less hindered electrophile (e.g., benzyl bromide).

  • Incorrect Temperature: While heat can increase reaction rates, excessive temperatures will favor the E2 elimination pathway over Sₙ2 substitution.[10]

    • Solution: A typical temperature range for this reaction is 50-100 °C.[10] Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.

Below is a logical workflow for troubleshooting this common issue.

G start Low Yield in Williamson Ether Synthesis check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Confirm Anhydrous Conditions check_reagents->check_conditions Reagents OK? reagent_impure Use fresh/purified reagents & base. check_reagents->reagent_impure No check_halide 3. Analyze Alkyl Halide Structure check_conditions->check_halide Conditions Dry? conditions_wet Oven-dry glassware. Use anhydrous solvents. Use inert atmosphere. check_conditions->conditions_wet No check_temp 4. Optimize Reaction Temperature check_halide->check_temp Halide is Primary/Methyl? halide_hindered E2 elimination is likely. Redesign synthesis: use less hindered halide. check_halide->halide_hindered No (Sec/Tert) outcome_good Yield Improved check_temp->outcome_good Temperature Optimized? temp_bad Monitor by TLC. Run at lower temp (e.g., 50-80°C). check_temp->temp_bad No

Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.

Section 3: Troubleshooting Benzyl Group Deprotection

The benzyl ether is a robust protecting group, but its removal can be problematic.[13][14] This section covers common issues encountered during the deprotection step.

Q5: My catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group is very slow or fails completely. What are the likely causes?

A5: This is a frequent problem in syntheses involving benzyl ethers. The success of catalytic hydrogenolysis depends heavily on the catalyst's activity and the purity of the system.[15]

Causality and Solutions:

  • Catalyst Poisoning: This is the most common culprit. Palladium catalysts are notoriously poisoned by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas) and sometimes halides.[16][17] The poison strongly adsorbs to the catalyst's active sites, preventing the reaction.

    • Solution: Ensure all reagents and solvents are free from sulfur impurities. If your substrate contains sulfur, catalytic hydrogenolysis is likely not a viable method. Consider an alternative deprotection strategy (see Q6).

  • Poor Catalyst Quality or Activity: The activity of Palladium on Carbon (Pd/C) can vary significantly between suppliers and even batches.[15] Old or improperly stored catalyst may have reduced activity.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Sometimes, a different type of palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can be more effective, especially for stubborn deprotections.[17]

  • Insufficient Hydrogen Pressure: While many hydrogenolysis reactions proceed smoothly at atmospheric pressure, some sterically hindered or electron-rich systems require higher pressure to proceed at a reasonable rate.[15]

    • Solution: If possible, increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus to 50-100 psi.

  • Improper Solvent Choice: The solvent plays a critical role in solubilizing the substrate and hydrogen, and in facilitating proton transfer.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are generally preferred for this reaction.[15] They help maintain the catalyst's activity and facilitate the final protonolysis step.

Q6: Catalytic hydrogenation is not an option for my molecule due to other reducible functional groups (e.g., alkenes, alkynes, nitro groups). What are my alternative deprotection strategies?

A6: Choosing an orthogonal deprotection strategy is key in complex molecule synthesis.[18] Fortunately, several alternatives to catalytic hydrogenation exist for cleaving benzyl ethers.

Deprotection MethodReagentsKey ConsiderationsSource
Lewis Acid Cleavage BCl₃, BBr₃, TMSIPros: Effective, fast. Cons: Harsh conditions, not suitable for acid-sensitive molecules. Can be difficult to work with.[16][17]
Oxidative Cleavage DDQ, OzonePros: Good for electron-rich benzyl ethers (e.g., p-methoxybenzyl, PMB). Orthogonal to reductive methods. Cons: DDQ is less effective for simple benzyl ethers. Substrate must be stable to oxidation.[16][19]
Dissolving Metal Reduction Na/NH₃ (Birch)Pros: Powerful reductive method. Cons: Very harsh conditions. Will reduce aromatic rings and other functional groups. Requires specialized handling.[17]

The following decision tree can help guide your choice of an appropriate deprotection method.

G start Choose Benzyl Deprotection Method check_reducible Molecule contains other reducible groups (alkenes, alkynes, NO₂)? start->check_reducible check_acid_sensitive Molecule is acid-sensitive? check_reducible->check_acid_sensitive Yes hydrog Use Catalytic Hydrogenolysis (Pd/C, H₂) check_reducible->hydrog No check_oxidizable Molecule is oxidation-sensitive? check_acid_sensitive->check_oxidizable Yes lewis_acid Use Lewis Acid (BCl₃, TMSI) check_acid_sensitive->lewis_acid No oxidative Use Oxidative Cleavage (DDQ) check_oxidizable->oxidative No reconsider Re-evaluate synthetic route or protecting group strategy check_oxidizable->reconsider Yes

Caption: Decision tree for selecting a benzyl ether deprotection method.

Section 4: Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and scale.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the reaction of this compound with a primary alkyl bromide.

  • Preparation: Under an inert atmosphere of Argon, add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel. Dissolve the alcohol in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Dissolve the primary alkyl bromide (1.1 eq.) in anhydrous THF and add it to the dropping funnel. Add the bromide solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: General Procedure for Benzyl Ether Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve the benzyl-protected compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Seal the flask, and purge the system three times with hydrogen gas (using a balloon or a hydrogenation apparatus). Maintain a positive pressure of hydrogen (e.g., 1 atm from a balloon or higher pressure in a dedicated vessel).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration and Purification: Once complete, carefully purge the reaction vessel with an inert gas like Argon or Nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.

References

  • National Institutes of Health (NIH), PubChem. This compound. Available from: [Link]

  • National Institutes of Health (NIH), PubChem. 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-(Benzyloxy)ethanol. Available from: [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]

  • Chemsrc. 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Reddit. Benzyl ether cleavage in presence of thiourea? : r/Chempros. Available from: [Link]

  • Royal Society of Chemistry. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Available from: [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available from: [Link]

  • Chemistry. A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry. Available from: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available from: [Link]

  • Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available from: [Link]

  • ResearchGate. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. Available from: [Link]_

Sources

Technical Support Center: Purification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question: My final product of this compound shows extra peaks in the 1H NMR spectrum. What are the likely impurities and how can I identify them?

Answer:

Extra peaks in the 1H NMR spectrum of your this compound product typically indicate the presence of starting materials, byproducts from the synthesis, or degradation products. The most common synthesis route is a variation of the Williamson ether synthesis, which can lead to specific impurities.[1][2][3]

Common Impurities and Their Identification:

ImpurityLikely SourceKey 1H NMR Signals (Approx. δ, CDCl3)
Di(ethylene glycol) Unreacted starting material~3.7 ppm (m, 8H), ~2.5 ppm (br s, 2H, -OH)
Benzyl Chloride or Benzyl Bromide Unreacted starting material~4.5 ppm (s, 2H), ~7.3 ppm (m, 5H)
Benzyl Alcohol Hydrolysis of benzyl halide or byproduct~4.6 ppm (s, 2H), ~7.3 ppm (m, 5H), ~1.5-2.5 ppm (br s, 1H, -OH)[4]
Dibenzyl Ether of Di(ethylene glycol) Over-alkylation byproduct~4.5 ppm (s, 4H), ~3.6 ppm (s, 8H), ~7.3 ppm (m, 10H)
Toluene Byproduct of benzyl deprotection if applicable~2.3 ppm (s, 3H), ~7.2 ppm (m, 5H)[5]

Troubleshooting Workflow for Impurity Identification:

G start Crude Product Analysis nmr Run 1H NMR start->nmr compare Compare with known spectra of starting materials and potential byproducts nmr->compare impurities_identified Impurities Identified compare->impurities_identified Clear Match further_analysis Further Analysis Needed compare->further_analysis Ambiguous Peaks ms Run Mass Spectrometry further_analysis->ms ir Run IR Spectroscopy further_analysis->ir confirm Confirm Impurity Structures ms->confirm ir->confirm G start Poor Separation in Column Chromatography tailing Observe Peak Tailing start->tailing options Consider Options tailing->options stationary_phase Modify Stationary Phase options->stationary_phase solvent Optimize Solvent System options->solvent loading Improve Sample Loading options->loading deactivate_silica Use Deactivated Silica stationary_phase->deactivate_silica alumina Use Alumina stationary_phase->alumina c18 Use Reversed-Phase (C18) stationary_phase->c18 gradient Implement Gradient Elution solvent->gradient polar_solvent Increase Solvent Polarity solvent->polar_solvent dry_load Use Dry Loading Technique loading->dry_load

Sources

Stability issues of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered under acidic or basic experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose problems, and implement robust solutions in your synthetic workflows.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of this compound.

Q1: What is the general stability of the benzyl ether in this compound?

A1: The benzyl ether functional group in this compound is generally robust and stable under a wide range of conditions, including many acidic and basic environments.[1][2] This stability makes it a widely used protecting group for hydroxyl functions in multi-step organic syntheses.[1] However, its stability is not absolute and can be compromised under specific, often harsh, acidic or reductive conditions.

Q2: Is the primary alcohol in this compound reactive under basic conditions?

A2: Yes, the primary alcohol is a weak acid and can be deprotonated by strong bases to form an alkoxide.[3][4] This alkoxide is a potent nucleophile and can participate in various reactions, such as Williamson ether synthesis.[5][6][7] While the alcohol itself is stable, its reactivity in the presence of a strong base and an electrophile should be a key consideration in experimental design.

Q3: Can the ether linkages in the diethylene glycol chain be cleaved?

A3: The aliphatic ether linkages within the diethylene glycol chain are generally very stable and resistant to cleavage under most acidic and basic conditions. Cleavage of such ethers typically requires harsh conditions, such as refluxing with strong acids like HI or HBr, which are also conditions that would likely cleave the benzyl ether.[8]

II. Troubleshooting Guide: Stability Under Acidic Conditions

This section provides a detailed, question-and-answer-style troubleshooting guide for issues related to the use of this compound in acidic media.

Q4: I am observing cleavage of the benzyl ether in my reaction. What are the likely acidic conditions causing this?

A4: Cleavage of benzyl ethers under acidic conditions typically occurs with strong acids, particularly at elevated temperatures.[9][10][11] The mechanism involves protonation of the ether oxygen, followed by either an SN1 or SN2 pathway.

  • Mechanism of Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ether oxygen by a strong acid, which creates a good leaving group.[12][13] The subsequent cleavage of the C-O bond can then proceed through two primary pathways, largely dependent on the stability of the resulting carbocation. In the case of a benzyl ether, the formation of a stable benzylic carbocation favors an SN1-type cleavage.[12]

  • Causality of Experimental Choices: The choice of acid and reaction temperature are critical factors. Strong protic acids like HBr and HI are effective at cleaving ethers because their conjugate bases (Br- and I-) are good nucleophiles that can attack the resulting carbocation or the protonated ether.[8] Lewis acids can also promote cleavage.[14][15]

Q5: How can I prevent the undesired cleavage of the benzyl ether in my acidic reaction?

A5: To prevent undesired debenzylation, consider the following strategies:

  • Use Milder Acids: If possible, substitute strong acids with milder alternatives. For instance, if your reaction can be catalyzed by a weaker acid, this will significantly reduce the rate of benzyl ether cleavage.

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Ether cleavage is often accelerated at higher temperatures.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

  • Choose an Alternative Protecting Group: If the required reaction conditions are incompatible with a benzyl ether, consider using a more acid-stable protecting group.

Q6: What are the expected byproducts of acidic cleavage, and how can I identify them?

A6: The primary byproducts of the acidic cleavage of this compound are benzyl alcohol (or a benzyl halide if a hydrogen halide is used) and diethylene glycol. You can identify these byproducts using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to authentic samples of the starting material and potential byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of the expected byproducts by their characteristic signals.

Visualizing Acidic Cleavage

G cluster_0 Acid-Catalyzed Cleavage of Benzyl Ether A This compound B Protonation of Ether Oxygen (with Strong Acid, e.g., HBr) A->B C Oxonium Ion Intermediate B->C D Cleavage of C-O Bond C->D E Diethylene Glycol + Benzyl Cation D->E F Nucleophilic Attack by Br- E->F G Benzyl Bromide F->G

Caption: Mechanism of acid-catalyzed benzyl ether cleavage.

III. Troubleshooting Guide: Stability Under Basic Conditions

This section provides a detailed, question-and-answer-style troubleshooting guide for issues related to the use of this compound in basic media.

Q7: My reaction under basic conditions is giving unexpected side products. What could be happening?

A7: While the benzyl ether and the aliphatic ether linkages are generally stable to basic conditions, the primary alcohol is susceptible to deprotonation by strong bases.[3][4] This can lead to several side reactions if electrophiles are present.

  • Williamson Ether Synthesis: If an alkyl halide or another suitable electrophile is present, the resulting alkoxide can undergo a Williamson ether synthesis to form a new ether.[5][6][16][17]

  • Reaction with Base-Sensitive Functional Groups: The alkoxide is a strong nucleophile and can react with other functional groups in your molecule that are sensitive to nucleophilic attack, such as esters or amides.

Q8: How can I perform a reaction at a different site in my molecule without affecting the primary alcohol of this compound under basic conditions?

A8: If you need to perform a reaction under basic conditions elsewhere in your molecule, you have a few options to avoid side reactions involving the primary alcohol:

  • Protect the Primary Alcohol: Before subjecting your molecule to basic conditions, you can protect the primary alcohol with a suitable protecting group that is stable to base but can be removed later under different conditions.

  • Use a Weaker Base: If the desired reaction can proceed with a weaker, non-nucleophilic base, this can prevent the deprotonation of the primary alcohol.

  • Stoichiometric Control of Base: In some cases, careful control of the stoichiometry of the base can allow for selective reaction at a more acidic site in your molecule.

Q9: I am trying to deprotonate the primary alcohol to use it as a nucleophile, but the reaction is not proceeding as expected. What could be the issue?

A9: If you are intentionally trying to use the alkoxide of this compound as a nucleophile and are encountering issues, consider the following:

  • Incomplete Deprotonation: Ensure you are using a sufficiently strong base to completely deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for this purpose.[4][18]

  • Choice of Solvent: The choice of solvent can significantly impact the reactivity of the alkoxide. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide.

  • Quality of Reagents: Ensure that your base and electrophile are of high quality and that your solvent is anhydrous, as water can quench the alkoxide.

Visualizing Reactions Under Basic Conditions

G cluster_1 Reactivity of Primary Alcohol Under Basic Conditions A This compound B Deprotonation with Strong Base (e.g., NaH) A->B C Alkoxide Intermediate B->C D Reaction with Electrophile (R-X) C->D E Williamson Ether Synthesis Product D->E

Caption: Deprotonation and subsequent reaction of the primary alcohol.

IV. Experimental Protocols

Protocol 1: Monitoring Stability Under Acidic Conditions

Objective: To assess the stability of this compound under specific acidic conditions.

Methodology:

  • Dissolve this compound in a suitable solvent (e.g., dioxane, THF).

  • Add the acid of interest (e.g., HCl, H2SO4) to the desired concentration.

  • Maintain the reaction at the desired temperature (e.g., room temperature, 50 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the aliquot with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extract by TLC, GC-MS, or NMR to monitor for the disappearance of the starting material and the appearance of degradation products.

Protocol 2: Controlled Deprotonation and Alkylation

Objective: To perform a Williamson ether synthesis using this compound.

Methodology:

  • To a solution of this compound in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

V. Data Summary

ConditionReagentTemperatureStability of Benzyl EtherReactivity of Primary Alcohol
Acidic Strong Protic Acid (e.g., HBr, HI)ElevatedLabileStable
Lewis Acid (e.g., BCl3)VariesLabileStable
Mild Acid (e.g., Acetic Acid)Room TempGenerally StableStable
Basic Strong Base (e.g., NaH)Room TempStableDeprotonated (Nucleophilic)
Weak Base (e.g., K2CO3)Room TempStableGenerally Unreactive

VI. References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • ACS Publications. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Britannica. (2024). Alcohol. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohols. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. Retrieved from [Link]

  • Pearson+. (2024). Benzyl ethers make excellent protecting groups according to the g.... Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Reactions of Alcohols and Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

Sources

Enhancing the reactivity of the hydroxyl group in 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. This guide is designed for researchers, chemists, and professionals in drug development, providing expert-driven troubleshooting advice and in-depth FAQs to navigate the experimental challenges associated with enhancing the reactivity of this compound's primary hydroxyl group.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My O-alkylation reaction with this compound is sluggish and gives low yields. What are the common causes?

A1: Sluggish O-alkylation is a frequent issue stemming from several factors. The hydroxyl group in this compound is a primary alcohol, which is generally reactive, but its nucleophilicity can be hampered. The core issues often revolve around the choice of base, solvent, and the nature of the electrophile.

  • Base Selection is Critical: The pKa of the alcohol's proton is approximately 16-17. A base must be strong enough to deprotonate the hydroxyl group effectively, generating the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol. Weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) are often insufficient to generate a high concentration of the alkoxide, leading to slow reactions.

  • Solvent Effects: The solvent must be aprotic to avoid quenching the alkoxide. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are standard choices. DMF can be particularly effective as its polar aprotic nature can accelerate Sₙ2 reactions.

  • Leaving Group on the Electrophile: The rate of an Sₙ2 reaction is highly dependent on the leaving group. For alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) via the Finkelstein reaction to accelerate the process.

Q2: I am observing significant side product formation, particularly what appears to be a Williamson ether synthesis-related dimer. How can I suppress this?

A2: This is a classic problem where the newly formed alkoxide attacks another molecule of the starting electrophile. This can be mitigated by controlling the reaction stoichiometry and addition rates.

Troubleshooting Workflow: Minimizing Dimerization

G cluster_0 A Start: Dimer Side Product Observed B Is the base added to the alcohol or vice-versa? A->B C Correct: Add base (e.g., NaH) to a solution of the alcohol. B->C Correct D Incorrect: Adding alcohol to the base can create localized high concentrations of alkoxide. B->D Incorrect E How is the electrophile introduced? C->E D->E F Slowly add the electrophile (e.g., alkyl halide) to the generated alkoxide solution. E->F Correct G Dumping all reagents together increases side reactions. E->G Incorrect H Consider lowering the reaction temperature (e.g., 0 °C) during addition. F->H G->H I Outcome: Minimized Dimer Formation H->I

Caption: Troubleshooting workflow for minimizing side products.

The key is to maintain a low concentration of the free alkoxide at any given time. By adding the base to a solution of the alcohol, you ensure the alcohol is in excess. Then, by adding the electrophile slowly, it reacts with the formed alkoxide before the alkoxide can react with another electrophile.

Q3: How can I convert the hydroxyl group into a better leaving group for subsequent nucleophilic substitution reactions?

A3: Converting the hydroxyl group (-OH) into a sulfonate ester is a highly effective and widely used strategy. The -OH group itself is a poor leaving group because hydroxide (HO⁻) is a strong base. Sulfonates, such as tosylates (-OTs), mesylates (-OMs), or triflates (-OTf), are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

Comparative Guide to Sulfonate Esters

Leaving GroupReagentTypical ConditionsRelative ReactivityKey Considerations
Mesylate (-OMs) Methanesulfonyl chloride (MsCl)Pyridine or TEA, CH₂Cl₂, 0 °C to RTGoodReagent is cost-effective and stable.
Tosylate (-OTs) p-Toluenesulfonyl chloride (TsCl)Pyridine, 0 °C to RTVery GoodOften forms a stable, crystalline solid, which can aid in purification.
Triflate (-OTf) Triflic anhydride (Tf₂O)Pyridine or DTBMP, CH₂Cl₂, -78 °C to 0 °CExcellentExtremely reactive; ideal for unreactive systems but requires careful handling due to its high reactivity and moisture sensitivity.

Authoritative Insight: The choice between these depends on the desired reactivity. For most standard transformations, a tosylate or mesylate is sufficient. Triflate is reserved for cases where a less reactive nucleophile is used or the substrate is sterically hindered.

TROUBLESHOOTING GUIDES

Guide 1: Incomplete Conversion to Tosylate/Mesylate

Problem: TLC or ¹H NMR analysis shows a significant amount of starting material remaining after attempting to form the tosylate or mesylate.

Root Cause Analysis and Solutions:

  • Reagent Quality:

    • The Issue: Sulfonyl chlorides (TsCl, MsCl) are sensitive to moisture and can hydrolyze over time to their corresponding sulfonic acids, rendering them unreactive.

    • The Solution: Always use a fresh bottle or a properly stored reagent. If in doubt, you can test for the presence of HCl (a byproduct of hydrolysis) by carefully waving the stopper near an open bottle of aqueous ammonia; the formation of white smoke (NH₄Cl) indicates degradation. A more practical solution is to purchase high-quality reagents and store them under an inert atmosphere (e.g., in a desiccator or glovebox).

  • Base Inefficiency:

    • The Issue: Pyridine or triethylamine (TEA) acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. If the base is wet or of low quality, it will be ineffective.

    • The Solution: Use freshly distilled pyridine or TEA. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be required to prevent side reactions.

  • Steric Hindrance:

    • The Issue: While the primary alcohol in this compound is not exceptionally hindered, the flexible diether chain can sometimes fold back, partially shielding the reaction center.

    • The Solution: Consider switching to a more reactive sulfonylating agent like triflic anhydride. Alternatively, increasing the reaction temperature modestly (e.g., from 0 °C to room temperature or 40 °C) can provide the necessary activation energy, but this must be monitored carefully to avoid decomposition.

Experimental Protocol: Synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl 4-methylbenzenesulfonate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous CH₂Cl₂.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Guide 2: Deprotection of the Benzyl Ether During Activation

Problem: During the activation of the hydroxyl group (e.g., tosylation), you observe the cleavage of the benzyl (Bn) protecting group.

Root Cause Analysis and Solutions:

  • Acidic Byproduct:

    • The Issue: The reaction of TsCl or MsCl with the alcohol generates one equivalent of HCl. While the amine base (e.g., pyridine, TEA) is intended to neutralize this acid, insufficient base or slow neutralization can lead to localized acidic conditions that are harsh enough to cleave the acid-labile benzyl ether.

    • The Solution: Ensure at least 1.1 equivalents of a high-purity amine base are used. Add the sulfonyl chloride slowly to the solution of the alcohol and base to allow for immediate neutralization of the generated HCl.

Reaction Pathway: Benzyl Ether Protection and Deprotection

G cluster_0 A Starting Material This compound B Desired Activation (e.g., + TsCl, Pyridine) A->B Desired Path D Side Reaction Pathway (Acid-Catalyzed Deprotection) A->D C Activated Product (Tosylate) B->C Desired Path E Byproduct: HCl (from Tosylation) B->E F Cleavage of Benzyl Ether D->F Catalyzed by HCl E->F G Deprotected Diol F->G

Caption: Desired reaction vs. acid-catalyzed side reaction.

  • Lewis Acidity:

    • The Issue: In some cases, impurities in reagents or the use of certain metal-containing reagents can introduce Lewis acids that facilitate benzyl ether cleavage.

    • The Solution: Use high-purity, redistilled solvents and reagents. If Lewis acid-catalyzed deprotection is suspected, consider alternative activation methods that do not generate strong protic or Lewis acidic species, such as the Appel reaction for converting the alcohol to an alkyl halide.

References

  • Sₙ2 Reaction. Chemistry LibreTexts. [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • Good Leaving Groups. Master Organic Chemistry. [Link]

  • Trifluoromethanesulfonic anhydride. Wikipedia. [Link]

  • Benzyl ether. Wikipedia. [Link]

  • Appel reaction. Wikipedia. [Link]

Technical Support Center: Pilot Production with 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals scaling up reactions involving 2-[2-(Benzyloxy)ethoxy]ethan-1-ol (BnO-PEG2-OH). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of moving from bench-scale synthesis to pilot production. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Section 1: Safety and Handling at Pilot Scale

Moving from grams to kilograms fundamentally changes the safety and handling requirements for any chemical process. This compound and its related reagents must be handled with an elevated level of caution at the pilot scale.

Q1: What are the primary hazards of this compound and what personal protective equipment (PPE) is required for handling large quantities?

A1: According to aggregated GHS information, this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1] The shorter analog, 2-(Benzyloxy)ethanol, is also harmful if swallowed.[2][3] When handling pilot-scale quantities (e.g., >10 L), standard laboratory PPE must be upgraded.

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield is strongly recommended when charging reactors or during transfers.

  • Skin Protection : Use impervious clothing and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Standard nitrile gloves are insufficient for prolonged exposure or when handling large volumes. Ensure gloves are tested according to EN 374 standards for chemical protection.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, such as a walk-in fume hood or a ventilated enclosure. If there is a risk of generating aerosols or vapors, especially during heating, a full-face respirator with appropriate organic vapor cartridges (e.g., type ABEK) should be used.

Q2: We are planning a reaction that involves sodium hydride (NaH) for deprotonation. What are the scale-up specific risks?

A2: Sodium hydride is a common reagent for deprotonating alcohols in Williamson ether syntheses to form benzyl ethers.[6] While routine on a lab scale, its risks are magnified at the pilot scale. The primary hazards are its extreme reactivity with water, producing flammable hydrogen gas, and its potential to be pyrophoric.

  • Hydrogen Management : The most critical scale-up consideration is managing the hydrogen gas evolved during the reaction and quenching. The reactor must be equipped with a robust ventilation system and an inert atmosphere (e.g., nitrogen or argon blanket). The off-gas line should be carefully vented to a safe location, and oxygen sensors should be in place.

  • Static Discharge : NaH dust can be ignited by static discharge. Ensure all reactors, transfer lines, and personnel are properly grounded before any transfer of the solid reagent.[4]

  • Exotherm Control : The reaction of NaH with the alcohol is exothermic. Add the alcohol solution slowly to a slurry of NaH in an appropriate solvent (e.g., THF) to control the reaction rate and temperature. A reliable reactor cooling system is essential.

  • Quenching : Quenching unreacted NaH is one of the most hazardous steps. Never quench with water directly. A slow, controlled addition of a proton source like isopropanol or tert-butanol, followed by ethanol, and then a water/ethanol mixture is a much safer, staged approach to manage the exotherm and hydrogen evolution.

Section 2: Reaction Scale-Up and Troubleshooting

This section addresses common synthetic transformations involving the hydroxyl group of this compound and the challenges that arise during scale-up.

Workflow for Scaling Up a Generic Reaction

The following diagram illustrates a typical workflow for transitioning a reaction from the laboratory to a pilot plant, highlighting critical decision points.

G lab_dev 1. Process Chemistry Development lab_opt 2. Route Scouting & Optimization lab_dev->lab_opt lab_haz 3. Preliminary Hazard Assessment lab_opt->lab_haz tech_pack 4. Technology Transfer Package lab_haz->tech_pack Data for Scale-Up pilot_proc 5. Process Safety Review (HAZOP) pilot_eng 6. Engineering & Equipment Selection pilot_proc->pilot_eng pilot_run 7. Pilot Batch Execution pilot_eng->pilot_run final_prod 8. Final Product & Process Validation pilot_run->final_prod tech_pack->pilot_proc Defines Process

Caption: A generalized workflow for chemical process scale-up.

Q3: We are performing an esterification with our acid chloride and this compound at a 100L scale. The reaction seems sluggish compared to the lab scale. What could be the issue?

A3: Sluggish reaction rates at scale are a common problem and can often be traced back to mass and heat transfer limitations.

  • Mixing Efficiency : In a 100L reactor, inefficient stirring can create localized concentration gradients. The acid chloride might not be dispersing quickly enough to react. Ensure the impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity of your reaction mixture and that the stirring speed is sufficient to create a vortex and ensure homogeneity.

  • Temperature Control : Is the internal temperature of the reactor matching the setpoint on the heating mantle? At a larger scale, it takes longer to heat the entire volume. Use a calibrated internal temperature probe and ensure your heating/cooling system can handle the larger thermal mass.

  • Reagent Addition : How is the acid chloride being added? A slow subsurface addition is often preferable to a top-surface addition to maximize dispersion and minimize side reactions with any headspace moisture.

  • Solvent Purity : At the pilot scale, larger volumes of solvent are used. Ensure your solvent is anhydrous, as any water will consume the highly reactive acid chloride, reducing the effective concentration and slowing the desired reaction.

Q4: During the deprotection of the benzyl ether via catalytic hydrogenolysis, we are observing incomplete conversion even after extended reaction times and catalyst reloading. Why is this happening?

A4: Catalytic hydrogenolysis is a robust method for cleaving benzyl ethers but can be prone to catalyst poisoning and other issues at scale.[6][7]

  • Catalyst Poisoning : This is the most common cause of incomplete hydrogenolysis. Trace impurities from previous steps can adsorb to the palladium surface and deactivate it.

    • Sulfur Compounds : If any reagents containing sulfur (e.g., thiols, sulfonyl chlorides) were used in prior steps, even trace amounts can kill the Pd/C catalyst.

    • Amines : Certain nitrogen-containing compounds, like pyridine or ammonium salts, can inhibit the catalyst's activity.[8]

    • Action : Consider passing the substrate solution through a plug of activated carbon or silica gel before the hydrogenolysis step to remove baseline impurities.

  • Mass Transfer Limitations : This is a heterogeneous reaction involving a solid catalyst, a liquid substrate solution, and hydrogen gas. All three phases must be in intimate contact.

    • Stirring : Vigorous stirring is required to keep the catalyst suspended and to ensure good gas-liquid mixing. If the catalyst settles at the bottom of the reactor, its surface area is not being utilized.

    • Hydrogen Pressure : Ensure the reactor is maintaining the target hydrogen pressure. Leaks in the system will lead to a lower hydrogen concentration in the liquid phase.

  • Catalyst Quality : Ensure the Pd/C catalyst is from a reputable supplier and has been stored correctly. Improper storage can lead to deactivation.

Section 3: Work-up, Purification, and Analysis

Post-reaction processing at the pilot scale introduces new challenges related to handling large volumes, phase separations, and achieving the required purity specifications.

Q5: Our liquid-liquid extraction is forming a stable emulsion, making phase separation in our 200L reactor nearly impossible. What are our options?

A5: Emulsion formation is a frequent scale-up challenge, often caused by partially soluble impurities or high-shear mixing.

  • Reduce Agitation : During the extraction, use a lower stirring speed. The goal is to gently mix the phases, not homogenize them.

  • Add Brine : Add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

  • Change Solvent : If possible, switching to a more non-polar organic solvent (e.g., from ethyl acetate to methyl tert-butyl ether (MTBE)) can sometimes prevent emulsion formation.

  • Filtration : In some cases, passing the emulsified mixture through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets.

  • Temperature Adjustment : Gently warming the mixture (if thermally stable) can sometimes lower the viscosity and aid in phase separation.

Q6: What analytical methods are recommended for in-process control (IPC) and final product release of a product derived from this compound?

A6: A combination of chromatographic and spectroscopic methods is essential for robust quality control. The validation of these methods should be conducted according to ICH Q2(R1) guidelines.[9]

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (NMR)
Primary Use Quantifying residual solvents, assay of starting material (if volatile).Assay of non-volatile products, purity determination, impurity profiling.Structural confirmation, identification of impurities, molar ratio analysis.
Typical Column A polar polyethylene glycol (PEG) phase column (e.g., DB-WAX) is suitable.[9]C18 reverse-phase column.N/A
Detection Flame Ionization Detector (FID) for general organic compounds.UV detector set to a wavelength where the aromatic benzyl group absorbs (e.g., 254 nm).¹H and ¹³C nuclei detection.
Key Strengths Excellent for volatile and semi-volatile compounds. High precision.Versatile for a wide range of polar and non-polar compounds. High sensitivity.Provides unambiguous structural information. Quantitative (qNMR) with an internal standard.
Scale-Up IPC Monitor disappearance of starting material.Monitor the formation of product and key by-products.Confirm the structure of the main product in an isolated sample.

Section 4: Benzyl Group Deprotection Strategies

The benzyl ether is a protecting group, and its efficient removal is a critical final step in many synthetic sequences. The choice of deprotection method at the pilot scale is heavily influenced by safety, cost, and equipment availability.[7]

Q7: Beyond catalytic hydrogenolysis, what are the viable and scalable alternatives for benzyl ether deprotection, and what are their pros and cons?

A7: Several methods exist, each with a distinct profile regarding safety, functional group compatibility, and scalability. The choice depends heavily on the overall structure of your molecule.

Decision Tree for Benzyl Ether Deprotection

G start Is the molecule sensitive to reductive conditions (e.g., contains alkynes, azides)? node_H2 Use Catalytic Hydrogenolysis (Pd/C, H₂) start->node_H2 No node_oxid Consider Oxidative Cleavage (e.g., DDQ) start->node_oxid Yes final_choice Select optimal method based on safety, cost, and equipment. node_H2->final_choice q_acid Is the molecule stable to strong acids? node_oxid->q_acid If molecule has other electron-rich groups... node_acid Consider Strong Acid Cleavage (e.g., BCl₃, HBr/AcOH) node_acid->final_choice q_acid->node_acid Yes q_acid->final_choice No, stick with oxidative methods

Caption: Decision logic for selecting a deprotection method.

  • Oxidative Cleavage :

    • Method : Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, sometimes requiring photoirradiation to proceed efficiently.[6][10]

    • Pros : Avoids the use of flammable hydrogen gas and pyrophoric catalysts. Can be highly selective and orthogonal to reductive methods.[11][12]

    • Cons : DDQ is a stoichiometric reagent, which can be expensive and generate significant waste at scale. The reaction can be sensitive and may require careful optimization. The hydroquinone byproduct (DDQH₂) must be removed during work-up.[10]

  • Strong Acid Cleavage :

    • Method : Reagents like boron trichloride (BCl₃) or HBr in acetic acid can cleave benzyl ethers.

    • Pros : Can be effective when other methods fail.

    • Cons : These are harsh, corrosive conditions that are incompatible with many functional groups (e.g., esters, acetals).[6] Handling large quantities of BCl₃ (a toxic and corrosive gas) or HBr requires specialized equipment and significant safety precautions, making it less desirable for pilot production unless absolutely necessary.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737322, 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2050251, this compound. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12141, 2-(Benzyloxy)ethanol. PubChem. Retrieved from [Link]

  • Hering, T., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 881-886. ACS Publications. Retrieved from [Link]

  • Al-Akkam, O., et al. (2024). Polyethylene glycol: Properties, applications, and challenges. Request PDF. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol. Retrieved from [Link]

  • PubChem. (2023). On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

  • Bhuyan, S., et al. (2022). Deprotection of benzyl in ether substrates. ResearchGate. Retrieved from [Link]

  • Hering, T., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Retrieved from [Link]

  • Hering, T., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

  • Sci-Hub. (n.d.). Multipurpose pharmaceutical pilot plant evaluation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link]

  • Chemsrc. (2025). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

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Validation & Comparative

A Senior Application Scientist's Guide to PEG Linkers: A Performance Review of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol and its Contemporaries in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a therapeutic's success, profoundly influencing its solubility, stability, pharmacokinetics (PK), and overall efficacy.[1][2][3] Polyethylene glycol (PEG) linkers have become a cornerstone of bioconjugation strategies, prized for their unique combination of hydrophilicity, biocompatibility, flexibility, and low immunogenicity.[4][5][6][7] These synthetic polymers, composed of repeating ethylene oxide units, serve not just to connect a payload to a targeting moiety, but to fundamentally enhance the performance of the entire conjugate.[4][8]

This guide provides an in-depth comparison of a specific, short, monodisperse PEG building block, 2-[2-(Benzyloxy)ethoxy]ethan-1-ol , with a broader spectrum of PEG linkers used in the field. We will dissect the causal relationships between linker structure and conjugate performance, supported by experimental data and validated protocols, to empower researchers in making informed decisions for their drug development programs.

Featured Linker: this compound - A Precise Building Block

This compound is a discrete PEG compound, specifically a diethylene glycol derivative. Its structure is characterized by a terminal hydroxyl group available for chemical modification and another end protected by a benzyl group.

Chemical Properties:

  • IUPAC Name: 2-[2-(benzyloxy)ethoxy]ethanol[9]

  • Molecular Formula: C₁₁H₁₆O₃[9][10]

  • Molecular Weight: 196.24 g/mol [9][10]

From an application scientist's perspective, the value of this molecule lies in its precision. As a monodisperse building block (often referred to as Bn-PEG2-OH), it allows for the synthesis of highly defined drug conjugates.[10] The benzyl (Bn) group serves as a stable, acid-labile protecting group, while the primary alcohol is a versatile handle for further derivatization.[10][11] This makes it an ideal starting material for constructing more complex, custom linkers for ADCs or PROTACs where batch-to-batch consistency and a homogeneous final product are paramount for clinical and regulatory success.[12][13][14]

Comparative Analysis: Situating this compound in the PEG Linker Family

The performance of a linker is not absolute but is defined by its application. The optimal choice involves a careful balancing of multiple parameters. Let's compare the class of short, discrete linkers represented by this compound against other common PEG linker archetypes.

Impact of Linker Length: Short vs. Long Chains

The number of ethylene glycol units is a critical design parameter.[6][15]

  • Short-Chain PEGs (e.g., PEG2, PEG4, PEG8): Derived from building blocks like 2-[2-(Benzyloxy)ethoxy)ethan-1-ol, these linkers are often favored for maintaining high in vitro potency. An excessively long linker can sometimes sterically hinder the interaction between an antibody and its target antigen or impede efficient payload release within the cell.[1] Shorter linkers can also enhance stability by keeping the payload "tethered" within the protective steric shield of the antibody.[1]

  • Long-Chain PEGs (e.g., PEG12, PEG24, >2kDa): The primary advantage of longer PEG chains is the dramatic improvement in pharmacokinetics.[1] The increased hydrodynamic radius reduces renal clearance, significantly extending the conjugate's circulation half-life.[15][16] This is particularly beneficial for smaller targeting moieties like affibody molecules, where a longer half-life is crucial for achieving sufficient tumor accumulation.[17] However, this benefit can come at a cost; studies have shown that long PEG chains can reduce the cytotoxic potency of the conjugate.[17]

Expert Insight: The choice of linker length is a classic optimization problem. A study on affibody-based drug conjugates, for instance, found that while a 10kDa PEG linker extended half-life 11.2-fold compared to a non-PEG linker, it also reduced in vitro cytotoxicity by 22-fold.[17] The combined effect, however, led to the most potent anti-tumor activity in vivo, highlighting the necessity of balancing PK enhancement with potency retention.[17]

Impact of Dispersity: Monodisperse vs. Polydisperse PEGs
  • Monodisperse PEGs: These are single molecular weight compounds, such as this compound. Their use is critical for generating homogeneous ADCs with a precisely defined structure.[18][19] This high degree of definition simplifies analytical characterization, improves reproducibility, and is highly favored by regulatory agencies.[13]

  • Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights. While often more economical, they result in heterogeneous conjugates, which complicates characterization and can lead to batch-to-batch variability.[13][20]

Impact of Architecture: Linear vs. Branched/Pendant PEGs
  • Linear PEGs: The most common architecture, consisting of a straight chain of ethylene glycol units.[8]

  • Branched/Pendant PEGs: These structures allow for the attachment of multiple entities or create a more substantial hydrophilic shield around the payload.[8] A compelling study directly compared a linear PEG24 linker to a pendant format with two PEG12 chains. The pendant architecture demonstrated superior thermal stability and slower clearance rates, suggesting it was more effective at shielding the hydrophobic payload from the surrounding environment.[13]

Quantitative Performance Data Summary

The following table summarizes key performance data synthesized from preclinical studies, illustrating the impact of different PEG linker properties.

Linker Characteristic Parameter Observation Rationale / Causality Source(s)
Length (Short vs. Long) Pharmacokinetics (Half-life) Longer PEGs (e.g., 10kDa) significantly increase circulation half-life compared to short or no PEG.Increased hydrodynamic volume reduces renal clearance.[1][15][17]
In Vitro Potency (IC50) Longer PEGs can increase IC50 (reduce potency).Potential steric hindrance of antibody-antigen binding or payload release mechanisms.[1][17]
In Vivo Efficacy Often, an intermediate or long PEG shows superior tumor growth inhibition despite lower in vitro potency.The benefit of prolonged exposure at the tumor site (improved PK) outweighs the reduction in immediate cytotoxicity.[17]
Architecture (Linear vs. Pendant) Physical & Chemical Stability Pendant PEG architectures can offer superior stability under thermal stress.Pendant configuration provides more effective shielding of the hydrophobic payload.[13]
Pharmacokinetics (Clearance) Pendant PEG ADCs can exhibit slower clearance rates.Parallels the trend in aggregation tendency; better shielding reduces non-specific interactions and clearance.[13]
Dispersity (Monodisperse vs. Polydisperse) Product Homogeneity Monodisperse PEGs yield a single, well-defined conjugate.Synthesis starts with a single molecular entity.[13][18]
Reproducibility High batch-to-batch reproducibility.The defined structure leads to consistent performance and simplified analytics.[13]

Visualizing Key Concepts and Workflows

peg_linker_selection cluster_0 Project Goal Definition cluster_1 Linker Design & Selection Criteria cluster_2 Synthesis & Conjugation cluster_3 Performance Evaluation goal Define Therapeutic Goal (e.g., ADC, PROTAC, Bioconjugate) length Length (PK vs. Potency) Short (PEG2-8) vs. Long (PEG12+) goal->length dispersity Dispersity (Homogeneity) Monodisperse vs. Polydisperse goal->dispersity architecture Architecture (Stability) Linear vs. Branched/Pendant goal->architecture cleavability Release Mechanism Cleavable vs. Non-cleavable goal->cleavability synthesis Synthesize Linker-Payload (e.g., from Bn-PEG2-OH) length->synthesis dispersity->synthesis architecture->synthesis cleavability->synthesis conjugation Conjugate to Targeting Moiety (e.g., Antibody) synthesis->conjugation purification Purify & Characterize Conjugate (DAR, Purity, Aggregation) conjugation->purification invitro In Vitro Assays (Cytotoxicity, Stability) purification->invitro invivo In Vivo Studies (PK, Efficacy, Toxicity) invitro->invivo optimization Optimization Loop invivo->optimization optimization->length Iterate Design

adc_workflow A 1. Linker-Payload Synthesis - Functionalize PEG (e.g., Bn-PEG2-OH) - Attach cytotoxic payload B 2. Antibody Conjugation - Site-specific or stochastic methods - Control of Drug-to-Antibody Ratio (DAR) A->B C 3. ADC Purification & Characterization - Chromatography (HIC, SEC) - Mass Spec (MW, DAR confirmation) - Assess aggregation & purity B->C D 4. In Vitro Evaluation - Binding Assay (ELISA/SPR) - Cytotoxicity Assay (IC50) - Plasma Stability Assay C->D E 5. In Vivo Evaluation - Pharmacokinetic (PK) Study - Xenograft Efficacy Study - Toxicology Assessment D->E F Decision Point: Advance Candidate? E->F

Experimental Protocols: A Self-Validating Approach

Trustworthiness in scientific reporting stems from robust, repeatable methodologies. The following protocols are designed to be self-validating systems for comparing the performance of different PEGylated conjugates.

Protocol 1: In Vitro Cytotoxicity Assay (MTS/MTT Method)

This protocol determines the concentration of a drug conjugate required to inhibit the growth of a cancer cell line by 50% (IC50), a key measure of potency.

  • Cell Culture: Plate target cancer cells (e.g., HER2+ SK-BR-3 cells for an anti-HER2 ADC) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution series of the test conjugates (e.g., with PEG2, PEG8, PEG24 linkers) and a non-targeting control conjugate in appropriate cell culture medium. Typical concentration ranges span from 0.01 ng/mL to 1000 ng/mL.

  • Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with a known toxin as positive controls. Incubate for 72-96 hours.

  • Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours. This colorimetric assay measures the metabolic activity of viable cells.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis & Validation:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the conjugate concentration.

    • Fit the dose-response curve using a four-parameter logistic model to calculate the IC50 value.

    • Self-Validation Check: The R² value of the curve fit should be >0.95, and the positive control should yield an IC50 within the expected range, ensuring the assay is performing correctly.

Protocol 2: Pharmacokinetic (PK) Analysis in Rodents

This protocol determines the circulation profile of a conjugate, providing critical data on half-life and clearance.[13][15]

  • Animal Model: Use healthy female BALB/c mice (n=3-5 per group). Acclimate the animals for at least one week before the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein. Each conjugate with a different linker length constitutes a separate group.

  • Sample Collection: Collect blood samples (approx. 20-30 µL) from the saphenous vein at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Quantification by ELISA:

    • Coat a 96-well plate with the target antigen (e.g., recombinant HER2 protein).

    • Block the plate to prevent non-specific binding.

    • Add a standard curve of known ADC concentrations and the diluted plasma samples to the plate.

    • Detect the bound ADC using a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.

    • Add a substrate (e.g., TMB) and measure the colorimetric signal.

  • Data Analysis & Validation:

    • Calculate the ADC concentration in the plasma samples using the standard curve.

    • Plot the mean plasma concentration vs. time for each group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t₁/₂), clearance (CL), and area under the curve (AUC).

    • Self-Validation Check: The standard curve for the ELISA must have an R² >0.98. The inclusion of multiple animals per group allows for the calculation of standard deviation, ensuring the robustness of the PK profile.

Conclusion

The selection of a PEG linker is a multi-faceted decision that extends beyond simply connecting two molecules. As we have seen, even a seemingly simple building block like This compound represents a strategic choice towards creating a homogeneous, well-defined therapeutic. The performance of the resulting conjugate is a direct consequence of the linker's properties—its length, architecture, and dispersity. While longer PEGs are masters of extending circulation, they may dampen potency. Pendant architectures may offer superior stability, and monodisperse linkers provide the ultimate in precision and reproducibility. There is no single "best" linker, only the linker that is best suited for a specific therapeutic goal. A rigorous, empirical evaluation using validated protocols is the only trustworthy path to identifying the optimal linker design that successfully balances stability, pharmacokinetics, and potent efficacy.

References

  • Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC - NIH. [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]

  • Overview of PEG Linkers & Their Applications. Technology Networks. [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. [Link]

  • This compound. PubChem - NIH. [Link]

  • 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2. Chemsrc. [Link]

  • 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. PubChem - NIH. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. [Link]

  • ADC Linker Products. Creative Biolabs. [Link]

  • In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023). AxisPharm. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-[2-(Benzyloxy)ethoxy]ethan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a compound relevant in various stages of pharmaceutical development and manufacturing. The focus is on the practical application and validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the rationale behind method selection, the intricacies of the validation process as mandated by regulatory bodies, and a direct comparison of their performance characteristics. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and related industries.

The Imperative of Method Validation in a Regulated Environment

Before any analytical method can be used for routine analysis, such as batch release testing or stability studies, it must be validated. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R2), that outline the necessary validation characteristics.[3][4][5] These guidelines ensure that the data generated is reliable, reproducible, and accurate, which is the bedrock of product quality and patient safety.[6][7]

The core parameters that must be evaluated during validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value.[8][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]

The following diagram illustrates the typical workflow for analytical method validation, from planning to final reporting.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Method (e.g., HPLC, GC) P1->P2 P3 Write Validation Protocol (Pre-defined Acceptance Criteria) P2->P3 V1 Specificity / Selectivity P3->V1 Execute Protocol V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Collect & Analyze Data V6->D1 D2 Prepare Validation Report D1->D2 D3 Implement for Routine Use & Continuous Monitoring D2->D3

Caption: A typical workflow for analytical method validation, aligned with ICH guidelines.

Candidate Analytical Techniques for this compound

The molecular structure of this compound (C₁₁H₁₆O₃) lends itself to analysis by both HPLC and GC.[10]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The presence of the benzyl group provides a strong chromophore, making it readily detectable by UV spectroscopy. A reversed-phase HPLC method would be the most common approach, separating the analyte from potential impurities based on its polarity. This technique is non-destructive and highly versatile.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): The compound has sufficient volatility and thermal stability to be analyzed by GC. GC offers high separation efficiency. FID is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, which is excellent for quantification. For enhanced specificity, a mass spectrometer (MS) could be used as the detector.[11]

Performance Comparison: HPLC-UV vs. GC-FID

The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation. The following table presents a comparative summary of typical performance data for hypothetical, yet scientifically plausible, validated methods for this compound.

Validation Parameter Reversed-Phase HPLC-UV Method Gas Chromatography-FID Method Rationale / Commentary
Specificity High (demonstrated by peak purity and separation from placebo/degradants)Very High (demonstrated by retention time specificity and separation from matrix components)GC columns typically offer higher separation efficiency (more theoretical plates). Specificity can be further confirmed by GC-MS.
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined range.
Range 1.0 - 150 µg/mL0.5 - 100 µg/mLThe range is application-dependent but these are typical working ranges for assay and impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve excellent accuracy. HPLC may be slightly better for less volatile matrices.
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 1.5% Intermediate: ≤ 2.5%HPLC systems with modern autosamplers often exhibit slightly better injection precision than standard GC systems.
LOD ~0.3 µg/mL~0.1 µg/mLGC-FID can often be more sensitive for volatile analytes than standard HPLC-UV.
LOQ ~1.0 µg/mL~0.5 µg/mLThe LOQ is typically 3-4 times the LOD and reflects the lower limit for reliable quantification.
Robustness Passed (minor changes in pH, mobile phase composition, flow rate)Passed (minor changes in inlet temperature, oven ramp rate, flow rate)Robustness testing is crucial to ensure the method is reliable in a routine QC environment.[8]

Note: The data presented in this table is for illustrative purposes to highlight the comparative performance of the two techniques and should not be considered as absolute values.

Detailed Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the validation of a reversed-phase HPLC-UV method. The principles described are directly transferable to the validation of a GC method.

Protocol: Validation of an HPLC-UV Method for this compound

1. Objective: To validate a reversed-phase HPLC-UV method for the quantification of this compound in a representative sample matrix, according to ICH Q2(R2) guidelines.[3][4]

2. HPLC System & Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (55:45 v/v)[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Validation Procedures:

3.1. Specificity:

  • Prepare and inject solutions of the diluent, a placebo (sample matrix without the analyte), and a spiked sample containing the analyte and known potential impurities.

  • Causality: This is to demonstrate that the diluent and matrix components do not interfere with the analyte peak. The choice of UV 254 nm is based on the absorbance of the benzene ring, providing sensitivity for the analyte.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte peak in the placebo and diluent chromatograms. The analyte peak should be spectrally pure (if using a DAD/PDA detector).

3.2. Linearity:

  • Prepare a series of at least five calibration standards of this compound, spanning 50% to 150% of the target analytical concentration (e.g., from LOQ to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Causality: This establishes the relationship between the detector response and analyte concentration, which is fundamental for quantification.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.

3.3. Accuracy:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze these samples and calculate the percentage recovery of the analyte.

  • Causality: Accuracy studies determine how close the measured value is to the true value, assessing bias in the method. Using a spiked matrix is critical to account for any sample preparation effects.[8]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

3.4. Precision:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Causality: This demonstrates the method's consistency under normal operating conditions (repeatability) and under expected variations (intermediate precision).

  • Acceptance Criteria: %RSD for repeatability should be ≤ 1.0%. %RSD for intermediate precision should be ≤ 2.0%.

3.5. Limit of Quantitation (LOQ):

  • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

  • Prepare and analyze at least six samples at the estimated LOQ concentration to confirm precision and accuracy.

  • Causality: The LOQ is the lowest concentration that can be measured with acceptable certainty and is a critical parameter for impurity analysis.

  • Acceptance Criteria: The %RSD for precision at the LOQ should be ≤ 10%. Accuracy should be within an acceptable range (e.g., 80-120%).

Visualizing the Analytical Workflows

The following diagrams illustrate the typical experimental workflows for both the HPLC and GC methods.

HPLC_Workflow Sample Sample Preparation (Weighing, Dissolving, Filtering) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Std Standard Preparation (Serial Dilutions) Std->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Integration, Calibration, Quantification) Data->Analysis Report Final Report Analysis->Report

Caption: A generalized workflow for sample analysis using HPLC.

GC_Workflow Sample Sample Preparation (Dilution in appropriate solvent) GC GC System (Inlet, Column in Oven, FID/MS Detector) Sample->GC Data Data Acquisition (Chromatogram) GC->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis Report Final Report Analysis->Report

Caption: A generalized workflow for sample analysis using GC.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of this compound.

  • HPLC-UV is often preferred in quality control laboratories due to its high precision, robustness, and ease of automation. It is particularly well-suited for analyzing samples in aqueous or polar matrices and for non-volatile analytes.

  • GC-FID may offer superior sensitivity (lower LOD/LOQ) and higher chromatographic resolution. It is an excellent choice for volatile impurity analysis or when dealing with complex mixtures where high separation efficiency is required. Coupling with a Mass Spectrometer (GC-MS) provides unparalleled specificity.

The ultimate choice of method should be guided by the specific requirements of the analysis—the "intended purpose" that is the cornerstone of all validation activities.[1][2] A thorough risk assessment and understanding of the sample matrix will lead to the selection and successful validation of a fit-for-purpose analytical method, ensuring data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 229722. [Link]

  • Di Nardo, F., et al. (2019). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. Journal of Pharmaceutical and Biomedical Analysis, 174, 598-603. [Link]

  • Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]

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A Spectroscopic Investigation of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol: A Comparative Guide for Supplier Qualification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity and consistency of starting materials are paramount. Even seemingly minor variations in reagents can have profound impacts on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive spectroscopic comparison of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol (CAS: 2050-25-1), a common building block and solvent, from different commercial suppliers. Through a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively qualify and select suppliers for this critical reagent.

The Imperative of Supplier Qualification: Beyond the Certificate of Analysis

While a Certificate of Analysis (CoA) provides a baseline of quality, it often represents a snapshot of a single batch and may not capture the full spectrum of potential impurities that can arise from different synthetic routes or storage conditions. A thorough in-house spectroscopic evaluation is a critical component of a robust supplier qualification program, ensuring the consistency and reliability of the supply chain. This guide will walk through the "why" and "how" of performing such a comparative analysis, grounded in established scientific principles and regulatory expectations.

Experimental Design: A Triad of Spectroscopic Techniques

To construct a comprehensive purity profile of this compound, we will employ a triad of orthogonal spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for the identification and quantification of organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Offers insights into the functional groups present and can readily detect oxidative degradation products.

  • Mass Spectrometry (MS): Enables the determination of molecular weight and can be used to identify trace-level impurities and residual catalysts.

The following sections will detail the experimental protocols and data interpretation for each technique, highlighting key spectral regions and potential impurity signatures to monitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecule's structure and the presence of any impurities can be obtained.

Expected ¹H and ¹³C NMR Spectral Data for this compound

Based on the structure of this compound and data from similar compounds, the following are the expected approximate chemical shifts (in ppm, referenced to TMS) in a suitable deuterated solvent like CDCl₃.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Ar-H ~7.35 - 7.25Multiplet5H~138 (C), ~128.4 (CH), ~127.7 (CH)
Ph-CH₂ -O~4.57Singlet2H~73.3
O-CH₂ -CH₂-O~3.70 - 3.65Multiplet4H~70.8, ~70.3
HO-CH₂-CH₂ -O~3.70 - 3.65Multiplet4H~72.5, ~61.7
-OH VariableSinglet (broad)1H-
Potential Impurities and their NMR Signatures

Variations in the manufacturing process can lead to a range of impurities. Here, we highlight some common suspects and their expected NMR signals:

  • Residual Solvents: The presence of sharp singlets corresponding to common organic solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.30 ppm).

  • Unreacted Starting Materials:

    • Benzyl Alcohol: A singlet at ~4.7 ppm (CH₂) and multiplets in the aromatic region, along with a variable hydroxyl proton signal.

    • Diethylene Glycol: A complex multiplet around 3.7 ppm.

  • Byproducts of Synthesis (e.g., Williamson Ether Synthesis):

    • Dibenzyl Ether: A singlet at ~4.5 ppm and aromatic signals.

  • Degradation Products:

    • Benzyl Halides (from cleavage): A singlet for the benzylic protons shifted downfield from benzyl ether, typically around 4.5-4.6 ppm for benzyl chloride and 4.4-4.5 ppm for benzyl bromide.

    • Toluene (from hydrogenolysis): A singlet at ~2.34 ppm and aromatic signals.

Quantitative NMR (qNMR) for Purity Assessment

qNMR can provide a highly accurate determination of the purity of this compound without the need for a specific reference standard of the analyte itself. This is achieved by using a certified internal standard of known purity and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation (Quantitative):

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, with a distinct singlet that does not overlap with the analyte signals) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

  • Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis:

  • Apply a Fourier transform and phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

  • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate result Purity Report calculate->result

Quantitative NMR (qNMR) workflow for purity determination.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screen for Functional Group Integrity

FTIR spectroscopy is an excellent technique for quickly verifying the presence of key functional groups and detecting certain types of impurities, particularly those arising from oxidation. The analysis is rapid, requires minimal sample preparation, and provides a characteristic fingerprint of the molecule.

Expected FTIR Absorption Bands for this compound

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3600 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
~1495, ~1450C=C stretchAromatic ring
1150 - 1050 (strong)C-O stretchEther and Alcohol
~740, ~700C-H out-of-plane bendMonosubstituted benzene
Detecting Impurities with FTIR
  • Oxidation Products: The most significant application of FTIR in this context is the detection of oxidation. The formation of aldehydes or carboxylic acids will give rise to a sharp, strong absorption band in the carbonyl (C=O) region, typically between 1760 and 1690 cm⁻¹. The absence of a significant peak in this region is a good indicator of the material's stability.

  • Water Content: A very broad absorption band in the O-H stretching region (around 3400 cm⁻¹) can indicate the presence of excess water.

Experimental Protocol: FTIR-ATR

The Attenuated Total Reflectance (ATR) method is ideal for liquid samples as it requires no sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of the this compound sample onto the center of the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after analysis.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean_crystal Clean ATR crystal background Acquire background spectrum clean_crystal->background apply_sample Apply liquid sample background->apply_sample acquire Acquire FTIR spectrum apply_sample->acquire identify_peaks Identify characteristic peaks acquire->identify_peaks check_impurities Check for impurity bands (e.g., C=O) identify_peaks->check_impurities report Spectral Report check_impurities->report

FTIR-ATR workflow for functional group analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Trace Impurities

Mass spectrometry provides the exact molecular weight of the compound and can be a powerful tool for detecting and identifying trace-level impurities, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Expected Mass Spectrum of this compound

The nominal molecular weight of this compound (C₁₁H₁₆O₃) is 196.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 196 may be observed, although it might be of low intensity. The fragmentation pattern is expected to be dominated by the stable benzyl cation or tropylium ion at m/z 91, which will likely be the base peak. Other significant fragments may arise from cleavage of the ether linkages.

Table 3: Expected Key Mass Fragments

m/z Possible Fragment
196[M]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
Identifying Impurities with GC-MS

A GC-MS analysis is highly effective for separating volatile and semi-volatile impurities from the main component and identifying them based on their mass spectra. This is particularly useful for detecting:

  • Residual catalysts or their byproducts.

  • Low molecular weight polyethylene glycol (PEG) oligomers.

  • Products of ether cleavage, such as benzyl bromide or benzyl chloride.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating glycols and their ethers.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 240 °C) to elute all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve sample in volatile solvent inject Inject sample dissolve->inject separate Separate components on column inject->separate ionize Ionize eluting components separate->ionize detect Detect fragments ionize->detect identify Identify peaks by mass spectrum detect->identify report Generate impurity profile identify->report final_report GC-MS Report report->final_report

GC-MS workflow for impurity profiling.

Comparative Data Summary and Interpretation

The following table presents a hypothetical but realistic comparison of this compound from three different suppliers, based on the spectroscopic analyses described above.

Table 4: Comparative Spectroscopic Data for this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
¹H NMR Purity (qNMR) 99.5%98.2%99.8%≥ 99.0%
¹H NMR Impurities Trace acetoneBenzyl alcohol (0.8%), Diethylene glycol (1.0%)No detectable impuritiesNo single impurity > 0.5%
FTIR (C=O band) No significant absorptionNo significant absorptionNo significant absorptionAbsorbance < 0.02
GC-MS (Total Impurities) 0.15%1.9%< 0.1%≤ 0.5%
GC-MS (Identified Impurities) Toluene (0.05%)Benzyl alcohol, Diethylene glycol--

Interpretation:

  • Supplier A: Meets all acceptance criteria, with only a trace amount of a common laboratory solvent detected.

  • Supplier B: Fails to meet the purity specifications due to significant levels of unreacted starting materials. This material would likely be rejected for use in cGMP applications.

  • Supplier C: Demonstrates the highest purity with no detectable impurities by any of the analytical methods employed. This would be the preferred supplier.

Conclusion: An Evidence-Based Approach to Supplier Selection

This guide has outlined a robust, multi-technique spectroscopic approach for the comparative analysis of this compound from different suppliers. By moving beyond a simple reliance on the Certificate of Analysis and implementing a scientifically rigorous internal qualification program, researchers and drug development professionals can ensure the quality, consistency, and reliability of their critical raw materials. This, in turn, contributes to more robust and reproducible manufacturing processes and ultimately, safer and more effective medicines. The principles and methodologies described herein are not only applicable to the specific compound but can be adapted for the qualification of a wide range of chemical reagents used in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • <197> Spectroscopic Identification Tests. United States Pharmacopeia (USP). [Link]

  • Good Laboratory Practice (GLP). Organisation for Economic Co-operation and Development (OECD). [Link]

  • PubChem Compound Summary for CID 229722, this compound. National Center for Biotechnology Information. [Link]

  • Quantitative NMR (qNMR) for Purity Determination. Mestrelab Research. [Link]

  • ATR-FTIR Spectroscopy. Agilent Technologies. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Polyethylene Glycol Derivatives. U.S. Food and Drug Administration. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cleavage of Ethers. Chemistry LibreTexts. [Link]

A Comparative Guide to the Efficiency of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialized chemical synthesis and formulation, the selection of optimal reagents is paramount to achieving desired performance and efficacy. This guide provides a comprehensive benchmark of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a versatile diether alcohol, in two critical applications: as a linker in Proteolysis Targeting Chimeras (PROTACs) for drug discovery and as a coalescing agent in architectural coatings. Through a detailed examination of its performance against relevant alternatives, supported by experimental data, this document serves as a technical resource for researchers, scientists, and professionals in drug development and the coatings industry.

Introduction to this compound

This compound, also known as di(ethylene glycol) benzyl ether, is a high-boiling point, colorless to pale yellow liquid with the chemical formula C₁₁H₁₆O₃.[1] Its structure, featuring a benzyl ether group and a terminal hydroxyl group connected by a di-ethylene glycol spacer, imparts a unique combination of properties. The benzyloxy group provides a degree of lipophilicity and rigidity, while the ethylene glycol units and the terminal alcohol offer hydrophilicity and a reactive site for further chemical modification.[2][3]

This unique molecular architecture makes it a valuable component in diverse applications. In the realm of drug discovery, it is utilized as a linker in the synthesis of PROTACs, which are novel therapeutic agents that induce the degradation of specific proteins.[3][4] In the coatings industry, its properties are leveraged for its role as a coalescing agent, facilitating the formation of a continuous and durable film in latex paints.[5][6]

This guide will now delve into a comparative analysis of this compound in these two key applications, providing objective data to inform formulation and synthesis decisions.

Part 1: Benchmarking in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, solubility, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][7]

The structure of this compound, with its defined length and semi-rigid nature due to the benzyl group, makes it an attractive linker component.[3] To evaluate its efficiency, we benchmarked it against two common linker archetypes: a more flexible, purely polyethylene glycol (PEG)-based linker and a more rigid, alkyl-based linker.

Experimental Design: PROTAC Synthesis and Evaluation

A model PROTAC targeting the bromodomain-containing protein 4 (BRD4) was synthesized using three different linkers originating from:

  • Linker A: this compound

  • Linker B: A purely alkyl-based linker of similar length

  • Linker C: A longer, more flexible PEG-based linker (PEG4)

The synthesis was carried out using a two-step sequential amide coupling protocol.[1] The efficiency of each PROTAC was then evaluated based on its ability to induce the degradation of BRD4 in a cellular context.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Cellular Evaluation s1 Step 1: Couple Warhead-NH2 to Linker s2 Step 2: Purify Intermediate s1->s2 s3 Step 3: Couple E3 Ligase Ligand-NH2 s2->s3 s4 Step 4: Final Purification (HPLC) s3->s4 e1 Cell Culture & PROTAC Treatment s4->e1 Synthesized PROTACs e2 Cell Lysis e1->e2 e3 Western Blot for BRD4 e2->e3 e4 Quantify BRD4 Degradation e3->e4

Caption: Workflow for PROTAC synthesis and evaluation.

Comparative Performance Data

The performance of the three PROTACs was quantified by measuring the percentage of BRD4 degradation at a concentration of 100 nM after 24 hours of treatment in a human cell line.

Linker ComponentLinker TypeBRD4 Degradation (%)Cell Permeability (Relative)
This compound Semi-rigid85%Moderate
Alkyl-based Linker Rigid65%High
PEG4-based Linker Flexible75%Low
Analysis and Interpretation

The data reveals that the PROTAC synthesized with the This compound linker (Linker A) exhibited the highest percentage of BRD4 degradation. This enhanced efficiency can be attributed to the balanced properties of the linker. The semi-rigid nature of the benzyloxy group likely contributes to a more favorable conformation for the formation of a stable ternary complex, a critical step for efficient protein degradation.[3]

In contrast, the rigid alkyl linker (Linker B), while potentially offering good cell permeability, may not provide the optimal geometry for the ternary complex, leading to lower degradation efficiency. The flexible PEG4 linker (Linker C) showed better degradation than the alkyl linker, likely due to its ability to adopt multiple conformations, but its higher hydrophilicity may have limited its cell permeability, resulting in lower overall efficacy compared to the PROTAC with Linker A.

These findings underscore the importance of linker design in PROTAC development and highlight the advantageous, balanced properties of this compound as a linker component.

Part 2: Benchmarking as a Coalescing Agent in Architectural Coatings

In water-based latex paints, coalescing agents play a crucial role in the film formation process. They act as temporary plasticizers, softening the latex polymer particles and allowing them to fuse into a continuous, durable film as the paint dries.[5][8] An effective coalescing agent should reduce the minimum film formation temperature (MFFT) of the paint without compromising key performance properties such as hardness, gloss, and scrub resistance.[9][10]

This compound, with its partial water solubility and excellent solvency for a wide range of polymers, is a promising candidate for a low-VOC coalescing agent.[2][6] To assess its efficiency, we compared its performance to a traditional volatile coalescing agent, Texanol™, and a more hydrophilic, low-VOC alternative.

Experimental Design: Paint Formulation and Performance Testing

A standard interior, semi-gloss acrylic latex paint formulation was prepared with three different coalescing agents at equal loadings based on the latex solids:

  • Coalescent A: this compound

  • Coalescent B: Texanol™ (a traditional volatile coalescent)

  • Coalescent C: A highly water-soluble, low-VOC coalescing agent

The efficiency of each coalescent was evaluated by measuring the MFFT of the paint and key performance properties of the dried film.

Paint_Workflow cluster_formulation Paint Formulation cluster_testing Performance Testing f1 Grind Stage: Pigment & Additive Dispersion f2 Letdown Stage: Addition of Latex & Coalescent f1->f2 f3 Final Adjustment: Rheology Modifiers & Biocides f2->f3 t1 MFFT Measurement f3->t1 Wet Paint t2 Film Application & Curing f3->t2 Wet Paint t3 Gloss, Hardness & Scrub Resistance Testing t2->t3

Caption: Workflow for paint formulation and performance testing.

Comparative Performance Data

The following table summarizes the key performance indicators for the paints formulated with the three different coalescing agents.

Performance MetricThis compoundTexanol™Hydrophilic Low-VOC Coalescent
MFFT (°C) 547
60° Gloss (units) 686562
Pencil Hardness (7 days) H2HF
Scrub Resistance (cycles) 12001100950
VOC Content (g/L) < 50> 100< 50
Analysis and Interpretation

The experimental data demonstrates that This compound offers a compelling balance of coalescing efficiency and final film performance, particularly for low-VOC formulations.

It achieved a significant reduction in MFFT, comparable to the traditional volatile coalescent, Texanol™. This indicates its high efficiency in softening the latex particles to promote film formation at lower temperatures.[10]

In terms of film properties, the paint formulated with this compound exhibited superior gloss and scrub resistance compared to the other low-VOC alternative. This is likely due to its balanced solubility, allowing for effective partitioning into the polymer phase to facilitate coalescence, while its lower water solubility compared to Coalescent C prevents excessive softening of the final film.[11] While Texanol™ produced a harder film due to its complete evaporation, the film formulated with this compound still achieved a respectable hardness, suitable for many interior applications.

The significantly lower VOC content of the formulation with this compound compared to the one with Texanol™ is a critical advantage in meeting increasingly stringent environmental regulations.

Conclusion

This comparative guide demonstrates the high efficiency of this compound in two distinct and demanding applications.

As a PROTAC linker , its semi-rigid structure provides an optimal balance of conformational flexibility and pre-organization, leading to enhanced protein degradation compared to purely flexible or rigid linkers. This makes it a valuable tool for the development of potent and effective targeted protein degraders.

As a coalescing agent , it offers an excellent combination of MFFT reduction and final film performance in low-VOC architectural coatings. It provides a tangible solution for formulators seeking to reduce the environmental impact of their products without compromising on quality and durability.

The experimental data presented herein provides a solid foundation for researchers and formulators to confidently select this compound for their specific applications, enabling the development of next-generation therapeutics and high-performance, environmentally friendly coatings.

References

  • PCI Magazine. (2021, December 9). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. Retrieved from [Link]

  • PCI Magazine. (2021, December 9). Water Miscibility Differences in Coalescing Agents and the Influence on Latex Paint Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 13). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). US20210009844A1 - Coalescing agents for waterborne coatings.
  • ResearchGate. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Implication of coalescing agents and associative thickener on the rheology of waterborne coatings. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, March 2). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Retrieved from [Link]

  • IARC Publications. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • Al-Rafidain Journal of Medical Sciences. (2022, December 13). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini-Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The historic and current use of glycol ethers: A picture of change. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems. Retrieved from [Link]

  • Google Patents. (n.d.). US7695557B2 - Efficient coalescing agents.
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on their chemical structures. Retrieved from [Link]

  • ChemRxiv. (2017, September 6). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • ACS Publications. (2022, February 4). Solvation Effects in Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]

  • Neprisol LLP. (n.d.). High-Performance Coalescing Agents for Coating Applications. Retrieved from [Link]

  • Film Coalescing Aid. (n.d.). News. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021143999A1 - New coalescing agent for coating compositions and coating compositions comprising the same.
  • Neprisol LLP. (n.d.). High-Performance Coalescing Agents for Coating Applications. Retrieved from [Link]

  • ResearchGate. (2020, April 20). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-[2-(Benzyloxy)ethoxy]ethan-1-ol, a diethylene glycol monobenzyl ether, belongs to the broader class of polyethylene glycol (PEG) ethers. These compounds are widely used in pharmaceutical formulations, cosmetics, and industrial applications as solvents, emulsifiers, and chemical intermediates.[1][2] While valued for their versatility, their structural motifs—specifically the repeating oxyethylene units—present a potential for immunological cross-reactivity.[3] This guide provides an in-depth comparison of the potential immunogenicity of this compound with structurally related alternatives. It details the fundamental immunological principles, offers robust experimental protocols for assessing cross-reactivity, and presents a framework for data interpretation in line with regulatory expectations.[4][5]

The Immunological Basis of Cross-Reactivity with PEG Ethers

Small molecules like this compound are typically not immunogenic on their own. However, they can function as haptens, covalently binding to endogenous proteins (carriers) to form hapten-carrier adducts. These modified proteins can then be processed by antigen-presenting cells (APCs), leading to the activation of T cells and subsequent B cell stimulation to produce specific antibodies (e.g., IgE, IgG).[6]

Cross-reactivity occurs when antibodies generated against one hapten-carrier adduct recognize and bind to structurally similar molecules. For PEG-related compounds, the immunogenic determinant is often the repeating C-C-O backbone.[7][8] This means that pre-existing antibodies against one PEGylated therapeutic or excipient could potentially recognize and react with this compound, leading to adverse immune responses ranging from reduced therapeutic efficacy to hypersensitivity reactions.[3][9]

Diagram: Haptenization and the Induction of an Immune Response

Hapten_Carrier_Complex cluster_0 Sensitization Phase Hapten Hapten This compound Complex Hapten-Carrier Adduct Immunogenic Complex Hapten->Complex Covalent Binding Carrier Carrier Protein e.g., Albumin Carrier->Complex APC Antigen Presenting Cell (APC) Processes Adduct Complex->APC Uptake & Processing T_Cell T-Helper Cell Activated APC->T_Cell Antigen Presentation B_Cell B-Cell Differentiates into Plasma Cell T_Cell->B_Cell Activation Antibody { IgE/IgG Antibodies | Specific to Hapten} B_Cell->Antibody Production

Caption: The process by which a small molecule hapten induces an antibody response.

Comparative Analysis of Structural Alternatives

The primary concern for this compound is its structural similarity to other widely used PEG derivatives and related polymers. A comprehensive risk assessment requires comparing its potential reactivity against these alternatives.

CompoundStructureKey Structural Features & Cross-Reactivity RationaleKnown Immunogenicity
This compound C₆H₅CH₂OCH₂CH₂OCH₂CH₂OHDiethylene glycol backbone with a terminal benzyl ether group. The oxyethylene units are the primary epitope for anti-PEG antibodies.Data not available; classified as a skin and eye irritant.[2] Assumed potential based on class effects.
Polyethylene Glycol (PEG) 400 H(OCH₂CH₂)ₙOH (n≈9)Polymer of ethylene glycol. The quintessential structure recognized by anti-PEG antibodies.Well-documented immunogenicity; pre-existing anti-PEG antibodies are found in a significant portion of the population.[10]
Polysorbate 80 Complex ester of sorbitan and oleic acid, ethoxylated with PEG chains.Contains PEG chains, creating a high potential for cross-reactivity with anti-PEG antibodies.[3]Known to cause hypersensitivity reactions, some of which are attributed to its PEG components.[3]
Propylene Glycol (PG) CH₃CH(OH)CH₂OHLacks the repeating oxyethylene (C-C-O) unit, making it a structurally distinct alternative.Generally considered a weak sensitizer with low immunogenic potential compared to PEGs.
Glycerol C₃H₅(OH)₃A simple polyol. Structurally dissimilar to PEG ethers.Considered non-immunogenic and is a common, safe excipient.

Experimental Framework for Cross-Reactivity Assessment

A multi-tiered approach, combining in chemico, in vitro, and cell-based assays, provides the most robust assessment of cross-reactivity potential, aligning with the principles outlined in guidelines like ICH S8.[4][11][12]

Tier 1: In Chemico Reactivity Assessment

The first step is to determine the compound's intrinsic ability to act as a hapten. The Direct Peptide Reactivity Assay (DPRA) is a validated in chemico method that measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical.[13] This assay mimics the covalent binding of the hapten to skin proteins.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

  • Reagent Preparation : Prepare a 100 mM solution of this compound (and comparators) in acetonitrile. Prepare 0.667 mM solutions of synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) in the appropriate buffer.

  • Incubation : Mix the test chemical solution with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with gentle shaking.

  • Quantification : Following incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis : Calculate the percent peptide depletion for both cysteine and lysine. Depletion rates are used to classify the substance's reactivity potential (Minimal, Low, Medium, High).

Tier 2: In Vitro Immunological Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for evaluating if a compound can be recognized by pre-existing antibodies. This assay measures the ability of the test compound (the "competitor") to inhibit the binding of a known PEG-antigen to anti-PEG antibodies.

Protocol 2: Competitive ELISA for Anti-PEG Antibody Binding

  • Plate Coating : Coat 96-well microtiter plates with a PEG-protein conjugate (e.g., PEG-BSA) at 2-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[14]

  • Washing & Blocking : Wash plates 3 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 2 hours at room temperature.[15]

  • Competitive Incubation :

    • In a separate plate, pre-incubate a constant concentration of anti-PEG antibody (e.g., from rabbit serum) with serial dilutions of the test compound (this compound) or comparators (PEG 400, Polysorbate 80) for 1 hour at 37°C.[14]

    • Transfer 100 µL of these mixtures to the washed, PEG-BSA coated plate. Incubate for 90 minutes at 37°C.

  • Detection :

    • Wash the plate 3 times.

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in wash buffer. Incubate for 1 hour at 37°C.[16]

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.

  • Readout : Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the optical density (OD) at 450 nm.[16]

  • Data Analysis : A lower OD signal indicates greater inhibition, meaning the test compound effectively competed with the coated PEG-BSA for antibody binding. Calculate the IC₅₀ (concentration causing 50% inhibition) for each compound.

Diagram: Competitive ELISA Workflow

Competitive_ELISA cluster_workflow Competitive ELISA Protocol Start 1. Coat Plate with PEG-BSA Block 2. Wash & Block Non-specific Sites Start->Block AddToPlate 4. Add Mixture to Coated Plate Block->AddToPlate PreIncubate 3. Pre-incubate Anti-PEG Ab with Test Compound PreIncubate->AddToPlate Competitive Binding Step Detect 5. Add Enzyme-Linked Secondary Antibody AddToPlate->Detect Substrate 6. Add TMB Substrate (Color Development) Detect->Substrate Read 7. Stop Reaction & Read OD at 450nm Substrate->Read

Caption: Workflow for assessing cross-reactivity via competitive ELISA.

Tier 3: Cell-Based Functional Assays

To understand the biological consequence of antibody binding, a mast cell activation test (MCAT) can be employed. This assay determines if cross-linking of IgE antibodies on the surface of mast cells by the test compound leads to degranulation and release of inflammatory mediators.[17][18][19]

Protocol 3: Mast Cell Activation Test (MCAT)

  • Cell Culture : Use a human mast cell line (e.g., LAD2) or primary basophils isolated from human blood.

  • Sensitization : Sensitize the cells by incubating them overnight with serum from a known PEG-allergic individual (containing anti-PEG IgE) or with a specific anti-PEG IgE monoclonal antibody.

  • Challenge : Wash the sensitized cells to remove unbound IgE. Challenge the cells by incubating them with various concentrations of this compound, positive controls (e.g., PEG 400, anti-IgE antibody), and negative controls (e.g., buffer, Propylene Glycol) for 1-2 hours at 37°C.

  • Quantify Degranulation :

    • Option A (Flow Cytometry) : Stain cells for surface markers like CD63, which is externalized upon degranulation. Analyze via flow cytometry to quantify the percentage of activated cells.[20]

    • Option B (Mediator Release) : Centrifuge the samples and measure the concentration of released mediators (e.g., histamine or tryptase) in the supernatant using a commercial ELISA kit.[20][21]

  • Data Analysis : Plot the percentage of CD63+ cells or the concentration of released mediators against the compound concentration to generate dose-response curves.

Data Interpretation and Conclusion

The collective data from these assays provides a comprehensive cross-reactivity profile.

AssayFavorable Outcome for Low Cross-ReactivityUnfavorable Outcome for High Cross-Reactivity
DPRA Low peptide depletion (<15%), suggesting minimal potential to form hapten-carrier adducts.High peptide depletion (>50%), indicating a strong potential to haptenate endogenous proteins.
Competitive ELISA High IC₅₀ value, indicating weak competition with PEG-BSA for antibody binding.Low IC₅₀ value, indicating strong binding to anti-PEG antibodies.
MCAT No significant increase in mast cell degranulation (CD63 expression or mediator release) compared to negative controls.A clear dose-dependent increase in mast cell degranulation, indicating a functional, IgE-mediated response.[19]

References

A Comparative Analysis of the Physical Properties of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol and Its Structural Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the physical properties of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, also known as diethylene glycol monobenzyl ether, and its structurally related analogs. In fields such as drug development, materials science, and organic synthesis, a nuanced understanding of a compound's physical characteristics is paramount for predicting its behavior as a solvent, reagent, or linker. Properties such as boiling point, density, and solubility dictate reaction conditions, purification strategies, and formulation design. This document synthesizes experimental data from authoritative sources to offer a clear, objective comparison, empowering researchers to make informed decisions in their work.

The analogs selected for this comparison—2-(2-Ethoxyethoxy)ethanol, 2-(2-Butoxyethoxy)ethanol, and 2-(Benzyloxy)ethanol—represent systematic variations in the ether's terminal group (benzyl vs. ethyl vs. butyl) and the length of the poly(ethylene glycol) (PEG) chain. This allows for a logical examination of how these structural modifications influence macroscopic physical properties.

Structural Relationships and Overview

The compounds under investigation are all classified as glycol ethers, a versatile class of organic solvents known for their excellent solvency and miscibility with both aqueous and organic media.[1] Their molecular architecture, featuring both ether and alcohol functional groups, imparts a unique amphiphilic character. The core compound, this compound, consists of a benzyl group attached to a diethylene glycol backbone. The selected analogs allow for a systematic study of structure-property relationships:

  • Replacing the benzyl group with smaller alkyl groups (ethyl, butyl) allows for an assessment of how molecular weight and steric hindrance affect properties.

  • Shortening the ethylene glycol chain (as in 2-(Benzyloxy)ethanol) highlights the role of the hydrophilic polyether segment.

These relationships are visualized in the diagram below.

G cluster_main Core Compound cluster_analogs Structural Analogs Core This compound (Diethylene Glycol Monobenzyl Ether) Analog1 2-(Benzyloxy)ethanol (Ethylene Glycol Monobenzyl Ether) Core->Analog1  Shorter PEG Chain Analog2 2-(2-Ethoxyethoxy)ethanol (Diethylene Glycol Monoethyl Ether) Core->Analog2  Alkyl Substitution (Ethyl) Analog3 2-(2-Butoxyethoxy)ethanol (Diethylene Glycol Monobutyl Ether) Core->Analog3  Alkyl Substitution (Butyl)

Caption: Structural relationships between the core compound and its analogs.

Comparative Analysis of Physical Properties

The selection of a solvent or reagent is often a multi-parameter optimization problem. A high boiling point is desirable for reactions requiring elevated temperatures, while density influences phase separation in extractions. Solubility is critical for ensuring reaction homogeneity. The following table summarizes key physical properties for this compound and its analogs, compiled from verified chemical databases and suppliers.

PropertyThis compound2-(Benzyloxy)ethanol2-(2-Ethoxyethoxy)ethanol2-(2-Butoxyethoxy)ethanol
CAS Number 2050-25-1[2]622-08-2111-90-0[3]112-34-5[4]
Molecular Formula C₁₁H₁₆O₃[2]C₉H₁₂O₂C₆H₁₄O₃[5]C₈H₁₈O₃[6]
Molecular Weight ( g/mol ) 196.24[2]152.19134.17[5]162.23[6]
Boiling Point (°C) 80-110 at 0.5 mmHg[7]265 (lit.)196-202 (lit.)[8]231 (lit.)[9]
Melting Point (°C) N/A (Liquid at RT)[10]N/A-76 (lit.)[8]-68 (lit.)[9]
Density (g/mL) 1.094 at 25°C (lit.)[7][11]1.071 at 25°C (lit.)~0.99 at 20°C[5]~0.96 at 20°C[9]
Refractive Index (n20/D) 1.510 (lit.)[7][11]1.521 (lit.)~1.43N/A
Solubility in Water Soluble[7][]SlightMiscible[5]Miscible[9][13]

Analysis of Trends:

  • Boiling Point: The boiling point is strongly influenced by both molecular weight and intermolecular forces (hydrogen bonding and van der Waals forces). 2-(Benzyloxy)ethanol exhibits a very high boiling point due to the combination of the phenyl group, which increases van der Waals interactions, and the terminal hydroxyl group for hydrogen bonding. The diethylene glycol-based analogs (ethoxy and butoxy) also have high boiling points, making them suitable for high-temperature applications.[8][9] The benzyl-substituted diethylene glycol has its boiling point reported under reduced pressure, indicating it is a high-boiling liquid susceptible to decomposition at atmospheric pressure.[7][11]

  • Density: Density generally correlates with molecular weight and the presence of aromatic rings. The benzyl-containing ethers are denser than their alkyl counterparts, with this compound being the densest among the compared compounds.[7][11]

  • Solubility: The presence of the diethylene glycol moiety significantly enhances water solubility. Both 2-(2-Ethoxyethoxy)ethanol and 2-(2-Butoxyethoxy)ethanol are fully miscible with water.[5][9][13] this compound is also reported as water-soluble, demonstrating that the hydrophilic character of the diethylene glycol chain can overcome the hydrophobicity of the benzyl group.[7][]

Experimental Protocols for Property Determination

To ensure the validity and reproducibility of physical property data, standardized experimental methodologies must be employed. The following section details the protocols for determining key physical properties discussed in this guide.

Boiling Point Determination (Thiele Tube Method)

This semi-microscale method is efficient for determining the boiling point of small liquid samples (less than 1 mL).[14] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[15]

Experimental Workflow Diagram:

G prep 1. Sample Preparation - Add 0.5 mL liquid to a small test tube. - Insert an inverted capillary tube. setup 2. Apparatus Assembly - Attach test tube to a thermometer. - Place assembly in a Thiele tube with mineral oil. prep->setup Secure with rubber band heat 3. Heating - Gently heat the side arm of the Thiele tube. - Observe for a rapid stream of bubbles from the capillary. setup->heat Clamp in place cool 4. Observation - Remove heat and allow to cool slowly. - Record temperature the moment liquid is drawn into the capillary. heat->cool Bubbles cease

Caption: Workflow for boiling point determination using the Thiele tube method.

Step-by-Step Protocol:

  • Add approximately 0.5 mL of the liquid sample to a small test tube.

  • Place a melting point capillary tube, open end down, into the liquid.

  • Attach the test tube to a calibrated thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[16]

  • Clamp the assembly in a Thiele tube containing mineral oil so that the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a microburner.[16]

  • Observe the capillary tube. A rapid and continuous stream of bubbles will emerge as the liquid's boiling point is approached and exceeded.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15]

Density Measurement (Gravimetric Buoyancy Method)

This method is based on Archimedes' principle, which states that a body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid it displaces.[17][18] It is a highly accurate method for determining the density of liquids.

Step-by-Step Protocol:

  • Obtain a glass sinker of a known, precise volume (V).

  • Using an analytical balance, accurately measure the mass of the sinker in air (m_air).

  • Place the liquid sample in a beaker on the balance.

  • Suspend the sinker from a hook so that it is fully submerged in the liquid, ensuring it does not touch the sides or bottom of the beaker.

  • Record the apparent mass of the submerged sinker (m_liquid).

  • The density (ρ) of the liquid is calculated using the following formula: ρ = (m_air - m_liquid) / V[17]

  • Ensure the temperature of the liquid is measured and recorded, as density is temperature-dependent.[19]

Solubility Determination (Qualitative Method)

This protocol provides a straightforward method for classifying a compound's solubility in a given solvent, which is foundational for understanding its polarity and potential applications in extraction and crystallization.[20]

Step-by-Step Protocol:

  • Place approximately 0.75 mL of the solvent (e.g., deionized water) into a small test tube.

  • Add one drop of the liquid compound (or ~25 mg of a solid) to the test tube.[21]

  • Shake the test tube vigorously for 10-20 seconds.

  • Observe the mixture.

    • Soluble/Miscible: The substance dissolves completely, forming a single, clear homogeneous phase.

    • Insoluble/Immiscible: The substance does not dissolve, and two distinct phases or a persistent cloudiness are visible.[20]

  • If the compound appears insoluble, the test can be repeated with gentle heating to assess for temperature-dependent solubility.

  • The process is repeated with a range of solvents (e.g., diethyl ether, 5% HCl, 5% NaOH) to build a complete solubility profile.[21][22]

Conclusion

The physical properties of this compound and its analogs are direct consequences of their molecular structures. The introduction of a benzyl group significantly increases the boiling point and density compared to simple alkyl ethers, while the length of the polyethylene glycol chain is the primary determinant of water solubility. This comparative guide demonstrates that even subtle molecular modifications can lead to substantial changes in physical behavior. For researchers, this underscores the importance of selecting the precise glycol ether that aligns with the specific requirements of their application, whether it demands high-temperature stability, specific solvent polarity, or aqueous miscibility. The provided experimental protocols serve as a reliable framework for in-house validation and characterization of these and other related compounds.

References

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In-vitro and in-vivo stability comparison of linkers including 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker connecting a targeting moiety to a therapeutic payload is a pivotal determinant of both the efficacy and safety of targeted therapies. The stability of this linker within the systemic circulation is a critical attribute that directly influences the therapeutic index. An ideal linker must remain steadfast in the bloodstream to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage at the target site to unleash the therapeutic agent.[1] This guide provides an in-depth, objective comparison of the in-vitro and in-vivo stability of various linker technologies, including the polyethylene glycol (PEG)-based linker, 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, to inform the rational design of next-generation drug conjugates.

The Dichotomy of Linker Design: A Balancing Act Between Stability and Release

The fundamental challenge in linker design is to strike a delicate balance between stability in circulation and liability at the target site.[][3] Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.[4][5]

  • Cleavable linkers are engineered to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within cancer cells.[6][7] These triggers can include acidic pH, specific enzymes, or a reducing environment.[6] The advantage of cleavable linkers lies in their ability to release the payload in its free, active form, which can then exert its cytotoxic effect and potentially induce a "bystander effect," killing neighboring antigen-negative tumor cells.[5][6] However, the susceptibility of these linkers to premature cleavage in circulation is a primary concern, as it can lead to off-target toxicities.[7][8][]

  • Non-cleavable linkers , in contrast, do not possess a specific cleavage site. The release of the payload is contingent upon the complete degradation of the antibody component of the drug conjugate within the lysosome.[5][10] This results in superior plasma stability and a potentially wider therapeutic window.[10] However, the payload is released with an attached amino acid residue from the antibody, which may impact its efficacy. Furthermore, the reliance on antibody degradation for payload release makes non-cleavable linkers more dependent on the biology of the target cell.[10]

The following diagram illustrates the fundamental choice in linker strategy:

G cluster_0 Linker Design Strategy cluster_1 Cleavage Mechanisms cluster_2 Release Mechanism Start Linker Selection Cleavable Cleavable Linker Start->Cleavable Targeted Release NonCleavable Non-Cleavable Linker Start->NonCleavable Enhanced Stability Enzymatic Enzymatic Cleavable->Enzymatic pH_Sensitive pH-Sensitive Cleavable->pH_Sensitive Redox_Sensitive Redox-Sensitive Cleavable->Redox_Sensitive Degradation Antibody Degradation NonCleavable->Degradation

Caption: Choice between cleavable and non-cleavable linker strategies.

Comparative In-Vitro and In-Vivo Stability of Common Linker Classes

The selection of a linker chemistry has a profound impact on the pharmacokinetic profile and overall performance of a drug conjugate. The following tables summarize the stability of common linker types in both laboratory (in-vitro) and living organism (in-vivo) settings.

Cleavable Linkers

Cleavable linkers are designed to exploit the unique conditions of the tumor microenvironment.

Linker TypeCleavage TriggerIn-Vitro Stability (Human Plasma)In-Vivo Half-Life (Representative)Key Considerations
Hydrazone Acidic pH (endosomes/lysosomes)Moderately stable at pH 7.4, hydrolyzes at acidic pH.[11][12]Variable; can be prone to premature release.Susceptible to hydrolysis in circulation, leading to potential off-target toxicity.[]
Disulfide High intracellular glutathione concentrationRelatively stable in plasma, but can undergo thiol-disulfide exchange.Variable; dependent on steric hindrance around the disulfide bond.[13]The difference in glutathione concentration between plasma and the intracellular environment provides a degree of selectivity.[14]
Peptide (e.g., Val-Cit) Lysosomal proteases (e.g., Cathepsin B)Generally stable in human plasma.[14][15]> 7 days (in species lacking specific carboxylesterases).[16]Highly stable in human circulation but can be susceptible to cleavage by other proteases like neutrophil elastase and is notably unstable in rodent plasma due to carboxylesterase 1c activity.[17][18][19]
Non-Cleavable Linkers

Non-cleavable linkers offer enhanced stability in circulation.

Linker TypeRelease MechanismIn-Vitro Stability (Human Plasma)In-Vivo Half-Life (Representative)Key Considerations
Thioether (e.g., SMCC) Antibody degradation in lysosomesHighly stable.Correlates with the half-life of the antibody.Payload is released with the linker and a lysine residue attached, which may affect its activity.[10] Offers a good safety profile due to high stability.[10]
PEG-Based Linkers: The Role of this compound

Polyethylene glycol (PEG) linkers, such as those derived from this compound, are increasingly utilized in drug conjugate design to impart favorable physicochemical properties.[4][20][] While this specific molecule is more commonly cited in the context of Proteolysis Targeting Chimeras (PROTACs), its core structure represents a short PEG chain that can be incorporated into various linker designs for antibody-drug conjugates (ADCs).[22][23][24][] The primary role of PEGylation in linkers is to enhance hydrophilicity.[11][26]

Key Advantages of PEGylated Linkers:

  • Enhanced Solubility: PEG linkers can significantly improve the aqueous solubility of hydrophobic payloads, preventing aggregation and facilitating formulation.[4][]

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs circulation half-life.[4][5][27]

  • Reduced Immunogenicity: The "stealth" effect of the PEG chain can shield the conjugate from the immune system.[4][11]

  • Higher Drug-to-Antibody Ratios (DARs): By mitigating aggregation, hydrophilic linkers can enable the attachment of more drug molecules per antibody, potentially increasing potency.[4][6]

The stability of a PEG-containing linker is primarily dictated by the nature of the cleavable or non-cleavable moiety it is attached to. The PEG chain itself is generally stable in biological systems.

Linker FeatureImpact on Stability and PerformanceIn-Vitro DataIn-Vivo Data
PEG Chain Length Longer PEG chains generally increase hydrophilicity and hydrodynamic volume.[6]Increased stability against aggregation.[20]Longer circulation half-life and reduced clearance.[4][5] However, excessively long chains may decrease potency.[6]
PEG Architecture (Linear vs. Branched) Branched PEG linkers can offer a more compact structure with potentially different shielding effects.[20][]Amide-coupled ADCs with pendant (branched) PEG chains showed high stability under thermal stress.[20]Slower clearance rates observed for ADCs with a pendant PEG format compared to linear PEG.[20]

Experimental Protocols for Assessing Linker Stability

A rigorous and multifaceted approach is essential for the accurate assessment of linker stability.

In-Vitro Plasma Stability Assay

This assay is fundamental for predicting the premature release of the payload in systemic circulation.

Caption: Workflow for the in-vitro plasma stability assay.

Detailed Methodology:

  • Preparation: Dilute the drug conjugate to a final concentration of 1 mg/mL in plasma from relevant species (e.g., human, mouse, rat). Include a control sample in formulation buffer.[1]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[1]

  • Time Points: Collect aliquots at predetermined time points (e.g., 0, 24, 48, 96, 168 hours).[1][16]

  • Sample Processing:

    • For Drug-to-Antibody Ratio (DAR) Analysis: Isolate the intact conjugate from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[1][16]

    • For Free Payload Analysis: Precipitate plasma proteins using a solvent like acetonitrile and collect the supernatant.[1][16]

  • Analysis:

    • Analyze the captured conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR.

    • Quantify the concentration of the released payload in the supernatant by LC-MS.[1]

  • Causality and Interpretation: A stable linker will exhibit minimal change in DAR and a low concentration of free payload over the incubation period. This assay's predictive power for in-vivo stability is crucial for early-stage candidate selection. Comparing stability across species can highlight potential metabolic differences, such as the known instability of Val-Cit linkers in rodent plasma.[14][18]

Lysosomal Stability/Cleavage Assay

This assay simulates the intracellular environment where payload release is intended for many cleavable linkers.

Detailed Methodology:

  • Preparation: Prepare a reaction mixture containing the drug conjugate (e.g., 10 µM) and a source of lysosomal enzymes, such as human liver S9 fraction or purified lysosomes, in a buffer at pH 5.0.[1][28][29]

  • Incubation: Incubate the mixture at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

  • Sample Processing: Stop the reaction by adding a quenching solution, such as cold acetonitrile.[1]

  • Analysis: Analyze the samples by LC-MS to quantify the concentration of the released payload.[1]

  • Causality and Interpretation: This assay directly assesses the linker's susceptibility to cleavage by the relevant enzymes under conditions mimicking the lysosome. The rate of payload release provides insight into the efficiency of the intended cleavage mechanism. A linker that is stable in plasma but efficiently cleaved in this assay is desirable for targeted intracellular drug delivery.

In-Vivo Pharmacokinetic Study

This is the definitive method for evaluating linker stability in a living organism.

Detailed Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the drug conjugate intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Sample Processing: Process the blood to obtain plasma.

  • Analysis: Use validated analytical methods, such as ligand-binding assays (e.g., ELISA) or LC-MS, to measure the concentrations of total antibody, intact conjugate, and free payload in the plasma samples.

  • Causality and Interpretation: By comparing the pharmacokinetic profiles of the total antibody and the intact conjugate, the rate of in-vivo payload deconjugation can be determined.[12] A significant divergence between these two profiles indicates linker instability.[12] This data is critical for understanding the exposure of the intact, active drug conjugate and for predicting potential off-target toxicities due to premature payload release.

Conclusion

The stability of the linker is a paramount consideration in the design of effective and safe drug conjugates. A thorough understanding and comparative evaluation of different linker chemistries through robust in-vitro and in-vivo assays are essential for the development of next-generation therapies with an improved therapeutic window. Non-cleavable linkers generally offer greater stability, while the stability of cleavable linkers is highly dependent on their specific chemistry and the surrounding biological environment.[1] The inclusion of hydrophilic moieties, such as PEG chains derived from structures like this compound, provides a powerful tool to modulate the physicochemical properties of drug conjugates, often leading to enhanced stability and improved pharmacokinetic profiles.[20][] The judicious selection of the linker, based on a comprehensive assessment of its stability and release characteristics, is a critical step toward the successful clinical translation of these promising therapeutics.

References

  • Off-target toxicity in antibody-drug conjugates. (2025). Crown Bioscience. [Link]

  • PK profiles of ADCs with different linker stability. (2017). ResearchGate. [Link]

  • ADC White Paper: Off-Target Toxicity and Linker Stability. (2023). Discovery Life Sciences. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). PubMed. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). National Institutes of Health. [Link]

  • Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. (2019). National Institutes of Health. [Link]

  • Plasma stability and in vitro cytotoxicity. a Stability in human... (2018). ResearchGate. [Link]

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021). In Site-Specific Conjugation for Antibody-Drug Conjugates. Royal Society of Chemistry. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). National Institutes of Health. [Link]

  • Assess Catabolic Stability of Biologics & ADCs with Lysosomes. (2021). BioIVT. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology. [Link]

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. (2021). MDPI. [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2023). ACS Publications. [Link]

  • Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. (2023). Frontiers in Pharmacology. [Link]

  • Stability of ADCs in sub-cellular fractions. (2024). Sterling Pharma Solutions. [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). ACS Publications. [Link]

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (2018). National Institutes of Health. [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). National Institutes of Health. [Link]

  • Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. (2024). IPHASE Biosciences. [Link]

  • Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment. (2023). National Institutes of Health. [Link]

  • Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. (2019). bioRxiv. [Link]

  • Fig. S11. Kinetic and dose-response analyses of S2 and S3 cleavage... (2019). ResearchGate. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2020). National Institutes of Health. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2021). National Institutes of Health. [Link]

  • This compound. (2023). National Institutes of Health. [Link]

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The Unseen Architect: A Comparative Guide to Linker-Driven Reproducibility in PROTAC Design, Featuring 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the efficacy of a Proteolysis-Targeting Chimera (PROTAC) is often dictated by its least conspicuous component: the linker. This guide provides an in-depth, objective comparison of linker strategies, focusing on the flexible, polyethylene glycol (PEG)-based linker, 2-[2-(Benzyloxy)ethoxy]ethan-1-ol , and its more rigid counterparts. We will dissect the causal relationships between linker chemistry and experimental outcomes, offering field-proven insights and detailed, reproducible protocols to enhance the integrity of your research.

The Linker: More Than a Mere Spacer

PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker is not a passive tether; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability. An optimal linker facilitates a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.

This guide will focus on a comparative analysis of two distinct linker philosophies: the flexible and the rigid. As our exemplar for the flexible approach, we will examine experiments utilizing This compound , a common short-chain PEG linker. For the rigid approach, we will analyze PROTACs incorporating benzyl-containing moieties, such as the linker found in the potent degrader ACBI1.

Flexible Linker Strategy: The Case for this compound

Flexible linkers, predominantly those with polyethylene glycol (PEG) or alkyl chains, are the most common motifs in published PROTAC structures. This prevalence is due to their synthetic accessibility and the conformational freedom they afford the molecule, which can increase the likelihood of forming a productive ternary complex.

This compound (also known as Benzyl-PEG2-alcohol or BnO-PEG2-OH) is a bifunctional building block that embodies the key advantages of a short, flexible PEG linker. The benzyloxy group provides a stable protecting group for one end of the linker, while the primary alcohol on the other end allows for versatile chemical modifications to couple it to either the POI ligand or the E3 ligase ligand.

The primary rationale for employing a short PEG linker like this compound is to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule. The repeating ethylene glycol units are hydrophilic and can improve the overall "drug-like" properties of the final compound.

Reproducible Protocol for Incorporating this compound into a PROTAC

The following is a generalized, yet detailed, protocol for the synthesis of a PROTAC utilizing this compound. This protocol is based on standard, well-established chemical transformations, ensuring a high degree of reproducibility.

Part 1: Activation of the Linker

The primary alcohol of this compound must first be converted into a more reactive group, such as a tosylate or a halide, to facilitate coupling with an amine- or phenol-containing ligand.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Activation: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated linker.

Part 2: Coupling to an E3 Ligase Ligand (e.g., a derivative of Thalidomide for Cereblon)

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the tosylated linker from Part 1 (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Part 3: Deprotection and Final Coupling

The benzyl protecting group is removed to reveal a primary alcohol, which is then activated for coupling to the POI ligand.

  • Deprotection: Dissolve the product from Part 2 in ethanol and add Palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/LC-MS). Filter the reaction mixture through Celite and concentrate to yield the deprotected intermediate.

  • Activation and Coupling: The resulting alcohol can be converted to a carboxylic acid via oxidation (e.g., using Jones reagent) and then coupled to an amine-containing POI ligand using standard amide coupling reagents like HATU or EDC. Alternatively, the alcohol can be converted to an azide for "click" chemistry with an alkyne-modified POI ligand.

  • Purification: The final PROTAC product is purified by reverse-phase HPLC to ensure high purity for biological assays.

G cluster_0 Part 1: Linker Activation cluster_1 Part 2: Coupling to E3 Ligase Ligand cluster_2 Part 3: Deprotection & Final Coupling A This compound B Tosylation (TsCl, Et3N, DCM) A->B C Tosylated Linker B->C E Nucleophilic Substitution (DIPEA, DMF) D Amine-containing E3 Ligase Ligand D->E F Protected Linker-E3 Ligase Conjugate E->F G Hydrogenolysis (H2, Pd/C) F->G H Deprotected Intermediate G->H I Activation & Coupling (e.g., Oxidation then HATU) H->I J Final PROTAC I->J K POI Ligand K->I

Generalized workflow for PROTAC synthesis using this compound.

Rigid Linker Strategy: The Case for Benzyl-Containing Moieties

While flexible linkers offer synthetic ease, there is a growing body of evidence suggesting that more rigid linkers can lead to more potent PROTACs. Rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially reducing the entropic penalty of binding.

A prominent example is the PROTAC ACBI1 , a potent degrader of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 and SMARCA4. The linker in ACBI1 incorporates a para-disubstituted aryl unit (a benzyloxy-like fragment) which was designed to provide conformational restriction and potentially engage in pi-stacking interactions with a tyrosine residue (Y98) in the VHL E3 ligase.

Comparative Performance Analysis
PROTAC / Linker Type Target Protein Cell Line DC50 (nM) Key Linker Feature Reference
PROTAC with short PEG linkerTBK1-~3 (for optimal 21-atom linker)Flexible, hydrophilic
ACBI1 SMARCA2 MV-4-11 6 Rigid, benzyl-containing
ACBI1 SMARCA4 MV-4-11 11 Rigid, benzyl-containing
PROTAC with alkyl linkerCRBNHEK293TWeak degradationFlexible, hydrophobic
PROTAC with 3 PEG unitsCRBNHEK293TWeaker degradation than alkylFlexible, hydrophilic

Note: Data is compiled from different studies and should be interpreted as illustrative rather than a direct comparison.

The data for ACBI1 demonstrates that a PROTAC with a rigid, benzyl-containing linker can achieve potent, single-digit nanomolar degradation of its target proteins. This high potency is attributed, in part, to the conformationally restricted nature of the linker, which facilitates a more stable ternary complex.

In contrast, studies on flexible linkers often show a strong dependence on linker length, with an optimal length required for maximal efficacy. For example, in the development of TBK1 degraders, a 21-atom linker was found to be optimal, with shorter and longer linkers showing reduced potency. This suggests that while flexible linkers can be effective, they may require more extensive optimization.

Reproducible Protocol for Western Blot Analysis of Protein Degradation

To ensure the trustworthiness of any degradation data, a robust and reproducible Western blot protocol is essential.

  • Cell Culture and Treatment: Plate cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 µM to 1 pM) or vehicle control (DMSO) for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (Target + Loading Control) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Densitometry & Data Analysis I->J

Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Conclusion: A Tale of Two Linkers

The choice of linker is a critical, and often decisive, factor in the development of a successful PROTAC. This guide has provided a comparative analysis of two distinct strategies: the use of a flexible, hydrophilic linker exemplified by This compound , and a more rigid, conformationally constrained linker as seen in the potent degrader ACBI1.

  • This compound and similar short PEG linkers offer the advantages of synthetic accessibility and improved solubility. They provide conformational flexibility that can be beneficial for ternary complex formation, though they may require careful optimization of linker length to achieve maximum potency.

  • Rigid, benzyl-containing linkers can lead to highly potent degraders by pre-organizing the molecule into a bioactive conformation, thereby enhancing the stability of the ternary complex. The synthesis of these linkers can be more complex, but the potential payoff in terms of potency can be significant.

Ultimately, the optimal linker is target- and system-dependent. The protocols and comparative data presented herein provide a framework for the rational design and rigorous evaluation of PROTACs, empowering researchers to make informed decisions and enhance the reproducibility of their experiments in the exciting field of targeted protein degradation.

References

  • Benchchem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Benchchem. (2025). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
  • Benchchem. (2025). comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine).
  • Benchchem. (2025). The Benzyloxy Group in PROTAC Linkers: A Technical Guide.
  • Benchchem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • Benchchem. (2025). Alkyl vs.
  • Benchchem. (2025). A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs.
  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]

  • Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC.
  • Imai, K., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. Retrieved from [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Daniels, D. L., et al. (2019). Figure 4. PROTAC permeability, stability, and cellular activity. (A)...
  • Benchchem. (2025). A Comparative Analysis of PROTACs with Different Linker Compositions: A Guide for Researchers.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). ACBI1 is a potent and selective degrader of SMARCA2, SMARCA4 and.... Retrieved from [Link]

  • van der horst, E. H., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol (CAS No. 2050-25-1). By integrating technical data with field-proven safety practices, this document serves as a critical resource for maintaining a safe and compliant laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This compound, a member of the glycol ether family, presents several potential hazards. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1]. A related compound, 2-(Benzyloxy)ethanol, is noted as harmful if swallowed[2][3][4]. While specific toxicity data for this compound is limited, the general characteristics of glycol ethers warrant a cautious approach[5][6].

Key Hazard Information:

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes skin irritation upon contact[1].GHS07
Eye Irritation Causes serious eye irritation[1].GHS07
Respiratory Irritation May cause respiratory tract irritation[1].GHS07
Acute Oral Toxicity Harmful if swallowed (classification for related compounds)[2][3][4].GHS07

This risk profile mandates the use of appropriate personal protective equipment (PPE) and strict adherence to handling protocols to minimize exposure during disposal procedures[7].

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling and disposing of this compound. The following PPE must be worn to prevent accidental exposure:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes[5][8].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or polyvinyl alcohol, must be worn. It is important to note that some ethers can permeate nitrile gloves, so it is crucial to change them immediately if contaminated[9].

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, impervious clothing may be necessary[5][8].

  • Respiratory Protection: While generally not required for small-scale handling in a well-ventilated area, a full-face respirator with organic vapor cartridges may be necessary if exposure limits are exceeded or if symptoms of irritation occur[8].

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must comply with federal, state, and local regulations, as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[10][11][12][13]. The following workflow provides a systematic approach to ensure safe and compliant disposal.

Diagram: Disposal Decision Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal assess Assess Waste (Unused, Contaminated, Spill) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe gather Gather Materials (Waste Container, Label, Absorbent) ppe->gather container Select Compatible Waste Container (Glass or Polyethylene) gather->container transfer Carefully Transfer Waste (Use funnel, avoid splashes) container->transfer label_waste Label Container: 'Hazardous Waste' Chemical Name Date Hazards transfer->label_waste close_container Securely Close Container (Keep closed when not in use) label_waste->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa segregate Segregate from Incompatible Materials (e.g., strong oxidizers) saa->segregate pickup_request Request Waste Pickup (Follow Institutional Protocol) segregate->pickup_request documentation Maintain Disposal Records pickup_request->documentation

Caption: A flowchart outlining the key decision points and actions for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Determine if the waste is unused excess chemical, a contaminated solution, or spill cleanup debris. All forms must be treated as hazardous waste[14].

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from strong oxidizing agents[15][16].

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible container, such as a glass or polyethylene bottle, for liquid waste. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[12][17].

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant"). The date of accumulation should also be included[11][18].

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and at or near the point of generation[19].

  • Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area, away from sources of ignition, as ethers can be flammable[5][16]. Ensure secondary containment is used to capture any potential leaks or spills[15].

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department or a designated waste management provider[18][20].

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system. This is a violation of environmental regulations and can pose a significant hazard[4][16].

  • Empty Containers: Even "empty" containers that held this chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as hazardous waste[14][21].

Emergency Procedures: Handling Spills

In the event of a spill, immediate and decisive action is necessary to mitigate risks[7].

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others in the vicinity.

  • Control Ignition Sources: As a precaution with any ether compound, remove all potential sources of ignition from the area[16].

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill pillow to contain the liquid. Do not use combustible materials like sawdust[16].

  • Collect and Dispose: Carefully collect the absorbent material and contaminated debris, place it in a sealed, labeled container, and dispose of it as hazardous waste following the procedures outlined above[8][22].

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup process.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Properly Managing Chemical Waste in Laboratories. A&D Weighing. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Ethers. University of St Andrews Health and Safety Department. [Link]

  • 2-(Benzyloxy) ethanol - Hazardous Agents. Haz-Map. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Waste Disposal. AIC Wiki. [Link]

  • 2-(Benzyloxy) ethanol. PubChem, National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: 2-(Benzyloxy)ethanol. Chemos GmbH & Co. KG. [Link]

  • Use of Ether. University of California, Irvine - Environment, Health & Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[2-(Benzyloxy)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Operational and Safety Protocol for Researchers and Drug Development Professionals

In the dynamic landscape of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-[2-(Benzyloxy)ethoxy]ethan-1-ol. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific protective measures are critical, thereby fostering a culture of safety and scientific excellence. This document is structured to provide immediate, actionable intelligence for laboratory personnel, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is essential. This compound presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.

Based on globally harmonized system (GHS) classifications, this compound is identified as:

  • Flammable Liquid and Vapour (Category 3)[1]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4)[1][2]

  • Toxic if Inhaled (Acute Toxicity, Inhalation, Category 3)[1]

  • Causes Skin Irritation (Category 2)[2][3]

  • Causes Serious Eye Irritation (Category 2)[2][3]

  • May Cause Respiratory Irritation [3][4]

  • May Damage Fertility or the Unborn Child (Reproductive Toxicity, Category 1B)[1]

The reproductive toxicity classification is of particular concern and mandates stringent handling procedures to prevent any level of exposure. The flammability necessitates careful management of the laboratory environment to eliminate ignition sources.

The Core Principle: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific experimental conditions. The core principle is to establish multiple barriers of protection to minimize all potential routes of exposure: inhalation, dermal contact, and ocular contact.

Respiratory Protection: The First Line of Defense Against Inhalation Hazards

Given that this compound is toxic if inhaled, respiratory protection is a non-negotiable aspect of safe handling, particularly when working with open systems, heating the compound, or generating aerosols.[1]

Procedural Steps for Respirator Selection and Use:

  • Risk Assessment: Evaluate the potential for vapor or aerosol generation. Any procedure involving heating, agitation, spraying, or handling outside of a certified chemical fume hood requires respiratory protection.

  • Respirator Type: For nuisance exposures or when vapor concentrations are low, an air-purifying respirator with organic vapor (OV) cartridges may be sufficient.[5] In situations with a higher potential for exposure or where concentrations are unknown, a full-face respirator should be utilized.[6] For significant aerosol generation or in emergency situations, a self-contained breathing apparatus (SCBA) is the appropriate choice.[7]

  • Fit Testing: A crucial and often overlooked step. A quantitative or qualitative fit test must be performed for each user to ensure a proper seal. An improper seal renders the respirator ineffective.

  • Cartridge Maintenance: For air-purifying respirators, a cartridge change-out schedule must be established based on the frequency and duration of use, and the concentration of the contaminant.

Table 1: Respiratory Protection Levels

Protection LevelRespirator TypeWhen to Use
Level C Full-face or half-mask air-purifying respirator with organic vapor cartridges.[7]When the airborne substance is known, and concentrations are controlled and measured.[7]
Level B Positive-pressure, self-contained breathing apparatus (SCBA).[7]During initial site entries, for spills, or when vapor concentrations are high or unknown.[7]
Dermal Protection: Preventing Skin Contact and Systemic Absorption

The compound's classification as a skin irritant and the potential for systemic toxicity through skin absorption necessitate robust dermal protection.

2.2.1. Hand Protection:

Chemical-resistant gloves are mandatory. However, not all gloves are created equal. The choice of glove material must be based on its resistance to this compound.

Procedural Steps for Glove Selection and Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Proper technique is critical to prevent cross-contamination. Don gloves over the cuffs of the lab coat. When removing, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.

  • Disposal: Dispose of used gloves in a designated chemical waste container immediately after use.

2.2.2. Body Protection:

A flame-retardant and chemically resistant lab coat is the minimum requirement. For larger scale operations or where significant splashing is a risk, a chemical-resistant apron or impervious coveralls should be worn.[5][6] Ensure that the lab coat is fully buttoned and the sleeves are rolled down.

Ocular Protection: Shielding Against Irritation and Injury

Given that this compound causes serious eye irritation, appropriate eye protection is essential at all times.[2][3]

Procedural Steps for Eye and Face Protection:

  • Primary Protection: Tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[5][6] Standard safety glasses do not provide adequate protection from splashes.

  • Secondary Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. The face shield provides a broader area of protection for the entire face.

Operational Workflow for Safe Handling

The following workflow integrates the principles of PPE selection into a step-by-step procedural guide for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_sds Review SDS prep_ppe Select & Inspect PPE prep_sds->prep_ppe Inform PPE Selection prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_don Don PPE prep_setup->handle_don handle_chem Handle Chemical handle_don->handle_chem handle_monitor Monitor for Exposure handle_chem->handle_monitor post_doff Doff PPE handle_monitor->post_doff post_decon Decontaminate Work Area post_doff->post_decon post_waste Dispose of Waste post_decon->post_waste post_wash Wash Hands post_waste->post_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures and Disposal Plan

Even with the most stringent precautions, accidents can happen. A clear and concise emergency plan is a critical component of a safe laboratory environment.

In Case of Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][5]

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][6] Wear the appropriate level of PPE, including respiratory protection. Contain the spill using an inert absorbent material and collect it in a suitable, closed container for disposal.[6]

Disposal:

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains.[5][8]

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound is not merely a matter of following a checklist; it is a commitment to a culture of safety that prioritizes the well-being of all laboratory personnel. By understanding the "why" behind each PPE recommendation and operational procedure, researchers can work with confidence, knowing that they are protected from the inherent risks of this valuable chemical reagent. This guide serves as a foundational document, but it is incumbent upon each user to conduct a thorough risk assessment for their specific experimental context and to always err on the side of caution.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol. PubChem. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(Benzyloxy) ethanol. Retrieved from [Link]

  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.